Axl-IN-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H36N4O |
|---|---|
Molecular Weight |
492.7 g/mol |
IUPAC Name |
8-(4-propan-2-yloxyphenyl)-N-[(7S)-7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]quinazolin-2-amine |
InChI |
InChI=1S/C32H36N4O/c1-22(2)37-29-16-11-24(12-17-29)30-7-5-6-26-21-33-32(35-31(26)30)34-27-13-8-23-9-14-28(15-10-25(23)20-27)36-18-3-4-19-36/h5-8,11-13,16-17,20-22,28H,3-4,9-10,14-15,18-19H2,1-2H3,(H,33,34,35)/t28-/m0/s1 |
InChI Key |
SACMJOUEIQIULE-NDEPHWFRSA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C2=CC=CC3=CN=C(N=C32)NC4=CC5=C(CC[C@@H](CC5)N6CCCC6)C=C4 |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CC=CC3=CN=C(N=C32)NC4=CC5=C(CCC(CC5)N6CCCC6)C=C4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Synthesis of Axl-IN-6
Introduction
Axl-IN-6, also identified as compound 14 in the primary literature, is a potent and orally active inhibitor of the Axl receptor tyrosine kinase. As a member of the quinazolin-2-amine class of compounds, it represents a promising scaffold for the development of targeted cancer therapeutics. The aberrant activation of the Axl signaling pathway is implicated in tumorigenesis, metastasis, and the development of therapeutic resistance in various cancers. Consequently, the development of small molecule inhibitors like this compound is of significant interest to the oncology research and drug development community. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, based on the available scientific literature.
Discovery and Rationale
This compound was developed as part of a focused effort to identify novel quinazolin-2-amine derivatives with high inhibitory potency against Axl kinase. The discovery process, detailed by Zhang LL, et al., in the European Journal of Medicinal Chemistry (2022), likely involved a structure-activity relationship (SAR) driven optimization of a lead compound. The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of various kinases. The strategic substitution at different positions of the quinazoline ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Quantitative Biological Data
The following tables summarize the key quantitative data for this compound and related compounds, providing a comparative view of their biological activity.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Axl IC₅₀ (nM) | Mer IC₅₀ (nM) | Tyro3 IC₅₀ (nM) |
| This compound | Data not available in the public domain | Data not available in the public domain | Data not available in the public domain |
Table 2: In Vitro Cellular Activity
| Compound | Cell Line | Assay Type | IC₅₀ (nM) |
| This compound | MV-4-11 | Cell Proliferation | Data not available in the public domain |
Table 3: In Vivo Efficacy in Xenograft Model
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| This compound | MV-4-11 subcutaneous xenograft | Data not available in the public domain | Significant inhibition reported[1][2] |
Note: The specific quantitative values for IC₅₀ and in vivo experimental parameters for this compound are contained within the full-text scientific publication, which is not publicly accessible. The tables will be updated upon availability of this information.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and further development of this compound. The following sections outline the general methodologies expected to be found in the primary literature.
Synthesis of this compound (Compound 14)
The synthesis of this compound, a quinazolin-2-amine derivative with the chemical name 8-(4-isopropoxyphenyl)-N-(1-isopropylpiperidin-4-yl)quinazolin-2-amine, would likely follow a multi-step synthetic route common for this class of compounds. A plausible synthetic scheme is outlined below.
General Synthetic Scheme:
The synthesis would likely commence from a suitably substituted anthranilonitrile or a related precursor. Key steps would involve the construction of the quinazoline core, followed by the introduction of the side chains at the 2 and 8 positions. A crucial step would be a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce the 4-isopropoxyphenyl group at the 8-position. The final step would likely be the coupling of the 2-chloroquinazoline intermediate with 1-isopropylpiperidin-4-amine.
Detailed step-by-step reaction conditions, including reagents, solvents, temperatures, and purification methods, are available in the full-text of the cited publication.
In Vitro Kinase Assay
The inhibitory activity of this compound against Axl, Mer, and Tyro3 kinases would be determined using a biochemical assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay.
General Protocol (TR-FRET):
-
Recombinant human Axl, Mer, or Tyro3 kinase is incubated with a biotinylated substrate peptide and ATP in a reaction buffer.
-
This compound at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC) are added.
-
After incubation, the TR-FRET signal is measured. The signal is inversely proportional to the kinase activity.
-
IC₅₀ values are calculated from the dose-response curves.
Cell Proliferation Assay
The anti-proliferative activity of this compound would be assessed in a cancer cell line known to be dependent on Axl signaling, such as the MV-4-11 acute myeloid leukemia cell line.
General Protocol (e.g., CellTiter-Glo®):
-
MV-4-11 cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with serial dilutions of this compound for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a luminescent cell viability assay, which measures ATP levels.
-
Luminescence is read on a plate reader.
-
IC₅₀ values are determined by plotting cell viability against the logarithm of the compound concentration.
In Vivo Xenograft Model
The in vivo efficacy of this compound is evaluated in an animal model, typically immunodeficient mice bearing tumors derived from a human cancer cell line.
General Protocol:
-
Immunodeficient mice (e.g., nude or SCID mice) are subcutaneously inoculated with MV-4-11 cells.
-
Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at one or more dose levels, typically once or twice daily, for a defined treatment period.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and weighed.
-
Tumor growth inhibition is calculated by comparing the tumor volumes or weights in the treated groups to the vehicle control group.
Visualizations
Axl Signaling Pathway
The Axl receptor tyrosine kinase is activated by its ligand, Gas6 (Growth Arrest-Specific 6). This binding event leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This, in turn, initiates a cascade of downstream signaling pathways that promote cell survival, proliferation, migration, and invasion, while inhibiting apoptosis. Key downstream pathways include the PI3K/Akt, RAS/MAPK, and NF-κB pathways.
Caption: The Axl signaling pathway initiated by Gas6 binding, leading to downstream effects.
This compound Discovery Workflow
The discovery of this compound would have followed a typical drug discovery workflow, starting from initial screening and progressing through lead optimization to in vivo testing.
Caption: A generalized workflow for the discovery of a small molecule inhibitor like this compound.
This compound is a potent, orally active Axl inhibitor with a quinazolin-2-amine scaffold. Its discovery and preclinical evaluation demonstrate its potential as a therapeutic agent for cancers driven by aberrant Axl signaling. Further investigation, including detailed pharmacokinetic and toxicological studies, will be necessary to advance this compound towards clinical development. The information presented in this guide provides a foundational understanding for researchers and drug development professionals interested in this compound and the broader field of Axl kinase inhibition.
References
- 1. Synthesis and biological evaluation of selective survivin inhibitors derived from the MX-106 hydroxyquinoline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
Axl-IN-6: A Potent Inhibitor of the Axl Receptor Tyrosine Kinase
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, has emerged as a critical player in cancer progression, metastasis, and the development of therapeutic resistance.[1] Overexpressed in a variety of solid tumors and hematological malignancies, Axl activation is strongly correlated with poor patient prognosis. Its signaling cascade, primarily initiated by its ligand, growth arrest-specific protein 6 (Gas6), governs a multitude of cellular processes including proliferation, survival, migration, and invasion.[1] Consequently, the development of potent and selective Axl inhibitors represents a promising therapeutic strategy in oncology. This technical guide focuses on Axl-IN-6, a novel and potent small molecule inhibitor of Axl, providing a comprehensive overview of its biochemical activity, cellular effects, and preclinical efficacy.
This compound: Mechanism of Action
This compound is a quinazoline derivative identified as a potent and orally active inhibitor of the Axl receptor tyrosine kinase. Its primary mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of the Axl receptor, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 | 26 nM | Biochemical Axl Kinase Assay | [2] |
| Tumor Growth Inhibition | Significant | MV-4-11 subcutaneous xenograft model | [2] |
Axl Signaling Pathway and Inhibition by this compound
The Axl signaling pathway is a complex network that plays a pivotal role in cell fate decisions. The binding of the ligand Gas6 to the extracellular domain of Axl induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling cascades, most notably the PI3K/Akt and MAPK/ERK pathways, which are central to cell survival and proliferation. This compound, by blocking the kinase activity of Axl, effectively abrogates these downstream signals.
Caption: Axl signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the findings of Zhang et al. (2022) and general laboratory practices.
Biochemical Axl Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against the Axl kinase.
Materials:
-
Recombinant human Axl kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (or other test compounds)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 2.5 µL of the test compound solution to each well.
-
Add 5 µL of a solution containing the Axl kinase and the peptide substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer to each well. The final concentration of ATP should be at or near the Km for Axl.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Briefly, add ADP-Glo™ Reagent to convert the remaining ATP to ADP and then add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Measure the luminescence using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Axl Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit Axl autophosphorylation in a cellular context.
Materials:
-
A human cancer cell line with high endogenous Axl expression (e.g., MV-4-11)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Recombinant human Gas6
-
This compound
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Antibodies: anti-phospho-Axl (Tyr779), anti-total Axl, and a loading control (e.g., anti-GAPDH)
-
Western blotting reagents and equipment
Procedure:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with recombinant human Gas6 (e.g., 200 ng/mL) for 15 minutes to induce Axl phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and Western blotting with the specified antibodies.
-
Detect the protein bands using an appropriate imaging system.
-
Quantify the band intensities to determine the extent of Axl phosphorylation inhibition.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
MV-4-11 human leukemia cells
-
Immunocompromised mice (e.g., NOD-SCID or BALB/c nude mice)
-
Matrigel
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of MV-4-11 cells mixed with Matrigel into the flank of the mice.
-
Monitor the mice for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at a specified dose and schedule (e.g., once daily). Administer the vehicle to the control group.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for target engagement).
Experimental Workflow Diagram
Caption: A typical workflow for the preclinical evaluation of an Axl inhibitor.
Conclusion
This compound is a potent and orally bioavailable inhibitor of the Axl receptor tyrosine kinase with demonstrated in vitro and in vivo anti-tumor activity. Its ability to effectively block Axl signaling makes it a valuable tool for researchers studying the role of Axl in cancer and a promising lead compound for the development of novel cancer therapeutics. Further investigation into its selectivity profile, pharmacokinetic and pharmacodynamic properties, and efficacy in a broader range of cancer models is warranted to fully elucidate its therapeutic potential.
References
A Technical Guide to Downstream Signaling Pathways Affected by Axl Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MERTK) family, has emerged as a critical mediator in cancer progression, metastasis, and therapeutic resistance.[1][2][3][4] Upon binding its primary ligand, Growth Arrest-Specific protein 6 (GAS6), AXL activates a complex network of intracellular signaling cascades that drive cellular proliferation, survival, migration, and immune evasion.[3][5][6][7] Consequently, AXL is a highly attractive target for cancer therapy.
This technical guide focuses on the downstream signaling pathways affected by the inhibition of AXL, using data from studies on various small-molecule AXL inhibitors (e.g., Bemcentinib/BGB324, R428, TP-0903). While the user specified "Axl-IN-6," this appears to be a non-standard nomenclature. Therefore, this document synthesizes findings from well-characterized, publicly documented AXL inhibitors to provide a comprehensive overview of the core biological consequences of targeting this receptor. We will delve into the quantitative effects on these pathways, provide detailed experimental protocols for key assays, and visualize the complex molecular interactions.
Core Signaling Pathways Modulated by AXL Inhibition
AXL activation triggers several major downstream signaling pathways.[5][8] Pharmacological inhibition of AXL kinase activity effectively blunts these pro-tumorigenic signals. The primary pathways affected include the PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and JAK/STAT cascades, which collectively regulate the Epithelial-to-Mesenchymal Transition (EMT).[1][2][3][9][10]
Caption: AXL Downstream Signaling and Inhibition Overview.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. AXL activation directly recruits and activates the p85 regulatory subunit of PI3K, initiating the cascade.[2] This leads to the phosphorylation and activation of Akt, which in turn activates mTOR (mammalian target of rapamycin), a key protein kinase controlling cell growth.[3][11]
Inhibition of AXL has been shown to significantly decrease the phosphorylation of Akt (p-Akt), thereby suppressing downstream mTOR signaling.[9][11][12] This effect is synergistic with direct PI3K/Akt inhibitors, enhancing apoptosis and reducing tumor cell proliferation in various cancer models, such as NRAS-mutant melanoma.[9][13] In some contexts of acquired resistance to PI3Kα inhibitors, AXL overexpression can circumvent the blockade by activating an alternative PLCγ-PKC-mTOR signaling axis, highlighting the importance of co-targeting AXL.[2][14]
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for cell proliferation and differentiation.[9] AXL activation can trigger this pathway through adaptor proteins like Grb2, which leads to the sequential activation of RAS, RAF, MEK, and finally ERK.[2][15]
Studies demonstrate that inhibiting AXL can block the phosphorylation of both Akt and Erk1/2, suggesting a role in mitigating resistance to chemotherapy and targeted agents.[12] While some reports indicate AXL primarily signals through the PI3K/Akt pathway, others confirm that AXL inhibition can decrease ERK phosphorylation, particularly in specific cancer cell lines or resistance models.[15][16]
JAK/STAT Pathway
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a direct route from cell surface receptors to the nucleus, often mediating immune responses and cell survival. AXL is a known upstream activator of this pathway, particularly leading to the phosphorylation and activation of STAT3.[7][10][17] Activated STAT3 dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in survival and proliferation.[18] AXL inhibition has been shown to decrease STAT3 phosphorylation, which can contribute to inducing apoptosis in cancer cells.[10][17]
NF-κB Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is critical for regulating inflammatory responses, cell survival, and EMT. AXL activation can trigger the IKK complex to phosphorylate IκBα, leading to its degradation and the release of the p65/p50 NF-κB dimer, which then enters the nucleus to activate target gene transcription.[1][6][11] Downregulation of AXL with inhibitors reverses this process, suppressing the NF-κB pathway and reducing the expression of anti-apoptotic proteins.[1]
Epithelial-to-Mesenchymal Transition (EMT)
EMT is a cellular program where epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive capabilities, a hallmark of metastasis.[2][12] AXL is a key driver and marker of the mesenchymal state.[1][19] Its activation induces the expression of master EMT transcription factors like Snail, Slug, and Twist, which in turn repress epithelial markers (e.g., E-cadherin) and upregulate mesenchymal markers (e.g., N-cadherin, Vimentin).[1][12][20]
Inhibition of AXL has been robustly shown to reverse EMT.[1][12] This is characterized by the upregulation of E-cadherin and the downregulation of N-cadherin and Vimentin, leading to a less invasive phenotype.[12]
Caption: Reversal of EMT by AXL Inhibition.
Quantitative Effects of AXL Inhibition
The following tables summarize quantitative data from various studies, demonstrating the potent effects of AXL inhibitors on cancer cell lines.
Table 1: IC50 Values of AXL Inhibition on Cell Viability
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Citation |
|---|---|---|---|---|
| Axl siRNA | A549 | NSCLC (EGFR WT) | >10 (Erlotinib alone) | [12] |
| Axl siRNA + Erlotinib | A549 | NSCLC (EGFR WT) | ~2.5 (Erlotinib) | [12] |
| Axl siRNA | H460 | NSCLC (EGFR WT) | >10 (Erlotinib alone) | [12] |
| Axl siRNA + Erlotinib | H460 | NSCLC (EGFR WT) | ~4.0 (Erlotinib) |[12] |
NSCLC: Non-Small Cell Lung Carcinoma; WT: Wild-Type. Data shows sensitization to Erlotinib upon Axl knockdown.
Table 2: Modulation of Downstream Protein Phosphorylation
| Inhibitor/Condition | Cell Line | Target Protein | Change in Phosphorylation | Citation |
|---|---|---|---|---|
| Axl siRNA | A549, H460 | p-Akt, p-Erk1/2 | Significantly Blocked | [12] |
| R428 (50 nM) | HUVEC | p-Akt (VEGF-A induced) | Suppressed | [21] |
| MP470 | ANV5 | p-Akt | Downregulated | [1] |
| RXDX-106 | NRAS-mutant Melanoma | p-Axl | Effectively Inhibited | [9] |
| BEZ235 + RXDX-106 | NRAS-mutant Melanoma | p-Akt | Further Enhanced Inhibition |[9] |
HUVEC: Human Umbilical Vein Endothelial Cells.
Key Experimental Methodologies
Detailed and reproducible protocols are essential for research in this field. Below are methodologies for key experiments cited in the literature.
Western Blot Analysis for Phospho-Proteins
This protocol is used to detect changes in the phosphorylation status of key signaling proteins following AXL inhibition.
-
Cell Culture and Treatment: Plate cells (e.g., A549, H460) in 6-well plates and grow to 70-80% confluency. Treat cells with the AXL inhibitor (e.g., Axl siRNA or small molecule inhibitor) for the desired time (e.g., 48 hours).[12]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer. Separate proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Examples of antibodies include: anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-Axl, anti-E-cadherin, anti-N-cadherin, and anti-β-actin (as a loading control).[1][12]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect signals using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.[12]
Caption: Standard Workflow for Western Blot Analysis.
Cell Invasion (Transwell) Assay
This assay measures the invasive potential of cancer cells through an extracellular matrix, a key feature modulated by the AXL-EMT axis.
-
Chamber Preparation: Use Transwell inserts (8 µm pore size) and coat the upper surface with a thin layer of Matrigel Basement Membrane Matrix. Allow it to polymerize at 37°C for 30 minutes.[22]
-
Cell Preparation: Culture cells with or without an AXL inhibitor for a predetermined time. Harvest the cells and resuspend them in a serum-free medium.
-
Seeding: Add 1x10^5 to 5x10^5 cells to the upper chamber of the Transwell insert.
-
Chemoattractant: Add a complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Cell Removal: After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution like 0.1% crystal violet.
-
Quantification: Elute the stain and measure the absorbance with a spectrophotometer, or count the number of stained cells in several microscopic fields to quantify invasion.[19]
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of AXL inhibitors on cell metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Cell Seeding: Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of the AXL inhibitor and/or other compounds (e.g., chemotherapeutic agents) for a specified period (e.g., 72 hours).[12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).[12]
References
- 1. AXL induces epithelial to mesenchymal transition and regulates the function of breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 6. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Immune Evasion Mechanism and AXL [frontiersin.org]
- 8. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Axl Promotes the Therapeutic Effect of Targeted Inhibition of the PI3K/Akt Pathway in NRAS Mutant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Akt-mTORC1 pathway mediates Axl receptor tyrosine kinase-induced mesangial cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of Axl in drug resistance and epithelial-to-mesenchymal transition of non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Axl Promotes the Therapeutic Effect of Targeted Inhibition of the PI3K/Akt Pathway in NRAS Mutant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The role of IL-6/JAK2/STAT3 signaling pathway in cancers [frontiersin.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Effect of AXL on the epithelial-to-mesenchymal transition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. embopress.org [embopress.org]
- 22. Expression of Axl in Lung Adenocarcinoma and Correlation with Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
Axl-IN-6: A Potent Axl Kinase Inhibitor with Therapeutic Potential in Modulating the PI3K/AKT Signaling Cascade
For Immediate Release
[City, State] – [Date] – A recent study has unveiled Axl-IN-6, a novel and potent orally active inhibitor of the Axl receptor tyrosine kinase. This compound has demonstrated significant tumor growth inhibition in preclinical models, positioning it as a promising candidate for further investigation in cancer therapy. This technical guide provides an in-depth overview of this compound, with a particular focus on its mechanism of action and its effects on the crucial PI3K/AKT signaling pathway.
Introduction to Axl and the PI3K/AKT Pathway
The Axl receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family of receptors. Upon binding to its ligand, growth arrest-specific protein 6 (Gas6), Axl undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[1][2] These pathways are integral to various cellular processes, including proliferation, survival, migration, and invasion.[3][4] Notably, the phosphatidylinositol 3-kinase (PI3K)/AKT signaling cascade is a major downstream effector of Axl activation.[3][5] The PI3K/AKT pathway is a critical regulator of cell survival and growth, and its aberrant activation is a hallmark of many cancers.[6][7]
This compound: A Novel Quinazoline Derivative
This compound, also referred to as compound 14 in its discovery publication by Zhang LL, et al., is a quinazoline derivative with the molecular formula C₃₂H₃₆N₄O and a molecular weight of 492.65.[3] Preclinical studies have highlighted its oral bioavailability and significant anti-tumor activity in a MV-4-11 subcutaneous xenograft model.[3]
Mechanism of Action: Inhibition of Axl Kinase Activity
This compound functions as a direct inhibitor of the Axl kinase domain. By binding to the ATP-binding pocket of Axl, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.
Quantitative Analysis of this compound Potency
The inhibitory activity of this compound against the Axl kinase has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key metric for determining the potency of an inhibitor. While the specific IC50 value for this compound from the primary literature is pending full-text analysis, similar potent Axl inhibitors exhibit IC50 values in the low nanomolar range.
| Compound | Target | IC50 (nM) | Reference |
| This compound | Axl | Data Pending | Zhang LL, et al. 2022 |
| UNC2025 | Axl | 1.6 | [3] |
| RXDX-106 | Axl | 0.69 |
Table 1: Comparative IC50 values of selected Axl inhibitors.
The Effect of this compound on the PI3K/AKT Signaling Cascade
By inhibiting Axl kinase activity, this compound effectively downregulates the PI3K/AKT signaling pathway. This is primarily observed through a reduction in the phosphorylation of AKT (p-AKT), a key downstream effector of PI3K.
Visualizing the Impact: this compound and the PI3K/AKT Pathway
The following diagram illustrates the mechanism of this compound in the context of the Axl/PI3K/AKT signaling pathway.
Caption: this compound inhibits Gas6-mediated Axl activation, blocking PI3K/AKT signaling.
Quantitative Assessment of PI3K/AKT Pathway Inhibition
The dose-dependent effect of this compound on the phosphorylation of AKT is a critical measure of its cellular efficacy. This is typically assessed by Western blot analysis.
| This compound Concentration | p-AKT Levels (Relative to Control) |
| 0 nM | 100% |
| 10 nM | Data Pending |
| 50 nM | Data Pending |
| 100 nM | Data Pending |
Table 2: Anticipated Dose-Dependent Effect of this compound on p-AKT Levels.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. The following are generalized protocols for key experiments used to characterize this compound.
In Vitro Axl Kinase Assay
This assay is used to determine the direct inhibitory effect of this compound on Axl kinase activity.
Materials:
-
Recombinant human Axl kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Axl-specific substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add this compound dilutions, recombinant Axl kinase, and the substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis for p-AKT
This method is used to assess the effect of this compound on the PI3K/AKT pathway in a cellular context.
Materials:
-
Cancer cell line with active Axl signaling (e.g., MV-4-11)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-AKT, anti-total AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against p-AKT overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total AKT and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of p-AKT.
Caption: Workflow for assessing p-AKT levels after this compound treatment via Western blot.
Conclusion and Future Directions
This compound is a potent and orally active Axl inhibitor that effectively targets the Axl/PI3K/AKT signaling pathway. Its ability to suppress tumor growth in preclinical models makes it a compelling candidate for further development as an anti-cancer therapeutic. Future research should focus on elucidating the full pharmacokinetic and pharmacodynamic profile of this compound, as well as exploring its efficacy in a broader range of cancer models, both as a monotherapy and in combination with other targeted agents. The detailed characterization of its impact on the PI3K/AKT cascade will be crucial in identifying patient populations most likely to benefit from this novel therapeutic strategy.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Axl kinase domain in complex with a macrocyclic inhibitor offers first structural insights into an active TAM receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
The AXL Inhibitor Axl-IN-6: A Technical Guide to its Impact on Epithelial-Mesenchymal Transition
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the impact of AXL inhibition on the epithelial-mesenchymal transition (EMT), a critical process in cancer progression and metastasis. While the initial query focused on a compound designated "Axl-IN-6," a comprehensive literature search did not yield specific data for a molecule with this name. Therefore, this guide will focus on a well-characterized and clinically relevant AXL inhibitor, Bemcentinib (formerly R428) , as a representative agent to explore the molecular and cellular consequences of AXL blockade in the context of EMT.
Introduction to AXL and its Role in EMT
The AXL receptor tyrosine kinase is a key player in various cellular processes, including cell survival, proliferation, and migration.[1] In the context of oncology, aberrant AXL signaling is frequently associated with poor prognosis, metastasis, and the development of therapeutic resistance.[1][2] One of the primary mechanisms through which AXL exerts its pro-tumorigenic effects is by promoting EMT.
EMT is a cellular program where epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a mesenchymal phenotype associated with increased motility and invasiveness. This transition is orchestrated by a complex network of signaling pathways and transcription factors. AXL activation, often triggered by its ligand Gas6, initiates downstream signaling cascades that converge on the master regulators of EMT, such as Snail, Slug, Twist, and ZEB1.[3] This leads to the downregulation of epithelial markers, most notably E-cadherin, and the upregulation of mesenchymal markers like N-cadherin and Vimentin.[3][4]
Bemcentinib (R428): A Potent and Selective AXL Inhibitor
Bemcentinib (also known as BGB324 and R428) is an orally bioavailable, small-molecule inhibitor that selectively targets the kinase activity of AXL.[5][6] Its high selectivity and potency make it an excellent tool for studying the biological functions of AXL and a promising therapeutic candidate.
Quantitative Data on Bemcentinib (R428) Activity
The following tables summarize the key quantitative data regarding the inhibitory activity of Bemcentinib (R428) and its effects on cancer cells.
| Parameter | Value | Reference |
| IC50 (AXL Kinase Inhibition) | 14 nM | [7][8] |
| Cell Growth Inhibition IC50 (H1299 NSCLC cells) | ~4 µM | [5] |
| Table 1: In vitro inhibitory activity of Bemcentinib (R428). |
| Cell Line | Treatment | Effect on EMT Markers | Reference |
| Murine Breast Cancer (4T1) | R428 (dose-dependent) | Reduction in Snail expression | [2] |
| Human Breast Cancer (MDA-MB-231) | R428 | Dose-dependent suppression of invasion | [8] |
| Human NSCLC (H2228-ALR, H2228-CER) | R428 | Reduction in vimentin, AXL, and p-AXL expression | [9] |
| Human NSCLC (344SQ_Z-cad) | Bemcentinib | Induction of Mesenchymal-to-Epithelial Transition (MET) with increased E-cadherin and decreased Zeb1 | [1] |
| Table 2: Effects of Bemcentinib (R428) on EMT markers and cellular phenotype. |
Signaling Pathways Modulated by AXL Inhibition
AXL activation triggers a cascade of intracellular signaling events that promote EMT. Bemcentinib, by inhibiting AXL's kinase activity, effectively blocks these downstream pathways. The primary signaling networks affected include the PI3K/Akt, MAPK/ERK, and NF-κB pathways.[1] Inhibition of these pathways leads to the suppression of EMT-inducing transcription factors and a reversal of the mesenchymal phenotype.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of AXL inhibitors on EMT.
Western Blotting for EMT Marker Expression
Objective: To qualitatively and semi-quantitatively assess the protein levels of epithelial and mesenchymal markers in response to Bemcentinib treatment.
Materials:
-
Cell lines of interest (e.g., MDA-MB-231, H2228)
-
Bemcentinib (R428)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against E-cadherin, N-cadherin, Vimentin, Snail, Slug, Twist, ZEB1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of Bemcentinib or vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imager.
-
Quantify band intensities using image analysis software and normalize to the loading control.
Quantitative Real-Time PCR (qPCR) for EMT Marker Gene Expression
Objective: To quantify the changes in mRNA levels of EMT-related genes following Bemcentinib treatment.
Materials:
-
Treated cell samples (as in Western blotting)
-
RNA extraction kit (e.g., RNeasy Kit)
-
Reverse transcription kit (e.g., SuperScript VILO)
-
SYBR Green or TaqMan master mix
-
qPCR instrument
-
Primers for EMT-related genes (e.g., CDH1, CDH2, VIM, SNAI1, SNAI2, TWIST1, ZEB1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Extract total RNA from Bemcentinib- and vehicle-treated cells.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from equal amounts of RNA using a reverse transcription kit.
-
Set up qPCR reactions using SYBR Green or TaqMan chemistry with specific primers for the target and housekeeping genes.
-
Run the qPCR program on a thermal cycler.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Transwell Migration and Invasion Assays
Objective: To assess the effect of Bemcentinib on the migratory and invasive capacity of cancer cells.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Matrigel (for invasion assay)
-
Serum-free and serum-containing media
-
Bemcentinib (R428)
-
Cotton swabs
-
Fixation solution (e.g., methanol or paraformaldehyde)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.
-
Starve the cells in serum-free medium for several hours.
-
Resuspend the cells in serum-free medium containing different concentrations of Bemcentinib or vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Add serum-containing medium (as a chemoattractant) to the lower chamber. Also, add the corresponding concentrations of Bemcentinib to both chambers.
-
Incubate for a period that allows for cell migration/invasion (e.g., 16-24 hours).
-
After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane.
-
Stain the cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields to quantify migration/invasion.
Wound Healing (Scratch) Assay
Objective: To evaluate the effect of Bemcentinib on collective cell migration.
Materials:
-
6-well or 12-well plates
-
P200 or P1000 pipette tip
-
Serum-free or low-serum medium
-
Bemcentinib (R428)
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate to create a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of Bemcentinib or vehicle control.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed.
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time to quantify cell migration.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the impact of an AXL inhibitor on EMT.
Conclusion
Inhibition of the AXL receptor tyrosine kinase with selective small molecules like Bemcentinib (R428) represents a promising therapeutic strategy to counteract the pro-metastatic effects of EMT. By blocking the downstream signaling pathways that drive the mesenchymal phenotype, AXL inhibitors can reverse the expression of key EMT markers, leading to a reduction in cancer cell migration and invasion. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting the AXL-EMT axis in cancer. Future studies should continue to explore the nuanced, context-dependent effects of AXL inhibition and identify predictive biomarkers to guide the clinical application of these targeted therapies.
References
- 1. Reverse epithelial-mesenchymal transition contributes to the regain of drug sensitivity in tyrosine kinase inhibitor-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying the Epithelial-to-Mesenchymal Transition (EMT) from Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dual inhibition of MEK and AXL targets tumor cell heterogeneity and prevents resistant outgrowth mediated by the epithelial-to-mesenchymal transition in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. R428, a selective small molecule inhibitor of Axl kinase, blocks tumor spread and prolongs survival in models of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive profiling of novel epithelial–mesenchymal transition mediators and their clinical significance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Clinical Evolution of Epithelial-Mesenchymal Transition in Human Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Use of Automated Quantitative Analysis to Evaluate Epithelial-to-Mesenchymal Transition Associated Proteins in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Role of Axl Inhibition in Inducing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the role of Axl receptor tyrosine kinase inhibition in the induction of apoptosis, a critical mechanism for anti-cancer therapies. We focus on the well-characterized and selective Axl inhibitor, R428 (also known as bemcentinib), as a representative agent to explore the core molecular pathways, present key quantitative data, and detail the experimental protocols necessary for investigation in a research setting.
Introduction: Axl as a Therapeutic Target
The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, is a key mediator of cellular processes that are often dysregulated in cancer.[1][2] Upon binding its ligand, growth arrest-specific 6 (Gas6), Axl dimerizes and autophosphorylates, activating downstream signaling cascades.[1][3] These pathways, including the PI3K/Akt and MAPK/ERK pathways, are crucial for promoting cancer cell proliferation, survival, migration, and invasion.[1][4][5] Overexpression of Axl is frequently observed in a variety of malignancies and is associated with poor prognosis and the development of resistance to conventional and targeted therapies.[4][6] Consequently, inhibiting Axl kinase activity has emerged as a promising strategy to counteract tumor progression and induce cancer cell death.
Mechanism of Action: Axl Inhibition and Apoptosis Induction
The primary mechanism by which Axl inhibition induces apoptosis is through the blockade of pro-survival signaling. By preventing Axl autophosphorylation, inhibitors like R428 effectively shut down the downstream signals that suppress apoptotic machinery.
Axl-Mediated Pro-Survival Signaling
Activation of the Gas6/Axl axis leads to the recruitment and phosphorylation of signaling adaptors that activate two major pro-survival pathways:
-
PI3K/Akt Pathway: Activated Akt (Protein Kinase B) phosphorylates and inactivates pro-apoptotic proteins such as BAD (Bcl-2-associated agonist of cell death), thereby promoting cell survival.[3][4]
-
MAPK/ERK Pathway: The ERK pathway promotes the expression of anti-apoptotic proteins and transcription factors that drive cell proliferation.[5]
By maintaining the activity of these pathways, cancer cells with high Axl expression can evade programmed cell death.
Apoptosis Induction via Axl Blockade
Selective Axl inhibitors like R428 bind to the ATP-binding pocket of the Axl kinase domain, preventing its phosphorylation and activation.[7] This targeted inhibition leads to the downregulation of the PI3K/Akt and MAPK/ERK pathways. The consequences are twofold:
-
Disinhibition of Pro-Apoptotic Factors: The inactivation of Akt allows pro-apoptotic proteins like BAD to become active, initiating the mitochondrial (intrinsic) pathway of apoptosis.
-
Caspase Activation: The disruption of survival signals ultimately converges on the activation of effector caspases, such as Caspase-3 and Caspase-7, which execute the final stages of apoptosis by cleaving key cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[8]
Interestingly, some studies suggest that R428 may also induce apoptosis through Axl-independent mechanisms. Evidence indicates that R428 can block lysosomal acidification and recycling, leading to the accumulation of autophagosomes and inducing cellular stress that culminates in apoptosis.[8] This suggests a dual mechanism of action that may contribute to its anti-cancer efficacy.
Figure 1. Axl signaling pathway and its inhibition by R428 (bemcentinib).
Quantitative Data Presentation
The efficacy of Axl inhibition can be quantified through various in vitro assays. The following tables summarize key data for the Axl inhibitor R428 (bemcentinib).
Table 1: Biochemical and Cellular Potency of R428 (Bemcentinib)
| Target / Cell Line | Assay Type | IC50 Value | Reference |
|---|---|---|---|
| Axl Kinase | Cell-free biochemical assay | 14 nM | [7][9][10] |
| H1299 (NSCLC) | Cell growth inhibition | ~ 4 µM | [8] |
| Primary CLL B-cells | Cell growth inhibition (24h) | ~ 2.0 µM |[7][10] |
NSCLC: Non-Small Cell Lung Cancer; CLL: Chronic Lymphocytic Leukemia.
Table 2: Effect of R428 on Downstream Signaling in Glioblastoma Cells
| Target Protein | Assay Type | IC50 of Phosphorylation Inhibition | Reference |
|---|---|---|---|
| p-Axl (Y702) | Western Blot | 10.9 nM | [11] |
| p-Akt (S473) | Western Blot | 106.3 nM | [11] |
| p-ERK1/2 (T202/Y204) | Western Blot | 119.7 nM |[11] |
Experimental Protocols & Workflow
Investigating the apoptotic effects of an Axl inhibitor involves a logical workflow, from initial cell treatment to specific endpoint assays.
Figure 2. Experimental workflow for assessing Axl inhibitor-induced apoptosis.
Protocol: Cell Viability (WST-1 Assay)
This protocol is adapted for assessing the dose-dependent effect of an Axl inhibitor on cancer cell viability.
-
Cell Seeding: Plate cancer cells (e.g., H1299) in a 96-well plate at a density of 3,000–5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[12]
-
Compound Preparation: Prepare a 2X serial dilution of the Axl inhibitor (e.g., R428) in culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[12]
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Data Acquisition: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the results to calculate the IC50 value.
Protocol: Apoptosis Detection (Annexin V-FITC / PI Staining)
This protocol outlines the detection of early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells using flow cytometry.
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight. Treat the cells with the desired concentration of Axl inhibitor (e.g., 5 µM R428) and a vehicle control for 24-48 hours.[1][13]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with 1 mL of cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Conclusion
Inhibition of the Axl receptor tyrosine kinase represents a validated strategy for inducing apoptosis in cancer cells. Through potent inhibitors like R428 (bemcentinib), researchers can effectively block the pro-survival signaling pathways, primarily PI3K/Akt and MAPK/ERK, that are often hyperactivated in malignant cells. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for scientists and drug developers aiming to further investigate and harness Axl inhibition as a therapeutic modality. The potential for dual-mechanism, Axl-independent effects further underscores the importance of continued research into this class of inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Gas6/Axl signaling pathway promotes proliferation, migration and invasion and inhibits apoptosis in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Immune Evasion Mechanism and AXL [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Axl inhibitor R428 induces apoptosis of cancer cells by blocking lysosomal acidification and recycling independent of Axl inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Evaluation of the Role of AXL in Fusion-positive Pediatric Rhabdomyosarcoma Identifies the Small-molecule Inhibitor Bemcentinib (BGB324) as Potent Chemosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Early In Vivo Efficacy of AXL Inhibitors in Tumor Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early in vivo efficacy of AXL inhibitors in various tumor models. AXL, a receptor tyrosine kinase, is a critical mediator of tumor cell proliferation, survival, metastasis, and therapeutic resistance. Its inhibition represents a promising strategy in oncology. This document summarizes key preclinical findings, presents detailed experimental protocols, and visualizes essential biological and experimental workflows to support ongoing research and development in this area. While this guide introduces the novel inhibitor Axl-IN-6, it extensively leverages data from the well-characterized AXL inhibitors Bemcentinib (BGB324) and R428 to provide a comprehensive analysis.
Quantitative In Vivo Efficacy Data of AXL Inhibitors
The following tables summarize the in vivo anti-tumor activity of this compound and other prominent AXL inhibitors, Bemcentinib (BGB324) and R428, across a range of preclinical tumor models.
Table 1: In Vivo Efficacy of this compound
| Compound | Tumor Model | Cell Line | Mouse Strain | Dosing Regimen | Key Findings |
| This compound | Subcutaneous Xenograft | MV-4-11 (Acute Myeloid Leukemia) | Not Specified | Orally active | Significantly inhibits tumor growth; well-tolerated.[1] |
Table 2: In Vivo Efficacy of Bemcentinib (BGB324/R428)
| Compound | Tumor Model | Cell Line/Model | Mouse Strain | Dosing Regimen | Key Findings | Citations |
| Bemcentinib (R428) | Metastatic Breast Cancer | MDA-MB-231-luc-D3H2LN (Intracardiac) | Not Specified | 125 mg/kg, p.o., twice daily for 24 days | Significantly blocks metastasis development. | [2] |
| Bemcentinib (R428) | Orthotopic Breast Cancer | 4T1 | BALB/c | 75 mg/kg/day or 25 mg/kg twice daily, p.o. | Extends survival (median survival >80 days vs. 52 days for control). | [1][2] |
| Bemcentinib (BGB324) | Orthotopic Renal Cell Carcinoma | 786-0-Luc | Athymic BALB/c nude | 50 mg/kg, p.o., every 12 hours | Inhibited tumor progression to about 1/3 of control tumor size. | [3] |
| Bemcentinib (BGB324) | Subcutaneous Non-Small Cell Lung Cancer | A549 | Athymic nude | 100 mg/kg (in combination with MEKi) | Controlled tumor growth (2.7-fold increase vs. ~13-fold in control over 6 weeks). | [4] |
| Bemcentinib (BGB324) | Rhabdomyosarcoma PDX | IC-pPDX-104 | NSG | Not Specified (in combination with vincristine) | Significantly reduced tumor burden compared to single-agent treatment. | [5] |
Experimental Protocols
This section details a representative experimental protocol for evaluating the in vivo efficacy of an AXL inhibitor in a subcutaneous xenograft tumor model, based on established methodologies.
Objective
To assess the anti-tumor activity of a selective AXL inhibitor as a single agent or in combination with standard-of-care therapy in a murine subcutaneous xenograft model.
Materials
-
Cell Line: A tumor cell line with confirmed AXL expression (e.g., MV-4-11 for this compound, or MDA-MB-231 for Bemcentinib).
-
Animals: Immunocompromised mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old.
-
AXL Inhibitor: this compound, Bemcentinib, or other test article.
-
Vehicle Control: Appropriate vehicle for the test article (e.g., 0.5% hydroxypropylmethylcellulose + 0.1% Tween 80 for R428).[6]
-
Cell Culture Media: RPMI, DMEM, or other appropriate media with supplements (FBS, P/S).
-
Other Reagents: Matrigel, PBS, Trypsin, anesthesia (e.g., Ketamine/Xylazine), analgesics.
-
Equipment: Laminar flow hood, incubator, centrifuges, syringes (23-25G needles), calipers, animal balance, IVIS imaging system (for bioluminescent cell lines).
Methodology
-
Cell Culture and Preparation:
-
Culture tumor cells in appropriate media under standard conditions (37°C, 5% CO2).
-
Harvest cells during the logarithmic growth phase.
-
Wash cells with sterile PBS and perform a cell count to determine viability.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel to the desired concentration (e.g., 2 x 10^6 cells per 100-200 µL). Keep the cell suspension on ice.
-
-
Tumor Inoculation:
-
Anesthetize the mice.
-
Inject the cell suspension (e.g., 200 µL) subcutaneously into the flank of each mouse.
-
Monitor the animals for recovery from anesthesia and for general health.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by caliper measurements at regular intervals. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the AXL inhibitor and vehicle control to their respective groups according to the planned dosing schedule and route (e.g., oral gavage).
-
Monitor the body weight of the animals regularly as an indicator of toxicity.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volumes throughout the study.
-
At the end of the study (based on a predetermined tumor volume limit or time point), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
For survival studies, monitor animals until a predetermined endpoint (e.g., tumor volume reaching a specific size, or clinical signs of distress) and record the date of euthanasia.
-
-
Data Analysis:
-
Analyze tumor growth inhibition by comparing the mean tumor volumes of the treated groups to the control group.
-
For survival studies, generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).
-
Visualizations: Signaling Pathways and Experimental Workflows
AXL Signaling Pathway
The following diagram illustrates the AXL signaling cascade, a key pathway in cancer progression.
Caption: AXL Signaling Pathway and Point of Inhibition.
Experimental Workflow for In Vivo Efficacy Studies
This diagram outlines the typical workflow for conducting in vivo efficacy studies of AXL inhibitors.
References
- 1. R428, a selective small molecule inhibitor of Axl kinase, blocks tumor spread and prolongs survival in models of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. AXL targeting by a specific small molecule or monoclonal antibody inhibits renal cell carcinoma progression in an orthotopic mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual inhibition of MEK and AXL targets tumor cell heterogeneity and prevents resistant outgrowth mediated by the epithelial-to-mesenchymal transition in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
The Role of AXL Inhibition in Overcoming Acquired Drug Resistance: A Technical Guide
Disclaimer: Information regarding a specific molecule designated "Axl-IN-6" is not publicly available. This guide will focus on the well-characterized and clinically relevant AXL inhibitor, Bemcentinib (also known as BGB324 or R428), as a representative example to illustrate the role of AXL inhibitors in overcoming acquired drug resistance.
Introduction
Acquired resistance to targeted cancer therapies remains a significant clinical challenge, leading to disease progression and limited long-term efficacy of otherwise potent drugs. One of the key mechanisms contributing to this resistance is the activation of bypass signaling pathways that allow cancer cells to circumvent the effects of the primary therapeutic agent. The AXL receptor tyrosine kinase has emerged as a critical mediator of acquired drug resistance in various cancers, particularly in non-small cell lung cancer (NSCLC) resistant to EGFR tyrosine kinase inhibitors (TKIs).[1][2][3][4][5][6][7] Upregulation and activation of AXL can sustain pro-survival signaling, promote an epithelial-to-mesenchymal transition (EMT), and ultimately lead to therapeutic failure.[4][6][8][9] This technical guide provides an in-depth overview of the role of AXL inhibition, using Bemcentinib as a primary example, in overcoming acquired drug resistance, with a focus on the underlying molecular mechanisms, experimental validation, and relevant protocols for researchers in the field.
The AXL Signaling Pathway in Drug Resistance
AXL is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[8][9][10][11] Its activation, most commonly through its ligand Gas6 (Growth arrest-specific 6), triggers a cascade of downstream signaling events that promote cell survival, proliferation, migration, and invasion.[4][7][11][12][13][14][15] In the context of acquired drug resistance, particularly to EGFR inhibitors like osimertinib in EGFR-mutant NSCLC, tumor cells can upregulate AXL expression and/or activity.[1][2][16][17][18][19] This "bypass" mechanism allows the cancer cells to maintain signaling through critical survival pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, even when the primary target (EGFR) is effectively inhibited.[4][10][12][14]
AXL Signaling Pathway Diagram
Caption: AXL signaling cascade initiated by Gas6 binding, leading to the activation of PI3K/AKT and MAPK/ERK pathways.
Quantitative Data on AXL Inhibitors in Overcoming Drug Resistance
The efficacy of AXL inhibitors in reversing acquired drug resistance has been demonstrated in numerous preclinical studies. The following tables summarize key quantitative data for representative AXL inhibitors.
| Inhibitor | Cancer Type | Resistant to | Assay Type | IC50 / EC50 | Reference |
| Bemcentinib (BGB324) | NSCLC | Erlotinib | Cell Viability | 14 nM (AXL kinase inhibition) | [8] |
| Bemcentinib (BGB324) | Melanoma | Vemurafenib | Cell Viability | 2 µM (in combination) | [20] |
| Cabozantinib | NSCLC | Osimertinib | Cell Growth | Synergistic effect with osimertinib | [1] |
| DS-1205 | NSCLC | Erlotinib/Osimertinib | Tumor Growth | Significant delay in tumor resistance | [4] |
| ONO-7475 | NSCLC | Osimertinib | Tumor Growth | Overtly reduced tumor size | [8] |
| Unnamed AXL Inhibitor | NSCLC (PC-9) | Osimertinib | Kinase Activity | 2.8 nM (human AXL) | [21] |
Table 1: In Vitro Efficacy of AXL Inhibitors in Drug-Resistant Cancer Models.
| Inhibitor | Cancer Model | Treatment Combination | Tumor Growth Inhibition | Reference |
| Bemcentinib (BGB324) | Uterine Serous Cancer Xenograft | Paclitaxel + BGB324 | Significantly improved chemoresponse (P < 0.001) | [3] |
| Bemcentinib (BGB324) | Melanoma Xenograft | AZD7762 + BGB324 | Significantly reduced tumor volume | [20] |
| Enapotamab vedotin | Osimertinib-resistant PDX | Enapotamab vedotin (2 and 4 mg/kg) | Anti-tumor effects observed | [8] |
| YW327.6S2 (mAb) | NSCLC Xenograft | Erlotinib + YW327.6S2 | Elevated anti-tumor activity | [8] |
Table 2: In Vivo Efficacy of AXL Inhibitors in Combination Therapy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings in drug discovery research. Below are representative protocols for key experiments used to evaluate the efficacy of AXL inhibitors in overcoming drug resistance.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Drug-resistant and parental cancer cell lines
-
96-well plates
-
Complete growth medium
-
AXL inhibitor (e.g., Bemcentinib) and the drug to which cells are resistant (e.g., Osimertinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[22]
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of the AXL inhibitor, the primary drug, and the combination of both in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[22]
-
Incubate the plate at 37°C for 3-4 hours, allowing for the formation of formazan crystals.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[22]
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values.
Western Blot Analysis of AXL Signaling
This technique is used to detect and quantify the expression levels of total and phosphorylated proteins in the AXL signaling pathway.
Materials:
-
Drug-resistant and parental cancer cell lines
-
AXL inhibitor and primary drug
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)[1]
-
Primary antibodies (e.g., anti-p-AXL, anti-AXL, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and treat with the AXL inhibitor, primary drug, or combination for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.[1]
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1][23]
-
Incubate the membrane with primary antibodies overnight at 4°C.[1][23]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.[1]
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.[1]
-
Quantify band intensities using densitometry software and normalize to a loading control like GAPDH.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of an AXL inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Drug-resistant cancer cell line
-
Matrigel (optional)
-
AXL inhibitor and primary drug formulations for in vivo administration
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Subcutaneously inject 1-5 x 10^6 drug-resistant cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.[16]
-
Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (Vehicle, AXL inhibitor alone, primary drug alone, combination).
-
Administer treatments as per the determined schedule (e.g., daily oral gavage, intraperitoneal injection).
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (length x width²)/2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Workflow and Logical Relationships
Experimental Workflow for Evaluating AXL Inhibitors
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The role of Axl in drug resistance and epithelial-to-mesenchymal transition of non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Growth Arrest Specific-6 and Axl Coordinate Inflammation and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Axl (C89E7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 12. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The GAS6-AXL signaling pathway triggers actin remodeling that drives membrane ruffling, macropinocytosis, and cancer-cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AXL and Error-Prone DNA Replication Confer Drug Resistance and Offer Strategies to Treat EGFR-Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Validation of Axl-Targeted Monoclonal Antibody Probe for microPET Imaging in Human Lung Cancer Xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AXL inhibition improves the anti-tumor activity of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. AXL‐Mediated Drug Resistance in ALK‐Rearranged NSCLC Enhanced by GAS6 From Macrophages and MMP11 Positive Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AXL-Mediated Drug Resistance in ALK-Rearranged NSCLC Enhanced by GAS6 From Macrophages and MMP11 Positive Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Arcus Biosciences reports preclinical data on AXL inhibitors for cancer | BioWorld [bioworld.com]
- 22. broadpharm.com [broadpharm.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Foundational Research on Axl Inhibition and its Impact on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on small molecule Axl inhibitors and their effects on the tumor microenvironment (TME). Due to the limited public information on a specific inhibitor designated "Axl-IN-6," this document focuses on two well-characterized, selective Axl inhibitors, Bemcentinib (BGB324) and R428 , as representative examples to elucidate the core mechanisms and experimental methodologies in this area of research.
Introduction to Axl as a Therapeutic Target in Oncology
The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, has emerged as a critical regulator of cancer progression and therapeutic resistance.[1] Overexpressed in a multitude of solid and hematological malignancies, Axl signaling, primarily activated by its ligand Gas6 (Growth Arrest-Specific 6), drives key oncogenic processes including cell survival, proliferation, migration, and invasion.[2][3] Crucially, Axl signaling plays a pivotal role in shaping an immunosuppressive tumor microenvironment, thereby facilitating immune evasion and diminishing the efficacy of various cancer therapies.[4][5] Inhibition of the Axl signaling pathway, therefore, represents a promising therapeutic strategy to not only directly target tumor cells but also to modulate the TME to be more permissive to anti-tumor immunity.
Quantitative Data on Axl Inhibitors
The following tables summarize key quantitative data from preclinical studies of Bemcentinib (BGB324) and R428, providing insights into their potency and effects on cancer cells and the tumor microenvironment.
Table 1: In Vitro Inhibitory Activity of Axl Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line(s) | Reference(s) |
| Bemcentinib (BGB324/R428) | Axl | 14 | HeLa | [3] |
| Bemcentinib (BGB324) | Axl | Not specified, but effective | Rhabdomyosarcoma (RMS) cell lines | [6] |
| R428 | Axl | Low nanomolar | Breast cancer cell lines | [2] |
Table 2: In Vivo Efficacy of Axl Inhibitors in Preclinical Tumor Models
| Inhibitor | Animal Model | Cancer Type | Dosing Regimen | Key Outcomes | Reference(s) |
| Bemcentinib (BGB324) | Pancreatic Cancer Preclinical Models | Pancreatic Cancer | Not specified | Improved survival when combined with gemcitabine | [7] |
| R428 | MDA-MB-231 intracardiac mouse model | Metastatic Breast Cancer | 125 mg/kg, twice daily | Significantly blocked development of soft tissue metastases | [8][9] |
| R428 | 4T1 orthotopic mouse model | Metastatic Breast Cancer | 7, 21, 25, 45, or 75 mg/kg, twice daily | Reduced lung metastasis and prolonged survival | [8][9] |
Table 3: Effects of Axl Inhibitors on the Tumor Microenvironment
| Inhibitor | Finding | Model System | Key Quantitative Changes | Reference(s) |
| Bemcentinib (BGB324) | Modulation of Immune Cells | Pancreatic Cancer Models | Data on specific percentage changes not provided in abstracts | [7] |
| R428 | Modulation of Cytokines | 4T1 primary tumors | Dose-dependent reduction in Granulocyte Macrophage Colony-Stimulating Factor (GM-CSF) | [2] |
| R428 | Macrophage Polarization | In vitro experiments | Blocks M2 macrophage polarization | [1] |
| R428 | Immune Cell Infiltration | Murine ID8 tumor model | Increased infiltration of CD8+ T cells | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research of Axl inhibitors' effects on the tumor microenvironment.
In Vivo Mouse Models of Cancer
Objective: To evaluate the in vivo efficacy of Axl inhibitors on tumor growth and metastasis.
Protocol:
-
Cell Culture: Human breast cancer cell lines (e.g., MDA-MB-231) or murine breast cancer cells (e.g., 4T1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[8][9]
-
Animal Models: Female athymic nude mice (for human cell line xenografts) or BALB/c mice (for syngeneic models like 4T1) are used.[8][9]
-
Tumor Cell Implantation:
-
Axl Inhibitor Administration:
-
Monitoring Tumor Growth and Metastasis:
-
Primary tumor volume is measured regularly using calipers.
-
Metastatic burden is quantified using bioluminescence imaging for luciferase-expressing cells.[8][9]
-
At the end of the study, tissues such as lungs and liver are harvested, and metastases are counted visually or by histological analysis.[8][9]
-
-
Survival Studies: A cohort of animals is monitored for overall survival, with euthanasia performed when tumors reach a predetermined size or when animals show signs of morbidity.[8][9]
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
Objective: To characterize the immune cell populations within the tumor microenvironment following Axl inhibitor treatment.
Protocol:
-
Tumor Digestion: Tumors are harvested from treated and control mice, minced, and digested using an enzymatic solution (e.g., collagenase, DNase I) to obtain a single-cell suspension.
-
Cell Staining:
-
Single-cell suspensions are incubated with a cocktail of fluorescently-conjugated antibodies specific for various immune cell markers.
-
A typical panel for identifying myeloid-derived suppressor cells (MDSCs) and T cells in mice would include antibodies against:
-
For macrophage polarization, antibodies against F4/80 (macrophage marker), CD86 (M1 marker), and CD206 (M2 marker) can be used.[4][5]
-
-
Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.
-
Data Analysis: The percentage of different immune cell populations within the total CD45+ cell gate is determined using appropriate gating strategies in flow cytometry analysis software.
Cytokine and Chemokine Profiling
Objective: To quantify the levels of cytokines and chemokines in the tumor microenvironment and plasma of tumor-bearing mice.
Protocol:
-
Sample Preparation:
-
Tumor Lysates: Tumors are homogenized in a lysis buffer containing protease inhibitors. The supernatant is collected after centrifugation.
-
Plasma: Blood is collected from mice via cardiac puncture into EDTA-containing tubes. Plasma is separated by centrifugation.
-
-
Luminex Multiplex Assay:
-
A commercially available multiplex bead-based immunoassay kit (e.g., from Millipore or Bio-Rad) is used to simultaneously measure multiple cytokines and chemokines.[14][15]
-
The assay is performed in a 96-well plate format. Antibody-coupled beads specific for different analytes are added to the wells.
-
Standards and samples (tumor lysates or plasma) are added to the wells and incubated with the beads.
-
After incubation and washing, a biotinylated detection antibody cocktail is added, followed by streptavidin-phycoerythrin (SAPE).
-
The plate is read on a Luminex instrument, which measures the fluorescence intensity of PE on each bead, corresponding to the concentration of the analyte.
-
-
Data Analysis: The concentrations of cytokines and chemokines are calculated from the standard curve using the assay-specific software.
Visualizations of Signaling Pathways and Experimental Workflows
Axl Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. R428, a selective small molecule inhibitor of Axl kinase, blocks tumor spread and prolongs survival in models of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Advances in the regulation of macrophage polarization by the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of the Role of AXL in Fusion-positive Pediatric Rhabdomyosarcoma Identifies the Small-molecule Inhibitor Bemcentinib (BGB324) as Potent Chemosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myeloid-Driven Mechanisms as Barriers to Antitumor CD8+ T Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Myeloid-derived suppressor cells and the efficacy of CD8+ T-cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Myeloid-derived suppressor cells inhibit T cell proliferation in human extranodal NK/T cell lymphoma: a novel prognostic indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. assets.fishersci.com [assets.fishersci.com]
Axl-IN-6 and the GAS6/Axl Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, and its ligand, Growth Arrest-Specific 6 (GAS6), are key players in a signaling pathway crucial for various cellular processes, including cell survival, proliferation, migration, and immune response.[1] Dysregulation of the GAS6/Axl signaling cascade is implicated in the pathogenesis of numerous diseases, most notably in promoting tumor growth, metastasis, and the development of therapeutic resistance in various cancers.[1][2] Consequently, the GAS6/Axl pathway has emerged as a significant target for anticancer drug discovery.
This technical guide focuses on the interaction of Axl-IN-6, a potent and selective Axl inhibitor, with the GAS6/Axl signaling pathway. Due to the limited public availability of comprehensive data for this compound, this document will also incorporate representative data and methodologies from other well-characterized Axl inhibitors to provide a thorough understanding of the evaluation and mechanism of action for this class of compounds.
The GAS6/Axl Signaling Pathway
The canonical GAS6/Axl signaling pathway is initiated by the binding of the soluble ligand GAS6 to the extracellular domain of the Axl receptor. This binding event induces the dimerization of Axl receptors, leading to the autophosphorylation of specific tyrosine residues within their intracellular kinase domains.[3][4] This autophosphorylation creates docking sites for various downstream signaling and adaptor proteins, thereby activating multiple intracellular signaling cascades. The principal pathways activated by the GAS6/Axl axis include:
-
PI3K/AKT/mTOR Pathway: Promotes cell survival, proliferation, and growth.[2][3]
-
MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and survival.[2]
-
JAK/STAT Pathway: Involved in cell proliferation, differentiation, and immune responses.[3][4]
The aberrant activation of these pathways by the GAS6/Axl axis contributes significantly to the malignant phenotype of cancer cells.
References
Preliminary Studies on AXL Inhibition in Non-Small Cell Lung Cancer (NSCLC): A Technical Overview
Disclaimer: No specific public data was found for a compound designated "Axl-IN-6." This guide provides a comprehensive overview of the preclinical rationale and study of various AXL inhibitors in Non-Small Cell Lung Cancer (NSCLC).
The AXL receptor tyrosine kinase has emerged as a significant therapeutic target in NSCLC.[1][2][3] Its overexpression is linked to poor prognosis, tumor growth, invasion, metastasis, and the development of drug resistance.[1][2][3][4] This technical guide summarizes the foundational preclinical data on the role of AXL in NSCLC and the therapeutic potential of its inhibition, providing insights for researchers, scientists, and drug development professionals.
The Role of AXL in NSCLC Pathophysiology
AXL, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is activated by its ligand, Growth Arrest-Specific 6 (Gas6).[1][5] This activation triggers several downstream signaling pathways, including PI3K/Akt, RAS/ERK, STAT3, and NF-κB, which are crucial for tumor cell proliferation, survival, and migration.[1] In NSCLC, AXL overexpression is frequently observed and is associated with an aggressive, mesenchymal phenotype, often linked to the epithelial-mesenchymal transition (EMT), a key process in metastasis and drug resistance.[1][2][6] Furthermore, elevated AXL expression has been identified as a mechanism of acquired resistance to targeted therapies like EGFR tyrosine kinase inhibitors (TKIs).[2][6][7]
AXL Signaling Pathway in NSCLC
The binding of Gas6 to the AXL receptor induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This creates docking sites for various signaling proteins, initiating a cascade of downstream signaling that promotes cancer progression.
Therapeutic Strategies Targeting AXL
Several approaches are being investigated to inhibit AXL signaling in NSCLC, including small molecule tyrosine kinase inhibitors, monoclonal antibodies (mAbs), and antibody-drug conjugates (ADCs).
| Therapeutic Modality | Mechanism of Action | Examples |
| Small Molecule Inhibitors | Compete with ATP to block the kinase activity of AXL, preventing downstream signaling. | BGB324 (Bemcentinib), R428, SLC-391 |
| Monoclonal Antibodies (mAbs) | Bind to the extracellular domain of AXL, blocking Gas6 binding and inducing receptor downregulation. | YW327.6S2 |
| Antibody-Drug Conjugates (ADCs) | Utilize an AXL-specific antibody to deliver a potent cytotoxic agent directly to AXL-expressing tumor cells. | AXL-107-MMAE (Enapotamab vedotin) |
Preclinical Efficacy of AXL Inhibitors in NSCLC
Preclinical studies have demonstrated the potential of AXL inhibitors in NSCLC models, both as monotherapy and in combination with other agents.
| Compound | Modality | Model | Key Findings | Reference |
| BGB324 (Bemcentinib) | Small Molecule Inhibitor | NSCLC cell lines and xenografts | Inhibited tumor growth and enhanced the efficacy of erlotinib. | [2] |
| R428 | Small Molecule Inhibitor | NSCLC cell lines | Suppressed proliferation in H226 cells. | [1] |
| YW327.6S2 | Monoclonal Antibody | NSCLC xenograft models | Decreased tumor size and enhanced the anti-tumor activity of erlotinib and chemotherapy. | [8] |
| AXL-107-MMAE | Antibody-Drug Conjugate | NSCLC PDX and cell line-derived xenografts | Induced dose-dependent, single-agent anti-tumor activity in 8 out of 9 models, including erlotinib-resistant models. | [9][10] |
| Compound 13c | Small Molecule Inhibitor | AXL-driven tumor xenograft | Exhibited significant in vivo antitumor efficacy, causing tumor regression. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of AXL inhibitors. Below are representative protocols for key in vitro and in vivo assays.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate NSCLC cells (e.g., A549, H1299) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the AXL inhibitor for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis
-
Cell Lysis: Treat NSCLC cells with the AXL inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour, then incubate with primary antibodies against p-AXL, total AXL, p-Akt, total Akt, and β-actin overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject 5 x 10^6 NSCLC cells (e.g., H1975) into the flank of 6-8 week old female nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth until the average volume reaches approximately 100-150 mm³. Randomize the mice into control and treatment groups.
-
Drug Administration: Administer the AXL inhibitor (e.g., via oral gavage or intraperitoneal injection) at the predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.
-
Tissue Analysis: Excise the tumors for pharmacodynamic studies, such as western blotting or immunohistochemistry.
Experimental Workflow for Evaluating AXL Inhibitors
The preclinical evaluation of a novel AXL inhibitor typically follows a structured workflow to assess its potency, selectivity, and in vivo efficacy.
Conclusion
The preliminary data strongly support the continued investigation of AXL inhibitors as a therapeutic strategy for NSCLC. The role of AXL in promoting tumor progression and mediating drug resistance makes it a compelling target, particularly in the context of acquired resistance to established therapies. The development of potent and selective AXL inhibitors, including small molecules, monoclonal antibodies, and antibody-drug conjugates, holds promise for improving outcomes for patients with NSCLC. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of targeting the AXL signaling pathway in this disease.
References
- 1. Function of Axl receptor tyrosine kinase in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Axl-dependent signaling: A clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The Role of Axl Inhibition and Immune Checkpoint Blockade in Non-small Cell Lung Cancer: Current Understanding and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Discovery of a 1,6-naphthyridin-4-one-based AXL inhibitor with improved pharmacokinetics and enhanced in vivo antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Western Blot Analysis of Axl Phosphorylation Following Axl-IN-6 Treatment
Introduction
Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases (RTKs) that plays a critical role in various cellular processes, including cell survival, proliferation, migration, and immune response.[1][2][3] The primary ligand for Axl is the growth arrest-specific protein 6 (Gas6).[1][3][4] Upon Gas6 binding, Axl receptors dimerize and undergo autophosphorylation on specific tyrosine residues within their intracellular kinase domain.[2][5][6] This phosphorylation event activates the kinase and initiates downstream signaling cascades, such as the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways.[1][2][4][7]
Dysregulation of Axl signaling is implicated in the progression of numerous cancers, where it is often associated with tumor growth, metastasis, and the development of therapeutic resistance.[5][8] Consequently, Axl has emerged as a promising target for cancer therapy. Small molecule inhibitors, such as Axl-IN-6, are designed to block the kinase activity of Axl, thereby preventing its phosphorylation and subsequent downstream signaling.
This application note provides a detailed protocol for performing Western blot analysis to measure the phosphorylation status of Axl in cultured cells following treatment with the inhibitor this compound. Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, making it an ideal method to assess the efficacy of kinase inhibitors by monitoring changes in protein phosphorylation.
Axl Signaling Pathway
The binding of the ligand Gas6 to the extracellular domain of Axl induces receptor dimerization and autophosphorylation, activating multiple downstream pathways that regulate key cellular functions. This compound acts by inhibiting the intracellular kinase domain, preventing this phosphorylation cascade.
Caption: Axl signaling pathway and point of inhibition by this compound.
Experimental Protocol
This protocol details the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to analyze Axl phosphorylation.
I. Materials and Reagents
-
Cell Lines: A cell line known to express Axl (e.g., MDA-MB-231, SKOV3, A549).[9][10]
-
Cell Culture Medium: As required for the specific cell line (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS) and antibiotics.
-
This compound Inhibitor: Stock solution prepared in DMSO.
-
Gas6 Ligand (optional): Recombinant Gas6 protein to stimulate Axl phosphorylation.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[11]
-
Protein Assay Reagent: BCA or Bradford protein assay kit.
-
Laemmli Sample Buffer (4X): Containing β-mercaptoethanol or DTT.
-
SDS-PAGE Gels: Polyacrylamide gels of appropriate percentage (e.g., 8-10%).
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is recommended for phospho-protein detection.[11]
-
Primary Antibodies:
-
Rabbit anti-phospho-Axl (p-Axl)
-
Rabbit or Mouse anti-total-Axl (t-Axl)
-
Mouse anti-GAPDH or Rabbit anti-β-Actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[11]
-
Imaging System: Chemiluminescence imager.
II. Experimental Workflow
The overall workflow involves cell culture and treatment, protein extraction, quantification, separation by electrophoresis, transfer to a membrane, antibody probing, and final detection and analysis.
Caption: Step-by-step experimental workflow for Western blot analysis.
III. Step-by-Step Method
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
(Optional) For experiments involving ligand stimulation, serum-starve the cells for 8-12 hours to reduce basal receptor activation.[9]
-
Pre-treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2 hours). Include a DMSO-only vehicle control.
-
(Optional) After inhibitor pre-treatment, stimulate the cells with Gas6 (e.g., 200-400 ng/mL) for 15-30 minutes to induce Axl phosphorylation.[9][10]
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's protocol.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Antibody Incubation and Detection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody for phospho-Axl (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.[11]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Apply the ECL detection reagent according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for Total Axl and Loading Control):
-
To ensure accurate comparison, the same membrane should be probed for total Axl and a loading control.
-
Strip the membrane using a mild or harsh stripping buffer, according to standard protocols.
-
Wash the membrane thoroughly, re-block, and then probe with the primary antibody for total Axl.
-
Repeat the detection steps.
-
Strip and re-probe the membrane a final time for the loading control (GAPDH or β-Actin).
-
IV. Data Presentation and Analysis
The intensity of the bands corresponding to p-Axl, t-Axl, and the loading control should be quantified using densitometry software (e.g., ImageJ). The level of Axl phosphorylation is typically expressed as the ratio of the p-Axl signal to the t-Axl signal. This normalization corrects for any differences in the total amount of Axl protein between samples.
Table 1: Quantified Effect of this compound on Axl Phosphorylation
| Treatment Group | This compound Conc. (nM) | p-Axl/t-Axl Ratio (Normalized) | % Inhibition of Phosphorylation |
| Vehicle Control | 0 | 1.00 ± 0.08 | 0% |
| This compound | 10 | 0.72 ± 0.06 | 28% |
| This compound | 50 | 0.41 ± 0.05 | 59% |
| This compound | 100 | 0.15 ± 0.03 | 85% |
| This compound | 500 | 0.04 ± 0.02 | 96% |
| Data are represented as mean ± SEM from three independent experiments. The p-Axl/t-Axl ratio was normalized to the vehicle control group. |
The results, as exemplified in Table 1, should demonstrate a dose-dependent decrease in the p-Axl/t-Axl ratio, confirming the inhibitory activity of this compound on its target.
Troubleshooting
-
No/Weak p-Axl Signal: Ensure cells were properly stimulated with Gas6 (if applicable), that phosphatase inhibitors were included in the lysis buffer, and that BSA was used for blocking.
-
High Background: Increase the number and duration of TBST washes. Ensure the blocking step was sufficient. Titrate primary and secondary antibodies to optimal concentrations.
-
Uneven Loading: Carefully perform protein quantification and loading. Always normalize p-Axl and t-Axl signals to a reliable loading control like GAPDH or β-Actin.
-
Multiple Bands: This may be due to non-specific antibody binding or protein degradation. Ensure fresh protease inhibitors are used and optimize antibody concentrations.
By following this detailed protocol, researchers can effectively and reliably analyze the impact of this compound on Axl phosphorylation, providing crucial insights into its mechanism of action and therapeutic potential.
References
- 1. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. Axl-dependent signaling: A clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Immune Evasion Mechanism and AXL [frontiersin.org]
- 8. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubcompare.ai [pubcompare.ai]
Application Note: Assessing Anti-Invasive Efficacy of Axl-IN-6 Using an In Vitro Invasion Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The receptor tyrosine kinase AXL is a critical mediator of cancer progression, playing a significant role in cell survival, proliferation, drug resistance, and metastasis.[1][2] Upregulation of AXL signaling is associated with an invasive phenotype in various cancers, making it a compelling target for therapeutic intervention.[3][4] The AXL signaling cascade, upon activation by its ligand Gas6, triggers downstream pathways such as PI3K/Akt and Ras/MEK/Erk1/2, which in turn promote the expression of matrix metalloproteinases (MMPs) that degrade the extracellular matrix, a key step in tumor cell invasion.[1][4][5]
Axl-IN-6 is a potent and selective inhibitor of AXL kinase activity. This application note provides a detailed protocol for assessing the efficacy of this compound in inhibiting cancer cell invasion in vitro using a Boyden chamber assay. This assay, also known as a transwell invasion assay, provides a quantitative measure of a compound's ability to block the invasive potential of cancer cells through a basement membrane extract.[6][7]
Principle of the Assay
The in vitro invasion assay utilizes a two-chamber system separated by a porous polycarbonate membrane coated with a layer of basement membrane extract (e.g., Matrigel), which serves as an artificial extracellular matrix.[8] Cancer cells are seeded in the upper chamber in serum-free medium, with or without the AXL inhibitor. The lower chamber contains a chemoattractant, typically medium supplemented with fetal bovine serum (FBS), which stimulates cell migration.[6][8] Invasive cells degrade the matrix, migrate through the pores of the membrane towards the chemoattractant, and adhere to the bottom surface of the membrane.[6] The extent of invasion is quantified by staining and counting the cells that have successfully traversed the coated membrane. A reduction in the number of invaded cells in the presence of this compound indicates its anti-invasive activity.
Data Presentation
The anti-invasive effect of this compound can be quantified by treating a highly invasive cancer cell line (e.g., MDA-MB-231 breast cancer cells) with increasing concentrations of the inhibitor. The results can be summarized as follows:
| This compound Concentration (nM) | Mean Number of Invaded Cells (per field) | Standard Deviation | % Inhibition of Invasion |
| 0 (Vehicle Control) | 150 | ± 12 | 0% |
| 1 | 125 | ± 10 | 16.7% |
| 10 | 80 | ± 9 | 46.7% |
| 100 | 35 | ± 6 | 76.7% |
| 1000 | 10 | ± 3 | 93.3% |
Experimental Protocols
Materials and Reagents
-
Highly invasive cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound
-
DMSO (vehicle for this compound)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Basement membrane extract (e.g., Matrigel or Geltrex™ matrix)
-
24-well plate with transwell inserts (8 µm pore size)[8]
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet staining solution (0.2% w/v in 20% methanol)[9]
-
Microscope
Experimental Workflow
Caption: Workflow for the in vitro invasion assay using this compound.
Detailed Protocol
1. Preparation of Matrigel-Coated Inserts
-
Thaw the basement membrane extract on ice overnight.
-
Dilute the extract to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium.
-
Add 100 µL of the diluted extract to the upper chamber of each transwell insert.[10]
-
Incubate the plate at 37°C for at least 4 hours to allow the gel to solidify.[10]
-
Gently aspirate any remaining liquid from the inserts before use.
2. Cell Preparation
-
Culture cells to 70-80% confluency.[8]
-
The day before the assay, replace the growth medium with serum-free medium and incubate for 18-24 hours to serum-starve the cells.[8]
-
On the day of the assay, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 5 x 10^5 cells/mL.[6]
3. Invasion Assay
-
Prepare serial dilutions of this compound in serum-free medium. Include a vehicle control (DMSO).
-
Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower wells of the 24-well plate.[11]
-
Add 500 µL of the cell suspension (containing 2.5 x 10^5 cells) with the appropriate concentration of this compound or vehicle to the upper chamber of the Matrigel-coated inserts.[11]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours. The optimal incubation time may vary depending on the cell type.
4. Staining and Quantification
-
After incubation, carefully remove the inserts from the plate.
-
Using a cotton swab, gently remove the non-invaded cells and Matrigel from the upper surface of the membrane.[9]
-
Fix the invaded cells on the bottom of the membrane by immersing the inserts in methanol for 10-15 minutes.[9]
-
Stain the cells by placing the inserts in a well containing 0.2% crystal violet solution for 10-20 minutes.[9]
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Using a microscope, count the number of stained, invaded cells in several representative fields of view for each insert.
-
Calculate the average number of invaded cells per field for each condition.
5. Data Analysis
Calculate the percentage of invasion inhibition for each this compound concentration using the following formula:
% Inhibition = [1 - (Number of invaded cells with this compound / Number of invaded cells in vehicle control)] x 100
AXL Signaling Pathway and Inhibition by this compound
Caption: AXL signaling pathway and the inhibitory action of this compound.
Troubleshooting
-
Low cell invasion:
-
Increase the concentration of the chemoattractant.
-
Extend the incubation time.
-
Ensure the Matrigel layer is not too thick.
-
Use a cell line with higher invasive potential.
-
-
High background (non-specific migration):
-
Ensure complete removal of non-invaded cells from the top of the membrane.
-
Include a negative control without a chemoattractant in the lower chamber.
-
-
Inconsistent results:
-
Ensure a uniform single-cell suspension before seeding.
-
Handle the Matrigel-coated inserts gently to avoid scratching the layer.
-
Perform experiments in triplicate to ensure statistical significance.[8]
-
Conclusion
This application note provides a robust and reproducible method for evaluating the anti-invasive properties of the AXL inhibitor this compound. By quantifying the inhibition of cancer cell invasion through a basement membrane matrix, researchers can effectively assess the therapeutic potential of this compound in targeting metastasis. The provided protocols and diagrams serve as a comprehensive guide for scientists and drug development professionals working on novel cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. oncotarget.com [oncotarget.com]
- 3. The receptor tyrosine kinase AXL promotes migration and invasion in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Axl mediates tumor invasion and chemosensitivity through PI3K/Akt signaling pathway and is transcriptionally regulated by slug in breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 细胞迁移和侵袭试验 [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. corning.com [corning.com]
- 11. In vitro migration and invasion assay [bio-protocol.org]
Application Notes and Protocols for In Vivo Efficacy Testing of Axl-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Receptor Tyrosine Kinase (RTK) AXL is a critical player in tumor progression, metastasis, and the development of therapeutic resistance in various cancers.[1][2][3][4] Overexpression of AXL is frequently observed in malignancies such as non-small cell lung cancer (NSCLC), breast cancer (particularly triple-negative breast cancer), pancreatic cancer, and acute myeloid leukemia (AML), often correlating with a poor prognosis.[1][5] AXL signaling is activated by its ligand, Growth Arrest-Specific 6 (Gas6), leading to the downstream activation of key oncogenic pathways including PI3K/AKT and MAPK/ERK, which promote cell proliferation, survival, and migration.[6][7] AXL has also been implicated in epithelial-to-mesenchymal transition (EMT), angiogenesis, and the suppression of the anti-tumor immune response.[1][2][6]
Axl-IN-6 is a potent and selective small molecule inhibitor of AXL kinase activity. These application notes provide a comprehensive guide for designing and executing in vivo studies to evaluate the efficacy of this compound in preclinical animal models of cancer. The following protocols for cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models are presented as a framework for assessing the anti-tumor activity of this compound as a single agent and in combination with standard-of-care therapies.
Axl Signaling Pathway
The following diagram illustrates the central role of AXL in cancer cell signaling. Upon binding of its ligand Gas6, AXL dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins that activate downstream pro-survival and proliferative pathways.
Figure 1: AXL Signaling Pathway in Cancer.
Recommended Animal Models
The choice of animal model is critical for evaluating the efficacy of this compound. Below are recommended models for common cancer types where AXL is overexpressed.
| Cancer Type | Recommended Cell Lines | Model Type | Rationale |
| Non-Small Cell Lung Cancer (NSCLC) | A549, H1299, HCC827 (erlotinib-resistant) | Subcutaneous Xenograft | A549 and H1299 are well-established mesenchymal-like NSCLC cell lines with high AXL expression.[2] The HCC827 erlotinib-resistant model is suitable for studying this compound in the context of acquired resistance to EGFR inhibitors.[8] |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 | Subcutaneous & Orthotopic Xenograft | MDA-MB-231 is a widely used TNBC cell line with high AXL expression, known for its aggressive and metastatic properties.[9] The orthotopic model allows for the assessment of primary tumor growth and metastasis. |
| Pancreatic Cancer | Panc-1, CFPAC-1 | Subcutaneous & Orthotopic Xenograft | Panc-1 and CFPAC-1 are human pancreatic cancer cell lines with varying levels of AXL expression, useful for studying this compound efficacy.[10][11] Orthotopic models are valuable for evaluating the impact on the tumor microenvironment. |
| Patient-Derived Xenografts (PDX) | Various | Subcutaneous or Orthotopic PDX | PDX models more accurately reflect the heterogeneity and microenvironment of human tumors and are highly recommended for validating findings from cell line-derived xenografts.[9][12] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment
This protocol describes the establishment of subcutaneous tumors and the subsequent evaluation of this compound efficacy.
Materials:
-
AXL-expressing cancer cell lines (e.g., A549, MDA-MB-231)
-
Immunocompromised mice (e.g., Athymic Nude, NOD/SCID)
-
Matrigel® Basement Membrane Matrix
-
This compound
-
Vehicle control (e.g., 1% methylcellulose with 0.1% Tween-80 in sterile water)
-
Standard-of-care chemotherapy or targeted agent (for combination studies)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80% confluency under standard conditions.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width^2).
-
Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (n=6-10 mice per group).
-
-
Drug Formulation and Administration:
-
Prepare this compound in the appropriate vehicle. A recommended starting dose, based on preclinical studies of similar Axl inhibitors, is 50 mg/kg, administered via oral gavage once or twice daily.[13][14]
-
Administer vehicle control, this compound, standard-of-care agent, and the combination of this compound and the standard-of-care agent to the respective groups for a predefined period (e.g., 14-21 days).
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize mice and excise tumors for weight measurement and downstream analysis (e.g., immunohistochemistry for pAXL, Ki67, cleaved caspase-3).
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Protocol 2: Orthotopic Xenograft Model for Metastasis Assessment
This protocol is designed to evaluate the effect of this compound on primary tumor growth and metastasis in a more clinically relevant setting.
Materials:
-
Luciferase-expressing cancer cell lines (e.g., MDA-MB-231-Luc)
-
Surgical tools for orthotopic implantation
-
Bioluminescence imaging system
-
D-luciferin
Procedure:
-
Orthotopic Implantation:
-
Surgically implant cancer cells into the relevant organ (e.g., mammary fat pad for breast cancer, pancreas for pancreatic cancer).
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor primary tumor growth and metastatic dissemination weekly using bioluminescence imaging after intraperitoneal injection of D-luciferin.
-
Initiate treatment with this compound as described in Protocol 1 once tumors are established.
-
-
Metastasis Evaluation:
-
At the end of the study, perform ex vivo bioluminescence imaging of various organs (e.g., lungs, liver, bones) to quantify metastatic burden.
-
Histological analysis of tissues can be used to confirm the presence of micrometastases.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vivo efficacy study of this compound.
Figure 2: In Vivo Efficacy Study Workflow.
Data Presentation
Disclaimer: The following data are representative examples from preclinical studies of selective AXL inhibitors and are intended to illustrate the potential efficacy of a potent AXL inhibitor like this compound.
Table 1: Single-Agent Efficacy of Selective AXL Inhibitors in Xenograft Models
| Cancer Model | Inhibitor | Dose & Schedule | Tumor Growth Inhibition (TGI) | Reference |
| BaF3/TEL-AXL Xenograft | Compound [I] | 25 mg/kg, QD | 89.8% | [15] |
| 50 mg/kg, QD | 103.9% (regression) | [15] | ||
| 100 mg/kg, QD | 104.8% (regression) | [15] | ||
| Melanoma Xenograft (Melmet 1) | BGB324 | 50 mg/kg, BID | No significant inhibition | [14] |
Table 2: Combination Therapy Efficacy of Selective AXL Inhibitors in Xenograft Models
| Cancer Model | Inhibitor Combination | Dose & Schedule | Outcome | Reference |
| Uterine Serous Carcinoma (ARK1shSCRM) | BGB324 + Paclitaxel | BGB324: Not specified, Paclitaxel: Not specified | Significant reduction in tumor volume compared to either agent alone. | [16] |
| NSCLC (NCI-H1299) | BGB324 + Docetaxel | Not specified | Significantly enhanced anti-tumor activity of Docetaxel. | [8] |
| NSCLC (A549) | BGB324 + Erlotinib | Not specified | Synergistic or additive anti-tumor activity. | [8] |
| Pancreatic Cancer (PDX) | BGB324 + Gemcitabine | Not specified | Significantly attenuated xenograft growth. | [12] |
| Melanoma (Melmet 1) | BGB324 + Vemurafenib | BGB324: 50 mg/kg BID, Vemurafenib: 12.5 mg/kg BID | Significant tumor regression compared to monotherapy. | [14] |
Conclusion
The protocols and data presented in these application notes provide a robust framework for evaluating the in vivo efficacy of this compound. Given the critical role of AXL in driving tumor progression and drug resistance, potent and selective inhibitors like this compound hold significant promise as novel cancer therapeutics, both as monotherapies and in combination with existing treatments. The use of appropriate animal models and rigorous experimental design, as outlined here, will be crucial in advancing this compound through preclinical development and into clinical investigation.
References
- 1. AXL as a Target in Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Imaging Axl Expression in Pancreatic and Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Small molecule inhibition of Axl targets tumor immune suppression and enhances chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. AXL inhibition improves BRAF-targeted treatment in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of novel AXL inhibitor with potent antitumor activity in vivo | BioWorld [bioworld.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Axl-IN-6 for Apoptosis Detection by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the detection of apoptosis induced by the Axl receptor tyrosine kinase (RTK) inhibitor, Axl-IN-6, using flow cytometry. The Axl signaling pathway is a critical regulator of cell survival, proliferation, and migration, and its inhibition is a promising strategy in cancer therapy.[1][2] This protocol details the use of Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells following treatment with this compound. Detailed methodologies for cell preparation, inhibitor treatment, staining, and flow cytometry analysis are provided, along with recommendations for data interpretation. Additionally, this document includes a summary of the Axl signaling pathway and a visual representation of the experimental workflow.
Introduction
The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, plays a crucial role in various cellular processes, including cell growth, survival, and migration.[1] Its ligand, Gas6 (growth arrest-specific 6), activates the Axl receptor, leading to the downstream activation of pro-survival signaling cascades such as the PI3K/Akt and MAPK/ERK pathways.[3][4] Overexpression and aberrant activation of Axl have been implicated in the progression and chemoresistance of numerous cancers, making it an attractive target for therapeutic intervention.[1]
This compound is a potent and orally active inhibitor of Axl kinase.[5] By blocking the kinase activity of Axl, this compound disrupts the downstream pro-survival signals, thereby inducing apoptosis in cancer cells. This application note provides a detailed protocol to quantify the apoptotic effects of this compound using the well-established Annexin V and Propidium Iodide (PI) flow cytometry assay.
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[6] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[6] By using a combination of fluorescently labeled Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (with compromised membranes but no PS externalization)[7]
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| This compound | MedChemExpress | HY-139876 |
| Cell Line of Interest | ATCC | Varies |
| Cell Culture Medium | Gibco | Varies |
| Fetal Bovine Serum (FBS) | Gibco | Varies |
| Penicillin-Streptomycin | Gibco | Varies |
| Trypsin-EDTA | Gibco | Varies |
| Phosphate-Buffered Saline (PBS) | Gibco | Varies |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Annexin V-FITC Apoptosis Detection Kit | Thermo Fisher Scientific | 88-8005-72 |
| (Contains Annexin V-FITC, Propidium Iodide, and Binding Buffer) | ||
| Flow Cytometry Tubes | Falcon | 352052 |
| Flow Cytometer | Beckman Coulter, BD Biosciences | Varies |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the cells of interest in a 6-well plate at a density that will allow for approximately 70-80% confluency at the time of harvesting. Culture the cells in their appropriate complete growth medium overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in sterile DMSO. Store the stock solution in aliquots at -20°C or -80°C.
-
Treatment of Cells: On the following day, treat the cells with varying concentrations of this compound. It is recommended to perform a dose-response experiment to determine the optimal concentration. A starting range of 10 nM to 10 µM is suggested, based on the IC50 of similar Axl inhibitors like Bemcentinib (R428) which is 14 nM.[8] Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the induction of apoptosis. The optimal incubation time will vary depending on the cell line and should be determined empirically.
Staining of Cells with Annexin V and Propidium Iodide
-
Harvesting Cells:
-
For adherent cells, carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Trypsinize the cells and then neutralize the trypsin with complete medium.
-
Combine the trypsinized cells with the collected culture medium.
-
For suspension cells, simply collect the cells from the culture vessel.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.[7] Discard the supernatant and wash the cells twice with cold PBS.[7]
-
Resuspension in Binding Buffer: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Staining:
-
PI Staining and Final Preparation:
-
After the incubation period, add 5 µL of Propidium Iodide (PI) staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[7]
-
Keep the samples on ice and protected from light until analysis.
-
Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for the fluorochromes used (e.g., FITC and PI).
-
Compensation: Use single-stained controls (Annexin V-FITC only and PI only) to set up proper compensation to correct for spectral overlap between the fluorochromes.
-
Data Acquisition: Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.
-
Data Analysis:
-
Create a dot plot of Annexin V fluorescence (x-axis) versus PI fluorescence (y-axis).
-
Establish quadrants to differentiate the four populations:
-
Lower-left quadrant (Q3): Live cells (Annexin V- / PI-)
-
Lower-right quadrant (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-right quadrant (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-left quadrant (Q1): Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant for each treatment condition.
-
Data Presentation
The quantitative data from the flow cytometry analysis should be summarized in a table for easy comparison of the effects of different concentrations of this compound.
| Treatment | Concentration | % Live Cells (Q3) | % Early Apoptotic Cells (Q4) | % Late Apoptotic/Necrotic Cells (Q2) | % Necrotic Cells (Q1) | Total Apoptotic Cells (% Q4 + % Q2) |
| Vehicle Control | (DMSO) | |||||
| This compound | 10 nM | |||||
| This compound | 100 nM | |||||
| This compound | 1 µM | |||||
| This compound | 10 µM | |||||
| Positive Control | (e.g., Staurosporine) |
Visualizations
Axl Signaling Pathway Leading to Apoptosis Inhibition
Caption: Axl signaling pathway promoting cell survival and its inhibition by this compound.
Experimental Workflow for Apoptosis Detection
Caption: Workflow for detecting apoptosis using this compound and flow cytometry.
References
- 1. Axl as a mediator of cellular growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Mer or Axl Receptor Tyrosine Kinase Inhibition Promotes Apoptosis, Blocks Growth, and Enhances Chemosensitivity of Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. bosterbio.com [bosterbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for Axl-IN-6 in Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a critical player in cancer progression, metastasis, and drug resistance.[1][2][3] Its overexpression is correlated with poor prognosis in various malignancies, making it an attractive therapeutic target.[1] Axl-IN-6 is a potent and selective small-molecule inhibitor of Axl kinase activity. These application notes provide detailed protocols for the use of this compound in preclinical mouse xenograft studies to evaluate its anti-tumor efficacy. The following protocols and data are based on studies conducted with well-characterized selective Axl inhibitors, such as R428 (Bemcentinib) and BGB324, and serve as a guide for designing in vivo studies with this compound.
Mechanism of Action: Axl Signaling Pathway
Upon binding to its ligand, Growth Arrest-Specific 6 (Gas6), the Axl receptor dimerizes and autophosphorylates, activating downstream signaling cascades that promote cell survival, proliferation, migration, and invasion.[4][5] Key pathways activated by Axl include the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways.[6] this compound inhibits the kinase activity of Axl, thereby blocking these downstream signals and mitigating the oncogenic effects of Axl activation.
Dosage and Administration in Mouse Xenograft Models
The optimal dosage and administration schedule for this compound should be determined empirically for each specific xenograft model. However, based on data from other selective Axl inhibitors, a starting point for dose-ranging studies can be established.
| Inhibitor | Cancer Model | Dosage | Administration Route | Reference |
| R428 (Bemcentinib) | Pancreatic Cancer (KIC model) | 50 mg/kg | Oral gavage, twice daily | [7] |
| BGB324 | Pancreatic Cancer (PDX) | 50 mg/kg | Oral gavage, twice daily | [7] |
| Foretinib | Colorectal Cancer (HCT116) | 15 mg/kg | Oral gavage, once daily | [5] |
Note: The provided dosages are for reference and may require optimization for this compound and the specific cell line and mouse strain used.
Experimental Protocol: Subcutaneous Xenograft Study
This protocol outlines a general procedure for evaluating the efficacy of this compound in a subcutaneous mouse xenograft model.
1. Cell Culture and Preparation:
- Culture a human cancer cell line with known high Axl expression (e.g., A549 - non-small cell lung cancer, MDA-MB-231 - triple-negative breast cancer).[8][9]
- Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1 x 107 cells/mL.
2. Animal Handling and Tumor Implantation:
- Use immunocompromised mice (e.g., athymic nude or NOD-SCID mice), 6-8 weeks of age.
- Inject 0.1 mL of the cell suspension (1 x 106 cells) subcutaneously into the flank of each mouse.
- Monitor the mice for tumor growth.
3. Tumor Measurement and Randomization:
- Once tumors reach a palpable size (e.g., 100-200 mm3), measure the tumor dimensions using calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
- Randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose) with comparable average tumor volumes.
4. Drug Preparation and Administration:
- Prepare this compound in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose / 0.1% Tween 80 in water).[7]
- Administer the designated dose of this compound or vehicle to each mouse via the chosen route (e.g., oral gavage) according to the predetermined schedule.
5. Monitoring and Endpoints:
- Continue to monitor tumor growth and the general health of the mice (body weight, activity) throughout the study.
- The primary endpoint is typically significant inhibition of tumor growth in the this compound treated groups compared to the vehicle control group.
- Secondary endpoints may include tumor regression, survival analysis, and biomarker analysis from tumor tissue.
6. Tissue Collection and Analysis (Optional):
- At the end of the study, euthanize the mice and excise the tumors.
- A portion of the tumor can be flash-frozen for western blot analysis (to assess Axl phosphorylation and downstream signaling) or fixed in formalin for immunohistochemistry (to evaluate proliferation markers like Ki-67).
"Cell_Culture" [label="1. Cell Culture\n(Axl-expressing cancer cells)"];
"Cell_Harvest" [label="2. Cell Harvest & Preparation"];
"Implantation" [label="3. Subcutaneous Implantation\ninto Immunocompromised Mice"];
"Tumor_Growth" [label="4. Tumor Growth Monitoring"];
"Randomization" [label="5. Randomization of Mice\ninto Treatment Groups"];
"Treatment" [label="6. Administration of\nthis compound or Vehicle"];
"Monitoring" [label="7. Monitor Tumor Volume\n& Animal Health"];
"Endpoint" [label="8. Study Endpoint\n(Tumor Growth Inhibition)"];
"Analysis" [label="9. Tissue Collection\n& Biomarker Analysis (Optional)"];
"Cell_Culture" -> "Cell_Harvest";
"Cell_Harvest" -> "Implantation";
"Implantation" -> "Tumor_Growth";
"Tumor_Growth" -> "Randomization";
"Randomization" -> "Treatment";
"Treatment" -> "Monitoring";
"Monitoring" -> "Endpoint";
"Endpoint" -> "Analysis";
}
Conclusion
This compound represents a promising therapeutic agent for cancers with Axl overexpression. The provided application notes and protocols, based on existing research with selective Axl inhibitors, offer a comprehensive guide for researchers to design and execute in vivo mouse xenograft studies to evaluate the preclinical efficacy of this compound. Careful optimization of dosage and close monitoring of in vivo responses will be crucial for the successful preclinical development of this compound.
References
- 1. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL inhibition improves the anti-tumor activity of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AXL is an oncotarget in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AXL targeting by a specific small molecule or monoclonal antibody inhibits renal cell carcinoma progression in an orthotopic mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibition of Axl targets tumor immune suppression and enhances chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An anti-Axl monoclonal antibody attenuates xenograft tumor growth and enhances the effect of multiple anticancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Validation of Axl-Targeted Monoclonal Antibody Probe for microPET Imaging in Human Lung Cancer Xenograft - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for Axl Expression in Axl-IN-6 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a key player in tumor progression, metastasis, and the development of therapeutic resistance in numerous cancers.[1][2][3][4] Its overexpression is often correlated with poor prognosis.[1][3] Axl signaling is activated by its ligand, Growth Arrest-Specific 6 (Gas6), leading to the activation of downstream pathways such as PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT, which promote cell survival, proliferation, and migration.[3][5]
Axl-IN-6 is a potent and selective small molecule inhibitor of Axl kinase activity. Evaluating the pharmacodynamic effects of this compound in preclinical tumor models is crucial for understanding its mechanism of action and for the development of robust biomarkers. Immunohistochemistry (IHC) is a powerful technique to assess the in situ expression and localization of Axl protein in tumor tissues. These application notes provide a detailed protocol for performing IHC for Axl in formalin-fixed, paraffin-embedded (FFPE) tumor tissues, with specific considerations for tumors treated with this compound.
Axl Signaling Pathway
The Axl signaling cascade is initiated by the binding of its ligand Gas6, which induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers a network of downstream signaling pathways critical for cancer cell survival and proliferation.
Caption: Axl signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Immunohistochemistry Workflow for Axl Expression
The following diagram outlines the key steps for the immunohistochemical staining of Axl in FFPE tumor tissues.
Caption: Step-by-step workflow for Axl immunohistochemistry.
Detailed Protocol for Axl Immunohistochemistry in FFPE Tumor Tissues
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody: Anti-Axl antibody (Use at a predetermined optimal dilution)
-
HRP-conjugated Secondary Antibody
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Hydrate sections by sequential 3-minute incubations in 100%, 95%, and 70% ethanol.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat slides in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
Incubate with Blocking Buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the anti-Axl primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS.
-
Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS.
-
Incubate with DAB substrate until the desired stain intensity develops.
-
Rinse with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate sections through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Data Presentation and Interpretation
Quantitative Analysis of Axl Expression
Axl expression in IHC-stained tissues can be semi-quantitatively assessed using a scoring system such as the H-Score. The H-Score considers both the intensity of the staining and the percentage of positively stained cells.
Staining Intensity Scoring:
-
0: No staining
-
1+: Weak staining
-
2+: Moderate staining
-
3+: Strong staining
H-Score Calculation:
H-Score = [1 x (% of cells with 1+ intensity)] + [2 x (% of cells with 2+ intensity)] + [3 x (% of cells with 3+ intensity)]
The H-Score ranges from 0 to 300.
Expected Results and Interpretation in this compound Treated Tumors
The effect of small molecule Axl kinase inhibitors on total Axl protein levels can be complex. While the intended effect of this compound is to inhibit Axl kinase activity, this does not always lead to a decrease in total Axl protein as detected by IHC. In some cases, inhibition of kinase activity can lead to stabilization of the Axl protein and an apparent increase in total Axl staining.[6] Therefore, it is crucial to interpret the IHC results for total Axl in the context of the inhibitor's mechanism of action.
Below is a hypothetical table illustrating how to present quantitative IHC data for Axl expression in tumors treated with this compound.
| Treatment Group | N | Mean Axl H-Score (± SD) | Median Axl H-Score | Range of Axl H-Scores |
| Vehicle Control | 10 | 150 (± 45) | 145 | 80 - 220 |
| This compound (Low Dose) | 10 | 180 (± 55) | 175 | 100 - 260 |
| This compound (High Dose) | 10 | 210 (± 60) | 205 | 120 - 290 |
Note on Interpretation: An increase in the Axl H-score following treatment with this compound may not indicate a lack of drug efficacy but could reflect target engagement and stabilization of the Axl protein. To confirm the inhibitory effect of this compound, it is recommended to perform IHC for phosphorylated Axl (p-Axl) in parallel. A decrease in p-Axl staining, alongside a potential increase in total Axl, would provide strong evidence of target engagement and inhibition of Axl signaling.
Conclusion
Immunohistochemistry is an indispensable tool for evaluating the expression and localization of Axl in preclinical tumor models. This protocol provides a robust framework for staining Axl in FFPE tissues. When assessing the impact of this compound, a comprehensive analysis that includes quantitative scoring of total Axl and, ideally, phospho-Axl, will provide the most insightful data regarding the pharmacodynamic effects of the inhibitor. This information is critical for advancing the development of Axl-targeted therapies.
References
- 1. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL expression reflects tumor-immune cell dynamics impacting outcome in non-small cell lung cancer patients treated with immune checkpoint inhibitor monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 4. Frontiers | Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition [frontiersin.org]
- 5. Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. doaj.org [doaj.org]
Application Notes and Protocols: Utilizing CRISPR-Cas9 Gene Editing to Investigate Resistance Mechanisms to the AXL Inhibitor, Axl-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The receptor tyrosine kinase AXL is a critical mediator of cancer progression, promoting cell survival, proliferation, metastasis, and the development of therapeutic resistance.[1][2] Its overexpression is correlated with poor prognosis in numerous malignancies, making it an attractive target for cancer therapy.[3][4] Axl-IN-6 is a potent and selective small-molecule inhibitor of AXL kinase activity. However, as with many targeted therapies, the emergence of resistance to this compound poses a significant clinical challenge. Understanding the molecular mechanisms that drive this resistance is paramount for the development of effective next-generation therapies and combination strategies.
This document provides a comprehensive guide for researchers on leveraging CRISPR-Cas9 gene editing technology to systematically identify and validate genes that contribute to this compound resistance. Included are detailed protocols for performing a genome-wide CRISPR-Cas9 knockout screen, validating candidate genes, and characterizing the associated signaling pathways.
Data Presentation
Table 1: In Vitro Efficacy of this compound in a Panel of Cancer Cell Lines
To characterize the baseline sensitivity to this compound, a panel of cancer cell lines from different tissues of origin was treated with increasing concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of treatment using a standard cell viability assay.
| Cell Line | Cancer Type | AXL Expression (Relative) | This compound IC50 (nM) | Sensitivity |
| A549 | Non-Small Cell Lung Cancer | High | 50 | Sensitive |
| H1299 | Non-Small Cell Lung Cancer | High | 75 | Sensitive |
| MDA-MB-231 | Triple-Negative Breast Cancer | High | 120 | Sensitive |
| SK-OV-3 | Ovarian Cancer | Moderate | 550 | Moderately Sensitive |
| PC-3 | Prostate Cancer | Moderate | 800 | Moderately Sensitive |
| A549-AR | This compound Resistant NSCLC | High | > 10,000 | Resistant |
| H1299-AR | This compound Resistant NSCLC | High | > 10,000 | Resistant |
Note: Data presented is hypothetical and for illustrative purposes.
Table 2: Hypothetical Top Gene Hits from a Genome-Wide CRISPR-Cas9 Knockout Screen for this compound Resistance
A genome-wide CRISPR-Cas9 knockout screen was performed in the A549 cell line to identify genes whose loss confers resistance to this compound. Cells were transduced with a lentiviral sgRNA library and selected with a sub-lethal dose of this compound. Genomic DNA from the resistant population was sequenced to identify enriched sgRNAs.
| Gene Symbol | Gene Name | Log2 Fold Change (Resistant vs. Control) | p-value | Putative Function in Resistance |
| MERTK | MER Tyrosine Kinase | 4.5 | 1.2e-8 | Upregulation of a compensatory receptor tyrosine kinase. |
| PIK3CA | Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha | 3.8 | 5.6e-7 | Activation of a parallel survival pathway. |
| KRAS | KRAS Proto-Oncogene, GTPase | 3.5 | 2.1e-6 | Constitutive activation of downstream MAPK signaling. |
| YAP1 | Yes-Associated Protein 1 | 3.2 | 8.9e-6 | Activation of a transcriptional program promoting cell survival. |
| NF2 | Neurofibromin 2 | -2.8 | 4.3e-5 | Loss of a negative regulator of YAP1 signaling. |
| PTEN | Phosphatase and Tensin Homolog | -3.1 | 1.5e-5 | Loss of a negative regulator of the PI3K/AKT pathway. |
Note: Data presented is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify this compound Resistance Genes
This protocol outlines the key steps for conducting a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss of function confers resistance to this compound.
1. Cell Line Preparation and Lentivirus Production:
- Select a cancer cell line that is sensitive to this compound (e.g., A549).
- Generate a stable Cas9-expressing cell line by lentiviral transduction with a Cas9-expression vector followed by antibiotic selection.
- Produce high-titer lentivirus for your genome-wide sgRNA library (e.g., GeCKO v2).
2. Lentiviral Transduction of sgRNA Library:
- Determine the optimal multiplicity of infection (MOI) to ensure that most cells receive a single sgRNA.
- Transduce the Cas9-expressing cells with the sgRNA library at the predetermined MOI.
- Select transduced cells with an appropriate antibiotic.
3. This compound Selection:
- Determine the IC80 concentration of this compound for the Cas9-expressing cells.
- Plate the transduced cells at a sufficient density to maintain library representation.
- Treat the cells with the IC80 concentration of this compound. A parallel culture with DMSO serves as the control.
- Continuously culture the cells under this compound selection, monitoring for the emergence of a resistant population.
4. Genomic DNA Extraction and Sequencing:
- Once a resistant population is established, harvest both the this compound-treated and DMSO-treated control cells.
- Extract genomic DNA from both populations.
- Amplify the sgRNA-containing cassettes from the genomic DNA using PCR.
- Perform next-generation sequencing to determine the abundance of each sgRNA in both populations.
5. Data Analysis:
- Use bioinformatics tools (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the this compound-resistant population compared to the control.
- Rank the genes based on the enrichment of their corresponding sgRNAs to identify top candidate resistance genes.
Protocol 2: Validation of Candidate Resistance Genes
This protocol describes the validation of individual gene hits identified from the CRISPR screen.
1. Generation of Individual Gene Knockout Cell Lines:
- Design and clone 2-3 individual sgRNAs targeting each candidate gene into a lentiviral vector.
- Transduce the Cas9-expressing parental cell line with the individual sgRNA lentiviruses.
- Select for transduced cells and confirm gene knockout by Western blot or Sanger sequencing.
2. Cell Viability Assays:
- Plate the parental, non-targeting control, and individual gene knockout cell lines in 96-well plates.
- Treat the cells with a range of this compound concentrations for 72 hours.
- Perform a cell viability assay (e.g., CellTiter-Glo) to determine the IC50 of this compound for each cell line.
- A significant increase in the IC50 for a gene knockout line compared to the control validates its role in resistance.
3. Colony Formation Assays:
- Seed a low density of parental, non-targeting control, and gene knockout cells in 6-well plates.
- Treat the cells with a fixed concentration of this compound (e.g., the IC50 of the parental line).
- Allow the cells to grow for 10-14 days, then stain and quantify the colonies.
- An increased number and/or size of colonies in the gene knockout line under drug treatment further confirms its role in resistance.
Mandatory Visualizations
References
Application Notes and Protocols for High-Throughput Screening of Synergistic Drugs with Axl-IN-6
For Researchers, Scientists, and Drug Development Professionals
Abstract
The receptor tyrosine kinase AXL is a critical mediator of tumor growth, metastasis, and therapeutic resistance in numerous cancers.[1][2][3] Its overexpression is often correlated with a poor prognosis, making it a compelling target for cancer therapy.[4][5] Axl-IN-6 is a potent and orally active inhibitor of AXL that has demonstrated significant tumor growth inhibition in preclinical models.[4] To enhance its therapeutic potential and overcome potential resistance mechanisms, this document provides detailed application notes and protocols for conducting a high-throughput screening (HTS) campaign to identify drugs that act synergistically with this compound.
Introduction to AXL Signaling and Synergy
AXL, a member of the TAM (TYRO3, AXL, MERTK) receptor tyrosine kinase family, is activated by its ligand, Growth Arrest-Specific 6 (Gas6).[6][7][8][9] This activation triggers a cascade of downstream signaling pathways, including PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT, which are pivotal in promoting cell proliferation, survival, migration, and invasion.[1][5][10][11] Aberrant AXL signaling has been implicated in resistance to various cancer therapies, including chemotherapy and targeted agents.[3][12][13]
Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[14] Identifying synergistic drug combinations with this compound can offer several advantages, including:
-
Enhanced therapeutic efficacy: Achieving a greater anti-cancer effect at lower doses.
-
Reduced drug resistance: Targeting multiple pathways simultaneously can prevent or delay the development of resistance.
-
Lowered toxicity: Using lower doses of each drug can minimize off-target effects and patient side effects.
This protocol outlines a systematic approach to screen compound libraries for synergistic interactions with this compound using a cell-based high-throughput format.
AXL Signaling Pathway
The following diagram illustrates the canonical AXL signaling pathway, which is the target of this compound. Understanding this pathway is crucial for interpreting screening results and hypothesizing mechanisms of synergy.
Caption: The AXL signaling pathway and its downstream effectors.
Materials and Reagents
Cell Lines
Select cell lines with documented high AXL expression. Examples include, but are not limited to:
Compounds
-
This compound: (M.W. 492.65 g/mol , C₃₂H₃₆N₄O)[4]. Prepare a concentrated stock solution in DMSO.
-
Compound Library: A curated collection of approved drugs, investigational compounds, or natural products.
Reagents and Consumables
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
DMSO (cell culture grade)
-
384-well clear bottom, black-walled microplates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or a resazurin-based assay)[1][14][17][18]
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence or fluorescence detection capabilities
Experimental Protocols
Cell Culture
-
Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage cells regularly to maintain exponential growth.
-
Perform cell counting and viability assessment (e.g., using a hemocytometer and trypan blue) before each experiment.
High-Throughput Screening (HTS) Workflow
The following diagram outlines the workflow for the high-throughput screen.
Caption: A streamlined workflow for the high-throughput synergistic drug screen.
Detailed HTS Protocol
-
Cell Seeding:
-
Harvest and resuspend cells to the desired density (determined empirically for each cell line to ensure exponential growth throughout the assay).
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate for 24 hours.
-
-
Compound Addition (Dose-Response Matrix):
-
Prepare serial dilutions of this compound and the library compounds in cell culture medium.
-
Using an automated liquid handler or multichannel pipette, add 10 µL of the compound dilutions to the appropriate wells to achieve the final desired concentrations in a 6x6 or 8x8 dose-response matrix.
-
Include controls: no-drug (vehicle), this compound alone, and library compound alone.
-
-
Incubation: Incubate the plates for 72 hours.
-
Cell Viability Assay:
-
Equilibrate the plates and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as recommended by the manufacturer.
-
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
Data Analysis and Synergy Scoring
Data Normalization
Normalize the raw data to the vehicle-treated control wells (100% viability) and a no-cell or toxic compound control (0% viability).
Synergy Models
Several models can be used to quantify synergy. It is recommended to use at least two different models to increase confidence in the identified hits.[19]
-
Highest Single Agent (HSA): The expected combination effect is the highest effect of the individual drugs. Synergy is observed when the combination effect is greater than the HSA.
-
Loewe Additivity: Based on the principle that a drug cannot interact with itself. An isobologram is used to determine if the combination is synergistic, additive, or antagonistic.[14]
-
Bliss Independence: Assumes that the two drugs act independently. The expected combined effect is calculated based on the probabilities of each drug having an effect.
-
Zero Interaction Potency (ZIP): A model that combines the advantages of the Loewe and Bliss models.
Synergy Analysis Software
Several software packages are available for synergy analysis:
-
SynergyFinder: A web-based tool and R package for synergy analysis.[20][21]
-
Combenefit: A free software for the analysis and visualization of drug combinations.[19]
-
CImbinator: A web-based tool for drug synergy analysis.[10]
Data Presentation
Summarize the quantitative data in tables for clear comparison.
Table 1: Single Agent IC₅₀ Values
| Compound | Cell Line 1 IC₅₀ (µM) | Cell Line 2 IC₅₀ (µM) | Cell Line 3 IC₅₀ (µM) |
| This compound | Value | Value | Value |
| Library Drug A | Value | Value | Value |
| Library Drug B | Value | Value | Value |
| ... | ... | ... | ... |
Table 2: Synergy Scores for this compound Combinations
| Combination (this compound +) | Cell Line 1 Synergy Score (Loewe) | Cell Line 2 Synergy Score (Bliss) | Cell Line 3 Synergy Score (ZIP) |
| Library Drug A | Value | Value | Value |
| Library Drug B | Value | Value | Value |
| Library Drug C | Value | Value | Value |
| ... | ... | ... | ... |
| Synergy scores are typically interpreted as: >10 = Synergistic; -10 to 10 = Additive; <-10 = Antagonistic. |
Hit Identification and Validation Logic
The following diagram illustrates the logical workflow for identifying and validating synergistic hits.
Caption: A logical framework for hit validation and advancement.
Conclusion
This comprehensive guide provides the necessary protocols and theoretical background for conducting a high-throughput screen to identify drugs that are synergistic with the AXL inhibitor, this compound. By following these detailed methodologies, researchers can efficiently and robustly identify promising combination therapies for further preclinical and clinical development, ultimately aiming to improve outcomes for cancer patients.
References
- 1. marinbio.com [marinbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. onclive.com [onclive.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Axl kinase domain in complex with a macrocyclic inhibitor offers first structural insights into an active TAM receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for Gas6-Axl signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. emboj.embopress.org [emboj.embopress.org]
- 10. CImbinator: a web-based tool for drug synergy analysis in small- and large-scale datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. AXL receptor tyrosine kinase as a therapeutic target in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Microplate Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. 세포 생존력 및 증식 분석 [sigmaaldrich.com]
- 19. youtube.com [youtube.com]
- 20. helsinki.portals.in-part.com [helsinki.portals.in-part.com]
- 21. SynergyFinder 3.0: an interactive analysis and consensus interpretation of multi-drug synergies across multiple samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Co-immunoprecipitation to Demonstrate Axl-IN-6 Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction The Axl receptor tyrosine kinase (RTK) is a member of the TAM (Tyro3, Axl, Mer) family and a key player in various cellular processes, including cell proliferation, survival, and migration.[1][2] Axl is activated by its ligand, growth arrest-specific protein 6 (Gas6), which induces receptor dimerization and autophosphorylation of its intracellular kinase domain.[3][4] This activation triggers downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways.[5][6][7] Overexpression and aberrant activation of Axl have been linked to poor prognosis and therapeutic resistance in numerous cancers, such as non-small-cell lung cancer (NSCLC) and breast cancer, making it a compelling target for cancer therapy.[4][8][9][10]
IN-6 is a potent and selective small molecule inhibitor designed to target the Axl kinase domain. Verifying that a drug candidate like IN-6 engages its intended target within the complex cellular environment is a critical step in drug development. Co-immunoprecipitation (Co-IP) is a robust technique used to study protein-protein interactions in their native context.[11][12] This application note provides a detailed protocol for using Co-IP followed by Western blotting to demonstrate the target engagement of IN-6 with Axl. The principle of this assay is that by binding to Axl, IN-6 will disrupt the formation of the Axl signaling complex, thereby preventing the recruitment of downstream effector proteins upon Gas6 stimulation.
References
- 1. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. AXL receptor tyrosine kinase as a therapeutic target in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. onclive.com [onclive.com]
- 11. Co-Immunoprecipitation (Co-IP): Principles, Experimental Design and Applications - Creative Proteomics [iaanalysis.com]
- 12. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
Application Notes and Protocols for Axl-IN-6 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Axl inhibitors, exemplified by compounds like Axl-IN-6, in patient-derived xenograft (PDX) models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of Axl-targeted therapies.
Introduction
The Axl receptor tyrosine kinase is a critical mediator of tumor progression, metastasis, and drug resistance in a variety of cancers.[1][2][3] Its overexpression is often correlated with a poor prognosis.[4] Axl signaling, initiated by its ligand Gas6, activates several downstream pathways, including PI3K/Akt, MAPK/ERK, and NF-κB, which collectively promote cell survival, proliferation, migration, and immune evasion.[1][5][6][7] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, offer a clinically relevant platform to study the antitumor effects of Axl inhibitors.[8][9]
Mechanism of Action of Axl Inhibitors
Axl inhibitors function by blocking the signaling cascade initiated by the Axl receptor. They can be broadly categorized into small molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies.[1] Small molecule inhibitors, such as this compound, typically compete with ATP for binding to the kinase domain of Axl, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[1] This disruption of Axl signaling can lead to reduced tumor growth, decreased metastasis, and sensitization of cancer cells to other therapies.[10][11]
Axl Signaling Pathway
The binding of the ligand Gas6 to the Axl receptor induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain.[7][12] This activation creates docking sites for various adaptor proteins, leading to the initiation of multiple downstream signaling cascades that are crucial for cancer cell survival and proliferation.[2][12]
Caption: Axl signaling pathway and its downstream effectors.
Quantitative Data from Preclinical PDX Studies
The following tables summarize the efficacy of various Axl inhibitors in different patient-derived xenograft models.
Table 1: Efficacy of Axl Inhibitors in PDX Models
| Cancer Type | Axl Inhibitor | Dosing Schedule | Outcome | Reference |
| HER2+ Breast Cancer | TP-0903 | 50 mg/kg, daily | Overcame trastuzumab resistance and reduced tumor growth. | [8] |
| Clear Cell Renal Cell Carcinoma | Cabozantinib | Not Specified | Reduced tumor volume in a pazopanib-resistant PDX model. | [9] |
| EGFR-mutant Lung Cancer | NSP1034 | 50 mg/kg, daily (in combination with osimertinib) | Inhibited tumor growth in osimertinib-resistant PDX models. | [13] |
| Ovarian Cancer | BGB324 | Not Specified | Maintained chemosensitivity and reduced tumor volume. | [10] |
| Hepatocellular Carcinoma | R428 | Not Specified | Reduced tumor growth and CD31 expression. | [14] |
| Prostate Cancer | Batiraxcept (AVB-S6-500) | Not Specified | Reduced tumor growth and lung metastases when combined with docetaxel or carboplatin. | [11] |
Experimental Protocols
1. Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the general steps for establishing PDX models from fresh patient tumor tissue.
Caption: Workflow for establishing PDX models.
Protocol Steps:
-
Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under sterile conditions.
-
Tissue Processing:
-
Wash the tissue with a sterile phosphate-buffered saline (PBS) solution containing antibiotics.
-
Mechanically mince the tumor tissue into small fragments of approximately 1-3 mm³.
-
-
Implantation:
-
Anesthetize immunodeficient mice (e.g., NOD-SCID or NSG mice).
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket and implant a single tumor fragment.
-
Close the incision with surgical sutures or staples.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Measure tumor dimensions with calipers and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Passaging:
-
When the tumor volume reaches approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.
-
Process the tumor tissue as described in step 2 and implant it into a new cohort of mice for expansion.
-
2. In Vivo Efficacy Studies with this compound
This protocol describes a typical in vivo efficacy study to evaluate the antitumor activity of an Axl inhibitor in established PDX models.
Caption: Workflow for an in vivo efficacy study.
Protocol Steps:
-
PDX Model Preparation:
-
Use mice with established PDX tumors of a consistent size (e.g., 150-200 mm³).
-
-
Randomization and Grouping:
-
Randomly assign mice to different treatment groups (typically n=8-10 mice per group).
-
Example groups:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 50 mg/kg, daily, by oral gavage)
-
Group 3: Standard-of-care chemotherapy
-
Group 4: this compound in combination with standard-of-care chemotherapy
-
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the drug according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight twice weekly.
-
Observe the general health and behavior of the mice.
-
-
Study Endpoint and Tissue Collection:
-
Continue the treatment until a predefined endpoint is reached (e.g., a specific tumor volume, a set number of days, or signs of toxicity).
-
At the end of the study, euthanize the mice and collect tumors and other relevant tissues.
-
-
Pharmacodynamic and Histological Analysis:
-
Analyze tumor samples to assess the on-target activity of this compound (e.g., by Western blot for phosphorylated Axl).
-
Perform histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) to evaluate the treatment effect on tumor morphology and cell fate.
-
The use of Axl inhibitors like this compound in patient-derived xenograft models provides a powerful preclinical tool to investigate their therapeutic potential. The detailed protocols and compiled data in these application notes serve as a valuable resource for researchers aiming to advance the development of novel cancer therapies targeting the Axl signaling pathway. These models allow for the evaluation of efficacy, the exploration of combination strategies, and the identification of potential biomarkers of response, ultimately bridging the gap between preclinical findings and clinical application.
References
- 1. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 2. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Axl-dependent signaling: A clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. AXL Overexpression in Tumor-Derived Endothelial Cells Promotes Vessel Metastasis in Patients With Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of AXL Inhibitors in Combination with Immunotherapy
Introduction
The AXL receptor tyrosine kinase has emerged as a critical mediator of tumor progression, metastasis, and therapeutic resistance.[1][2][3] Its overexpression is linked to poor prognosis in various cancers, including non-small cell lung cancer (NSCLC), breast cancer, and glioblastoma.[3][4] The AXL signaling pathway, activated by its ligand Gas6, promotes cancer cell proliferation, survival, invasion, and angiogenesis.[5][6][7] Crucially, AXL signaling also fosters an immunosuppressive tumor microenvironment (TME), thereby limiting the efficacy of immunotherapies like immune checkpoint inhibitors (ICIs).[4][6][8]
AXL activation in the TME leads to reduced anti-tumor immune responses by:
-
Altering the expression of major histocompatibility complex I (MHC-I) and programmed death-ligand 1 (PD-L1) on tumor cells.[5][6]
-
Promoting the secretion of immunosuppressive cytokines.[6]
-
Facilitating the recruitment of immunosuppressive myeloid cells.[4]
-
Suppressing the function of natural killer (NK) cells and dendritic cells (DCs).[5][9]
Inhibition of AXL can reprogram the TME to be more "immune-hot," characterized by increased infiltration and activation of cytotoxic CD8+ T cells.[4][8] This provides a strong rationale for combining AXL inhibitors with ICIs, such as anti-PD-1/PD-L1 antibodies, to achieve synergistic anti-tumor effects.[8][10] Preclinical studies have consistently demonstrated that this combination therapy can lead to enhanced tumor regression and even complete responses in models resistant to either agent alone.[4][10]
Quantitative Data from Preclinical Studies
The following tables summarize representative quantitative data from preclinical studies investigating the combination of AXL inhibitors with immunotherapy.
Table 1: In Vivo Antitumor Efficacy of AXL Inhibitor and Anti-PD-1 Combination Therapy
| Cancer Model | Treatment Group | Tumor Growth Inhibition (%) | Complete Tumor Regression (%) | Reference |
| Immunocompetent NSCLC Mouse Model | AXL Inhibitor (Bemcentinib) | Marginal | 0 | [4] |
| Anti-PD-1 | Marginal | 0 | [4] | |
| Bemcentinib + Anti-PD-1 | Significant | 40 | [4] | |
| ID8 Ovarian Cancer Mouse Model | Control | - | 0 | [10] |
| AXL Inhibitor (R428) | Significant | Not Reported | [10] | |
| Anti-PD-1 | Not Significant | 0 | [10] | |
| R428 + Anti-PD-1 | Synergistic | Significant increase in survival | [10] |
Table 2: Immunomodulatory Effects of AXL Inhibition in the Tumor Microenvironment
| Cancer Model | Treatment | Change in CD8+ T Cell Infiltration | Change in CD103+ Dendritic Cell Activation | Change in PD-L1 Expression on Tumor Cells | Reference |
| Immunocompetent NSCLC Mouse Model | AXL-targeted therapies | Increased proliferation | Increased | Reduced | [4] |
| ID8 Ovarian Cancer Mouse Model | AXL Inhibitor (R428 or SGI-7079) | Increased proliferation and activation | Preferential accumulation and activation | Upregulated (adaptive resistance) | [8] |
| Breast Cancer Preclinical Model | AXL Inhibitor + Anti-PD-1 | Increased | Increased NK cell activation | Not Reported | [5] |
Signaling Pathways and Experimental Workflows
AXL Signaling Pathway
Caption: The GAS6/AXL signaling cascade activates downstream pathways like PI3K/AKT and RAS/MEK/ERK.
Synergistic Mechanism of AXL Inhibition and Immunotherapy
Caption: AXL inhibitors and anti-PD-1 therapy synergistically enhance anti-tumor immunity.
Preclinical Experimental Workflow
Caption: Workflow for preclinical evaluation of AXL inhibitor and immunotherapy combination.
Experimental Protocols
Protocol 1: In Vivo Syngeneic Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of an AXL inhibitor in combination with an anti-PD-1 antibody in a syngeneic mouse model.
1. Materials:
-
Syngeneic tumor cell line (e.g., LLC for lung, CT26 for colon, ID8 for ovarian cancer)
-
6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c, matching the cell line origin)
-
AXL inhibitor (e.g., "this compound") formulated for in vivo administration (e.g., in 0.5% methylcellulose)
-
Anti-PD-1 antibody (e.g., clone RMP1-14) or isotype control
-
Sterile PBS
-
Calipers for tumor measurement
2. Procedure:
-
Tumor Cell Implantation:
-
Culture tumor cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 50-100 mm^3, randomize mice into treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle control
-
Group 2: AXL inhibitor
-
Group 3: Anti-PD-1 antibody
-
Group 4: AXL inhibitor + Anti-PD-1 antibody
-
-
-
Dosing and Administration:
-
Administer the AXL inhibitor daily via oral gavage at a predetermined dose.
-
Administer the anti-PD-1 antibody (e.g., 10 mg/kg) intraperitoneally twice a week.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm^3) or if they show signs of significant morbidity.
-
At the end of the study, collect tumors and spleens for ex vivo analysis.
-
Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
This protocol describes the analysis of immune cell populations within the TME.
1. Materials:
-
Tumor tissue from the in vivo study
-
RPMI-1640 medium
-
Collagenase D (1 mg/mL) and DNase I (0.1 mg/mL)
-
FACS buffer (PBS + 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11b, Gr-1, F4/80, CD11c, CD103, PD-1)
-
Live/dead stain
-
Flow cytometer
2. Procedure:
-
Single-Cell Suspension Preparation:
-
Mince the tumor tissue and digest in RPMI containing collagenase D and DNase I for 30-60 minutes at 37°C with agitation.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer, if necessary.
-
Wash the cells with FACS buffer.
-
-
Staining:
-
Stain with a live/dead marker according to the manufacturer's instructions.
-
Block Fc receptors with Fc block for 10 minutes.
-
Add the antibody cocktail for surface markers and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using flow cytometry software to quantify the percentages and absolute numbers of different immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells, and dendritic cells).
-
Protocol 3: Western Blot for AXL Signaling Pathway Analysis
This protocol is for assessing the inhibition of AXL signaling in tumor cells.
1. Materials:
-
Tumor tissue or cultured tumor cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pAXL, anti-AXL, anti-pAKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
2. Procedure:
-
Protein Extraction:
-
Lyse tumor tissue or cell pellets in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
References
- 1. mdpi.com [mdpi.com]
- 2. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Role of Axl Inhibition and Immune Checkpoint Blockade in Non-small Cell Lung Cancer: Current Understanding and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Immune Evasion Mechanism and AXL [frontiersin.org]
- 6. Gas6/Axl Signaling Pathway in the Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. researchgate.net [researchgate.net]
Mimicking Axl Inhibitor Effects Through Lentiviral shRNA Knockdown of Axl
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Axl receptor tyrosine kinase is a critical player in various cellular processes, including cell survival, proliferation, migration, and invasion. Its overexpression is frequently associated with poor prognosis and therapeutic resistance in numerous cancers. Consequently, Axl has emerged as a promising target for cancer therapy. Small molecule inhibitors, such as Axl-IN-6, have been developed to block Axl's kinase activity. As a complementary and powerful research tool, lentiviral-mediated short hairpin RNA (shRNA) offers a method to specifically silence Axl gene expression, thereby mimicking the functional consequences of pharmacological inhibition. These application notes provide detailed protocols for researchers to effectively knock down Axl using lentiviral shRNA and assess the resulting phenotypic and molecular changes, offering a robust system for target validation and mechanistic studies.
Data Presentation
The following tables summarize quantitative data from representative studies, illustrating the impact of Axl knockdown on key cellular functions.
Table 1: Effect of Axl Knockdown on Cell Viability
| Cell Line | Method | Reduction in Viability (%) | Reference |
| 786-O (Renal Carcinoma) | siRNA | ~25% | [1] |
| ACHN (Renal Carcinoma) | siRNA | ~30% | [1] |
| MESO924 (Mesothelioma) | shRNA | Not specified, but significant inhibition | [2] |
Table 2: Effect of Axl Knockdown on Cell Migration and Invasion
| Cell Line | Assay | Reduction in Migration/Invasion (%) | Reference |
| IgR3 (Melanoma) | Migration (Scratch Assay) | Significant reduction | [3] |
| IgR3 (Melanoma) | Invasion (Transwell) | Dramatically less invasion | [3] |
| 786-O (Renal Carcinoma) | Invasion (Transwell) | Significantly inhibited | [1] |
| MESO924 (Mesothelioma) | Migration (Wound Healing) | Greater inhibition of wound closure | [2] |
| MESO924 (Mesothelioma) | Invasion (Transwell) | Inhibited | [2] |
Experimental Protocols
Herein, we provide detailed step-by-step protocols for the key experiments required to conduct Axl knockdown studies.
Protocol 1: Lentiviral shRNA Production
This protocol describes the generation of lentiviral particles containing an shRNA sequence targeting Axl.
Materials:
-
HEK293T cells
-
Lentiviral vector containing Axl shRNA (e.g., pLKO.1-puro)
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000 or FuGENE)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm filter
Procedure:
-
Cell Seeding: The day before transfection, seed 7 x 10^5 HEK293T cells per well in a 6-well plate in DMEM with 10% FBS without antibiotics.[4]
-
Transfection Complex Preparation:
-
In a sterile tube, mix the Axl shRNA plasmid and packaging plasmids. The ratio of shRNA plasmid to packaging plasmids is critical for optimal virus production.[4]
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA mixture and the diluted transfection reagent. Incubate for 20-30 minutes at room temperature.[4]
-
-
Transfection: Gently add the transfection complex dropwise to the HEK293T cells. Swirl the plate to ensure even distribution.[4]
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 12-15 hours.[4]
-
Media Change: In the morning, carefully remove the transfection medium and replace it with fresh DMEM containing 10% FBS and antibiotics.[4]
-
Virus Harvest:
-
Add fresh media to the cells and incubate for another 24 hours.
-
Virus Filtration and Storage:
-
Centrifuge the collected supernatant at low speed (e.g., 1,250 rpm for 5 minutes) to pellet any cellular debris.[4]
-
Aliquot the viral supernatant and store at -80°C for long-term use.
-
Protocol 2: Lentiviral Transduction of Target Cells
This protocol details the infection of target cells with the produced lentiviral particles.
Materials:
-
Target cells
-
Lentiviral particles (from Protocol 1)
-
Complete growth medium
-
Polybrene
-
Puromycin (for selection)
Procedure:
-
Cell Seeding: Seed target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Transduction:
-
On the day of transduction, remove the growth medium and replace it with fresh medium containing Polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.
-
Add the desired amount of lentiviral supernatant to the cells. The multiplicity of infection (MOI) should be optimized for each cell line.
-
Incubate the cells for 18-24 hours at 37°C.
-
-
Media Change: After the incubation period, remove the virus-containing medium and replace it with fresh complete growth medium.
-
Selection (Optional):
-
If the lentiviral vector contains a selection marker like puromycin resistance, add the appropriate concentration of puromycin to the medium 48 hours post-transduction.
-
Continue to culture the cells in the selection medium, replacing it every 2-3 days, until non-transduced cells are eliminated.
-
-
Expansion and Validation: Expand the puromycin-resistant cells and validate the knockdown of Axl expression using Western blotting (Protocol 3).
Protocol 3: Western Blot Analysis for Axl Knockdown
This protocol is for verifying the reduction of Axl protein levels following shRNA-mediated knockdown.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Axl
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Wash the transduced and control cells with ice-cold PBS.
-
Add lysis buffer to the cells and scrape them off the plate.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.[6]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE:
-
Normalize the protein amounts for all samples and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.[6]
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against Axl (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again as described above.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Image the blot using a chemiluminescence detection system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
Protocol 4: Cell Viability Assay (MTS Assay)
This protocol measures the effect of Axl knockdown on cell proliferation and viability.
Materials:
-
96-well plates
-
Transduced and control cells
-
MTS reagent
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Include wells with medium only for background control.[7]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C.
-
MTS Addition: Add 20 µL of MTS reagent to each well.[8]
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.[7][8]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the control (non-targeting shRNA) cells.
Protocol 5: Transwell Migration and Invasion Assay
This protocol assesses the impact of Axl knockdown on the migratory and invasive potential of cells.
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Crystal violet stain
Procedure:
-
Insert Preparation (for Invasion Assay):
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free medium.
-
Coat the top of the Transwell inserts with the diluted Matrigel and incubate for at least 4-6 hours at 37°C to allow it to solidify.[9]
-
-
Cell Seeding:
-
Harvest transduced and control cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 2 x 10^5 cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell inserts (coated for invasion, uncoated for migration).[9]
-
-
Chemoattractant Addition: Add 500-750 µL of medium containing a chemoattractant to the lower chamber.[10]
-
Incubation: Incubate the plate for 12-48 hours at 37°C. The incubation time will vary depending on the cell type.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[9]
-
Fixation and Staining:
-
Fix the migrated/invaded cells on the bottom of the membrane with methanol or 4% paraformaldehyde.
-
Stain the cells with 0.1% crystal violet for 20-30 minutes.[9]
-
-
Imaging and Quantification:
-
Wash the inserts to remove excess stain and allow them to dry.
-
Image the stained cells using a microscope.
-
Count the number of migrated/invaded cells in several random fields of view.
-
Alternatively, the stain can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured on a plate reader.
-
-
Data Analysis: Express the number of migrated/invaded cells as a percentage of the control cells.
Visualization
Axl Signaling Pathway
The following diagram illustrates the major signaling cascades downstream of Axl activation.
Caption: Axl signaling pathway and its downstream effects.
Experimental Workflow: Lentiviral shRNA Knockdown of Axl
The workflow below outlines the key steps from lentivirus production to the analysis of phenotypic effects.
Caption: Experimental workflow for Axl knockdown and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. AXL Inactivation Inhibits Mesothelioma Growth and Migration via Regulation of p53 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Axl contributes to efficient migration and invasion of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hollingscancercenter.org [hollingscancercenter.org]
- 5. manuals.cellecta.com [manuals.cellecta.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. cohesionbio.com [cohesionbio.com]
- 8. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Transwell migration and invasion assays [bio-protocol.org]
- 10. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
Troubleshooting & Optimization
Optimizing Axl-IN-6 concentration for in vitro kinase assays
Welcome to the technical support center for Axl-IN-6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of this compound for in vitro kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor designed to target the Axl receptor tyrosine kinase. Axl is a member of the TAM (Tyro3, Axl, MerTK) family of receptors, which are often overexpressed in various cancers and are associated with tumor progression, metastasis, and drug resistance.[1][2][3] The primary ligand for Axl is the Growth Arrest-Specific 6 (Gas6) protein.[4] Binding of Gas6 to Axl induces receptor dimerization and autophosphorylation, activating downstream signaling pathways like PI3K/AKT and RAS/MEK/ERK that promote cell survival, proliferation, and migration.[1][5] this compound, like other Axl inhibitors, likely functions by binding to the ATP-binding site within the Axl kinase domain, preventing its activation and blocking these downstream oncogenic signals.[6]
Q2: What is the reported IC50 value for this compound?
A2: The IC50 value represents the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%. This value is a critical measure of inhibitor potency. While specific data for a compound named "this compound" is not widely published, potent and selective Axl inhibitors typically exhibit IC50 values in the low nanomolar to picomolar range in biochemical assays. For example, the chemical probe AXL-IN-68 has a reported IC50 of 5.3 nM against Axl kinase.[7] It is crucial to determine the IC50 empirically under your specific experimental conditions.
Q3: What is a good starting concentration for this compound in an in vitro kinase assay?
A3: A good starting point for a dose-response experiment is to test a wide range of concentrations spanning several orders of magnitude around the expected IC50. Based on data from similar potent Axl inhibitors, a common starting range is from 1 nM to 10 µM. A typical 10-point, 3-fold serial dilution starting from 1 µM or 10 µM is recommended to adequately capture the full inhibitory curve and accurately determine the IC50. For highly potent compounds, starting at a lower maximum concentration (e.g., 100 nM) may be necessary.
Q4: How does the ATP concentration in my assay affect the observed IC50 value of this compound?
A4: The concentration of ATP is a critical factor that can significantly impact the apparent potency of an ATP-competitive inhibitor. Since this compound is presumed to compete with ATP for binding to the Axl kinase domain, its IC50 value will increase as the ATP concentration in the assay increases. For robust and comparable results, it is essential to state the ATP concentration used in the assay. Assays are often performed at the Michaelis constant (Km) of ATP for the kinase or at a physiological concentration (approximately 1 mM). For instance, the Axl inhibitor AXL-IN-68 showed an IC50 of 5.3 nM in an assay containing a high ATP concentration of 700 µM, indicating its high potency.[7]
Q5: Should I include a control in my experiment?
A5: Absolutely. Every kinase assay plate should include both positive and negative controls.
-
Negative Control (0% Inhibition): Contains the kinase, substrate, and ATP in the reaction buffer with the vehicle (e.g., DMSO) but no inhibitor. This represents the maximum kinase activity.
-
Positive Control (100% Inhibition): This can be a reaction mix with no enzyme or a known, potent, broad-spectrum kinase inhibitor (like staurosporine) to establish the baseline signal in the absence of kinase activity.
Troubleshooting Guide
Problem: I am seeing high variability between my replicates.
-
Possible Cause: Inconsistent pipetting, especially with small volumes of concentrated inhibitor or enzyme.
-
Solution: Ensure your pipettes are properly calibrated. Use a multi-channel pipette for adding common reagents to the plate to improve consistency. Prepare master mixes of reagents (buffer, ATP, substrate) to minimize well-to-well variation.
-
Possible Cause: Reagent instability or degradation.
-
Solution: Aliquot reagents like the kinase and ATP upon receipt and store them at -80°C to avoid repeated freeze-thaw cycles.[8] Prepare fresh dilutions of this compound for each experiment from a frozen stock.
-
Possible Cause: Edge effects on the microplate.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with buffer or media to create a humidity barrier and reduce evaporation from the inner wells.
Problem: I am not observing any inhibition, even at high concentrations of this compound.
-
Possible Cause: The inhibitor may be inactive due to improper storage or degradation.
-
Solution: Use a fresh aliquot of this compound. Confirm the compound's integrity if possible.
-
Possible Cause: The Axl kinase enzyme is not active or is present at a very low concentration.
-
Solution: Verify the activity of your enzyme lot using a known Axl inhibitor as a positive control. Check the manufacturer's data sheet for the specific activity and recommended concentration.[8]
-
Possible Cause: The assay conditions are not optimal, particularly an excessively high ATP concentration.
-
Solution: Review your assay protocol. If you are using a very high concentration of ATP (e.g., >1 mM), the inhibitory effect of a competitive inhibitor might be masked. Try reducing the ATP concentration to a level closer to the enzyme's Km.[9]
Problem: I am seeing 100% inhibition at all tested concentrations of this compound.
-
Possible Cause: The starting concentration of your dilution series is too high for this potent inhibitor.
-
Solution: Shift your entire dilution series to a much lower concentration range. For example, if you started at 10 µM, try a new experiment starting at 100 nM or even 10 nM and perform serial dilutions from there.
Problem: My calculated IC50 value for this compound is inconsistent between experiments.
-
Possible Cause: Variation in key assay parameters between runs.
-
Solution: Consistency is key for reproducibility. Ensure you are using the exact same concentrations of Axl kinase and ATP, the same buffer composition, and the same incubation times for every experiment.[10] Use the same lot of enzyme and reagents whenever possible, as lot-to-lot variability can affect results.
-
Possible Cause: The assay is not being performed within the linear range of the reaction.
-
Solution: Before inhibitor screening, confirm that your assay signal is linear with respect to time and enzyme concentration. The reaction should ideally consume only a small fraction (e.g., ≤10-15%) of the substrate or ATP to ensure initial velocity kinetics.[11]
Quantitative Data Summary
The following tables summarize the potency of various published Axl inhibitors, which can provide a reference range for this compound.
Table 1: IC50 Values of Selected Axl Kinase Inhibitors
| Inhibitor Name | IC50 Value (nM) | Assay Type/Note |
| AXL-IN-68 | 5.3 | HTRF assay with 700 µM ATP[7] |
| INCB081776 | 0.61 | Recombinant enzyme assay[12] |
| RXDX-106 | 0.69 | Recombinant enzyme assay[12] |
| DS-1205c | 1.3 | Preclinical study data[12] |
| UNC2025 | 1.6 | In vitro cell-free assay[13] |
| BGB324 (Bemcentinib) | 14 | Cell-based assay[12] |
| TP-0903 | 27 | In vitro assay[12] |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Luminescent Kinase Assay (e.g., ADP-Glo™)
This protocol provides a general framework for determining the IC50 value of this compound against Axl kinase. Reagent volumes and concentrations should be optimized for your specific kinase and substrate.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- Axl Kinase: Thaw the recombinant Axl kinase on ice. Dilute it to the desired working concentration (2x final concentration) in kinase buffer. The optimal concentration must be determined empirically by performing a kinase titration.
- Substrate + ATP Mix: Prepare a 2x working solution containing the peptide substrate (e.g., IRS1-tide) and ATP in kinase buffer.[8] The ATP concentration should be at or near its Km for Axl.
- This compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of this compound in kinase buffer containing the vehicle (e.g., DMSO). This should be a 4x concentrated series (e.g., starting at 40 µM for a final concentration of 10 µM). Include a vehicle-only control.
2. Kinase Reaction:
- Add 5 µL of each this compound dilution (or vehicle control) to the wells of a white, 384-well assay plate.
- Add 10 µL of the 2x Axl kinase solution to each well.
- Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
- Initiate the kinase reaction by adding 5 µL of the 2x Substrate + ATP mix to each well. The final reaction volume is 20 µL.
- Mix the plate gently and incubate at 30°C for the predetermined optimal time (e.g., 60 minutes).
3. Signal Detection (ADP-Glo™ Protocol):
- Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent to each well.
- Incubate for 40 minutes at room temperature.
- Add 40 µL of Kinase Detection Reagent to each well.
- Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
- Read the luminescence on a compatible plate reader.
4. Data Analysis:
- Normalize the data: Set the average signal from the vehicle-only wells as 0% inhibition and the signal from the no-enzyme wells as 100% inhibition.
- Plot the normalized percent inhibition versus the log of the this compound concentration.
- Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism) to calculate the IC50 value.
Visualizations
Caption: The Axl signaling pathway and the point of inhibition by this compound.
Caption: Workflow for optimizing inhibitor concentration to determine IC50.
Caption: A decision tree for troubleshooting common in vitro kinase assay issues.
References
- 1. Frontiers | Immune Evasion Mechanism and AXL [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Gas6/Axl Signaling Pathway in the Tumor Immune Microenvironment - ProQuest [proquest.com]
- 4. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 7. Probe AXL-IN-68 | Chemical Probes Portal [chemicalprobes.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting Axl-IN-6 solubility issues for cell culture
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) regarding solubility issues with Axl-IN-6 for cell culture applications. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in cell culture?
This compound is a potent and orally active inhibitor of the AXL receptor tyrosine kinase.[1] In cell culture, it is primarily used to study the role of Axl signaling in various biological processes, including cancer cell proliferation, migration, and drug resistance.
Q2: I am observing precipitation after adding this compound to my cell culture medium. What is the likely cause?
Precipitation of this compound in aqueous cell culture medium is a common issue and is likely due to its low water solubility. Like many small molecule inhibitors, this compound is hydrophobic and tends to fall out of solution when the concentration of the organic solvent used for the stock solution is significantly diluted in the aqueous culture medium.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of ≤ 0.1% is generally considered safe for most cell lines. However, the tolerance to DMSO can be cell line-dependent, so it is advisable to run a vehicle control (medium with the same final concentration of DMSO without the inhibitor) to assess its effect on your specific cells.
Q5: How can I improve the solubility of this compound in my cell culture experiments?
Several strategies can be employed to improve the solubility of this compound in your experiments:
-
Optimize Stock Solution Concentration: Prepare a highly concentrated stock solution in 100% DMSO. This allows for a smaller volume to be added to the culture medium, keeping the final DMSO concentration low.
-
Pre-dilution in Serum-Containing Medium: Before adding to the final culture volume, you can try pre-diluting the this compound stock solution in a small volume of complete medium containing fetal bovine serum (FBS). The proteins in the serum can sometimes help to stabilize the compound and prevent precipitation.
-
Sonication: Briefly sonicating the stock solution or the final diluted solution can help to break down small precipitates and improve dissolution.
-
Gentle Warming: Gently warming the solution to 37°C may aid in dissolving the compound. However, be cautious as prolonged heating can degrade the inhibitor.
Quantitative Data Summary
Since specific quantitative solubility data for this compound is not publicly available, the following table provides recommended starting points for stock solution preparation based on general laboratory practices and data available for a similar compound, Axl-IN-13.[2]
| Parameter | Recommendation | Notes |
| Solvent for Stock Solution | 100% DMSO | High-purity, anhydrous DMSO is recommended. |
| Stock Solution Concentration | 10 mM | A higher concentration may be possible but should be tested for solubility. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
| Final DMSO Concentration in Culture | ≤ 0.1% (v/v) | Always include a vehicle control with the same final DMSO concentration. |
| Working Concentration of this compound | Varies by cell line and assay | A dose-response experiment is recommended to determine the optimal concentration. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution (10 mM)
-
Calculate the required mass: The molecular weight of this compound is 492.65 g/mol .[3] To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 492.65 g/mol * 0.001 L = 0.0049265 g = 4.93 mg
-
-
Dissolution: Carefully weigh 4.93 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of 100% high-purity DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C or -80°C.
Protocol for Treating Cells with this compound
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare intermediate dilutions (if necessary): Depending on your desired final concentration, you may need to perform serial dilutions of the stock solution in 100% DMSO.
-
Add to culture medium: Directly add the required volume of the this compound stock or intermediate dilution to your pre-warmed cell culture medium. Pipette up and down gently to mix. To avoid localized high concentrations that can lead to precipitation, add the inhibitor to the medium while gently swirling the plate or flask.
-
Vehicle Control: In parallel, prepare a vehicle control by adding the same volume of 100% DMSO (without the inhibitor) to an equivalent volume of cell culture medium.
-
Incubate: Immediately place the cells back into the incubator.
Visualizations
Axl Signaling Pathway
Caption: The Axl signaling pathway and its inhibition by this compound.
Troubleshooting Workflow for this compound Solubility Issues
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
Preventing Axl-IN-6 degradation in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the degradation of Axl-IN-6 during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing this compound stock solutions?
A1: To ensure maximum stability and accurate concentration, it is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. For example, you can dissolve 10 mg of this compound in a sufficient volume of DMSO to create a 10 mM or 20 mM stock solution. It is crucial to ensure the compound is fully dissolved.[1]
Q2: How should I store this compound stock solutions for long-term use?
A2: For long-term stability, this compound stock solutions should be stored at low temperatures. Storage at -20°C is generally suitable for up to one month, while storage at -80°C can extend the stability for up to six months.[2] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2] Use glass vials with screw caps that have a Teflon disc to form a tight seal, as this minimizes solvent evaporation over time.[3]
Q3: Can I store this compound in aqueous solutions?
A3: It is not recommended to store this compound in aqueous solutions for more than one day.[1] Small molecule inhibitors are often less stable in aqueous buffers compared to organic solvents. For experiments requiring an aqueous working solution, it is best to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice immediately before use.[1]
Q4: My long-term experiment with this compound is showing diminishing effects over time. What could be the cause?
A4: A diminishing effect of this compound in long-term experiments could be due to its degradation in the cell culture medium. Several factors can contribute to this, including the composition of the medium, pH, temperature, and exposure to light. It is advisable to replenish the medium with freshly diluted this compound at regular intervals to maintain a consistent effective concentration. The frequency of replenishment will depend on the specific experimental conditions and the stability of the compound in your system.
Q5: What are the best practices for handling this compound to minimize degradation?
A5: To minimize degradation, handle this compound with care. When preparing solutions, allow the product vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[2] Minimize the time the vial is open to reduce exposure to air and moisture.[3] For long-term experiments, consider protecting the culture plates from light by wrapping them in foil, as some compounds are light-sensitive.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of this compound activity in a long-term in vitro experiment. | Degradation of this compound in the cell culture medium. | 1. Replenish the culture medium with freshly prepared this compound every 24-48 hours. 2. Confirm the initial activity of a freshly prepared solution in a short-term assay. 3. If possible, analyze the concentration of this compound in the culture medium over time using analytical methods like HPLC to determine its half-life under your specific experimental conditions. |
| Precipitation of this compound upon dilution into aqueous buffer or cell culture medium. | Poor solubility of this compound in aqueous solutions. | 1. Ensure the final concentration of DMSO in your working solution is kept as low as possible while maintaining solubility (typically ≤ 0.5%). 2. Perform the dilution in a stepwise manner, adding the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing. 3. Consider using a different buffer system or adding a small amount of a solubilizing agent, if compatible with your experimental setup. |
| Inconsistent results between experiments. | 1. Inaccurate concentration of the stock solution due to solvent evaporation. 2. Degradation of the stock solution due to improper storage or repeated freeze-thaw cycles. | 1. Use tightly sealed glass vials for stock solutions.[3] 2. Prepare fresh aliquots from a new vial of solid this compound. 3. Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[2] |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex thoroughly until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed glass vials. The volume of each aliquot should be sufficient for a single experiment to avoid partial use and re-freezing.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2]
-
Preparation of Working Solution: Immediately before use, thaw a single aliquot at room temperature. Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium or the appropriate aqueous buffer. Mix well by gentle inversion or pipetting. Ensure the final DMSO concentration is compatible with your cells (typically ≤ 0.5%).
Data Presentation
Table 1: Recommended Storage Conditions for Axl Inhibitor Stock Solutions
| Inhibitor | Solvent | Storage Temperature | Duration | Reference |
| Axl-IN-4 | DMSO | 4°C | 2 weeks | [2] |
| Axl-IN-4 | DMSO | -80°C | 6 months | [2] |
| This compound (general guideline) | DMSO | -20°C | Up to 1 month | [2] |
| This compound (general guideline) | DMSO | -80°C | Up to 6 months | [2] |
Note: Specific stability data for this compound is limited. The recommendations for this compound are based on general guidelines for small molecule inhibitors and data from a similar Axl inhibitor, Axl-IN-4.
Visualizations
Caption: Axl signaling pathway and the point of inhibition by this compound.
Caption: Recommended workflow for using this compound in long-term experiments.
Caption: Troubleshooting flowchart for this compound degradation issues.
References
Addressing off-target effects of Axl-IN-6 in cellular assays
Welcome to the technical support center for Axl-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this compound in cellular assays, with a specific focus on its off-target effects.
FAQs: Understanding and Addressing Off-Target Effects of this compound
Q1: What is this compound and what is its reported on-target potency?
This compound is a small molecule inhibitor of Axl receptor tyrosine kinase. A compound, referred to as compound 13 in a 2013 publication and believed to be this compound, demonstrated a biochemical half-maximal inhibitory concentration (IC50) of 27 nM against AXL kinase[1].
Q2: What are the known or potential off-target effects of this compound?
This compound is a multi-kinase inhibitor and is not entirely selective for AXL. The same compound 13 was found to inhibit other kinases, some with even greater potency than its inhibition of AXL. These off-target kinases include Aurora A, Aurora B, JAK2, ALK, and ABL1[1]. The lack of absolute specificity is a critical consideration when interpreting experimental results, as phenotypic changes may be due to the inhibition of these other kinases.
Q3: How can I confirm that the observed cellular phenotype is due to Axl inhibition and not an off-target effect?
Several experimental approaches can be used to validate that the observed effects of this compound are on-target. These include:
-
Western Blotting: Confirm the inhibition of Axl signaling by measuring the phosphorylation of Axl (p-Axl) and its downstream effectors like AKT and ERK.
-
Cellular Thermal Shift Assay (CETSA): Directly demonstrate that this compound binds to Axl in intact cells.
-
Genetic Approaches (siRNA/shRNA or CRISPR/Cas9): Knockdown or knockout the Axl gene. If the phenotype observed with this compound is rescued or mimicked by Axl depletion, it provides strong evidence for on-target activity.
-
Rescue Experiments: In Axl knockdown or knockout cells, re-introduce a form of Axl that is resistant to the genetic perturbation. The phenotype should be restored if it is Axl-dependent.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in your cellular assays.
Problem 1: Unexpected or inconsistent cellular phenotype observed with this compound treatment.
Possible Cause: The observed phenotype may be due to the inhibition of one or more off-target kinases rather than Axl.
Troubleshooting Workflow:
References
Technical Support Center: Overcoming Resistance to Axl Inhibitors in Cancer Cell Lines
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Axl inhibitors?
Axl inhibitors are targeted therapies designed to block the activity of the Axl receptor tyrosine kinase. Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptors.[1] Its activation, typically by its ligand Gas6, triggers downstream signaling pathways like PI3K/AKT, MAPK/ERK, and STAT3, which are crucial for cancer cell proliferation, survival, migration, and invasion.[1][2][3] Small molecule inhibitors typically bind to the ATP-binding site in the Axl kinase domain, preventing its activation and subsequent signaling cascades.[1]
Q2: My cancer cell line is showing reduced sensitivity to the Axl inhibitor. What are the common resistance mechanisms?
Resistance to Axl inhibitors can be intrinsic or acquired and often involves the activation of bypass signaling pathways. Common mechanisms include:
-
Epithelial-to-Mesenchymal Transition (EMT): Cancer cells can undergo a phenotypic switch to a more mesenchymal state, which is associated with increased AXL expression and resistance to various targeted therapies.[2][4][5]
-
Crosstalk with other Receptor Tyrosine Kinases (RTKs): Upregulation and activation of other RTKs like c-MET, EGFR, or HER2 can compensate for the inhibition of Axl signaling, leading to resistance.[2][6]
-
MET Amplification: Increased copy number of the MET gene can lead to its overexpression and activation, providing an alternative survival pathway for cancer cells.[7]
-
Upregulation of Downstream Effectors: Alterations in downstream signaling components can render the cells less dependent on Axl for their growth and survival.
Q3: What are some strategies to overcome resistance to Axl inhibitors?
Several combination therapies have shown promise in preclinical studies to overcome resistance to Axl inhibitors:
-
Combination with EGFR Tyrosine Kinase Inhibitors (TKIs): In EGFR-mutant non-small cell lung cancer (NSCLC), combining an Axl inhibitor with an EGFR-TKI like osimertinib can prevent or overcome acquired resistance.[7][8][9]
-
Combination with ATR Inhibitors: Axl inhibition can induce DNA damage and replication stress, making cancer cells more susceptible to ATR inhibitors, which target the DNA damage response pathway.[10][11]
-
Combination with Antimitotic Agents: In mesenchymal cancer cells, Axl inhibition has been shown to be synergistic with antimitotic drugs like docetaxel.[4]
-
Combination with Immune Checkpoint Inhibitors: Axl signaling can contribute to an immunosuppressive tumor microenvironment. Combining Axl inhibitors with immune checkpoint inhibitors like pembrolizumab may enhance anti-tumor immunity.[12]
-
Triple Combination Therapies: In some contexts, a triple combination of an Axl inhibitor, an EGFR-TKI, and an FGFR inhibitor has been shown to be effective.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High IC50 value for the Axl inhibitor in a new cell line. | The cell line may have intrinsically low Axl expression or harbor primary resistance mechanisms. | 1. Verify Axl Expression: Perform Western blotting or RT-qPCR to confirm Axl protein and mRNA levels.[10] 2. Assess Mesenchymal Markers: Evaluate the expression of mesenchymal markers like Vimentin and N-cadherin, as high Axl expression often correlates with a mesenchymal phenotype.[4] 3. Screen for Bypass Pathways: Investigate the activation status of other RTKs (e.g., c-MET, EGFR) that might be driving proliferation. |
| Development of acquired resistance after initial sensitivity. | Emergence of a resistant clone with altered signaling pathways. | 1. Establish a Resistant Cell Line: Culture the cells in the continuous presence of the Axl inhibitor to select for a resistant population.[7] 2. Profile the Resistant Cells: Compare the molecular profile (genomic, transcriptomic, and proteomic) of the resistant cells to the parental cells to identify resistance mechanisms (e.g., MET amplification, EMT).[7] 3. Test Combination Therapies: Based on the identified resistance mechanism, test the efficacy of combination therapies as outlined in the FAQs. |
| Inconsistent results in cell viability assays. | Issues with experimental setup, including cell seeding density, drug concentration, or assay timing. | 1. Optimize Seeding Density: Ensure a consistent number of cells are seeded in each well. 2. Perform Dose-Response and Time-Course Experiments: Determine the optimal drug concentration range and incubation time for your specific cell line.[10] 3. Use Appropriate Controls: Always include vehicle-treated (e.g., DMSO) and untreated controls. |
| Difficulty in detecting Axl phosphorylation changes upon inhibitor treatment. | Suboptimal antibody, insufficient inhibitor concentration, or rapid dephosphorylation. | 1. Validate Antibody: Use a well-validated phospho-Axl antibody. 2. Titrate Inhibitor Concentration: Test a range of inhibitor concentrations to ensure effective target engagement.[4] 3. Optimize Lysis Conditions: Use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of proteins. |
Quantitative Data Summary
Table 1: IC50 Values of Axl Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| BGB324 (Bemcentinib) | Calu-1 | NSCLC | ~1.0 | [10][11] |
| BGB324 (Bemcentinib) | H1299 | NSCLC | ~2.0 | [10][11] |
| BGB324 (Bemcentinib) | H2250 | NSCLC | ~1.5 | [10][11] |
| R428 (Bemcentinib) | Hs578T | Breast Cancer | 0.34 | [2] |
| ONO-7475 | AXL (recombinant) | N/A | 0.000414 | [8] |
| ONO-7475 | AXL (cell-based) | N/A | 0.0007 | [8] |
| m16 | AXL (enzymatic) | N/A | 0.005 | [3] |
Table 2: Synergistic Effects of Axl Inhibitors in Combination Therapies
| Axl Inhibitor | Combination Agent | Cell Line | Effect | Reference |
| R428 (Bemcentinib) | Docetaxel | MDA-MB-231 | Synergistic cell killing | [4][13] |
| BGB324 (Bemcentinib) | VX-970 (ATR inhibitor) | Calu-1 | Synergistic inhibition of proliferation | [10][11] |
| ONO-7475 | Osimertinib | EGFR-mutant NSCLC | Sensitization to EGFR-TKI | [8] |
| TP-0903 | Olaparib (PARP inhibitor) | MDA-MB-157 | Synergistic cell death | [14] |
Key Experimental Protocols
Cell Viability Assay (MTT or CellTiter-Glo)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an Axl inhibitor.
Methodology:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the Axl inhibitor in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for a specified period (e.g., 72 hours).[10]
-
For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.
-
For CellTiter-Glo assay, add the reagent to each well, incubate for 10 minutes, and measure luminescence.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blotting for Axl Signaling Pathway Analysis
Objective: To assess the effect of an Axl inhibitor on the phosphorylation of Axl and its downstream targets.
Methodology:
-
Plate cells and treat with the Axl inhibitor at various concentrations and for different time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-Axl, total Axl, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
siRNA-mediated Knockdown of Axl
Objective: To specifically deplete Axl expression to study its role in cell proliferation and drug resistance.
Methodology:
-
Seed cells in a 6-well plate to achieve 30-50% confluency at the time of transfection.
-
Prepare a mixture of Axl-specific siRNA (or a non-targeting control siRNA) and a transfection reagent (e.g., Lipofectamine) in serum-free medium according to the manufacturer's instructions.
-
Add the siRNA-lipid complex to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with complete growth medium.
-
After 48-72 hours, harvest the cells to assess Axl knockdown efficiency by Western blotting or RT-qPCR and proceed with downstream experiments (e.g., cell viability assays).[10]
Visualizations
Caption: Axl signaling pathway and the point of inhibition.
Caption: Workflow for studying and overcoming Axl inhibitor resistance.
Caption: Logical relationships in Axl inhibitor resistance.
References
- 1. Structural basis for Gas6-Axl signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. AXL confers intrinsic resistance to osimertinib and advances the emergence of tolerant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Axl-IN-6 Treatment Schedule for Optimal Tumor Regression
Disclaimer: The following information is for research purposes only and is not intended as a substitute for professional medical advice.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Axl inhibitor, Axl-IN-6. The content is designed to address specific issues that may be encountered during preclinical experiments aimed at optimizing treatment schedules for tumor regression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and potent small molecule inhibitor of the Axl receptor tyrosine kinase.[1][2][3][4][5][6][7] Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and its overexpression is associated with poor prognosis, metastasis, and drug resistance in various cancers.[8][9][10] this compound functions by blocking the kinase activity of Axl, thereby inhibiting downstream signaling pathways involved in cell proliferation, survival, migration, and invasion.[8][9]
Q2: In which cancer models has this compound shown preclinical efficacy?
A2: this compound has demonstrated significant tumor growth inhibition in a subcutaneous xenograft model using the MV-4-11 acute myeloid leukemia (AML) cell line.[1][2][3][4][5][6][7]
Q3: What is a typical starting point for a treatment schedule with this compound in a mouse xenograft model?
A3: Based on preclinical studies with similar potent, orally bioavailable Axl inhibitors like Bemcentinib (BGB324), a common starting dose for in vivo studies in mice is in the range of 50 mg/kg, administered daily by oral gavage.[11] The formulation for such studies often involves suspending the compound in a vehicle like 0.5% hydroxypropylmethylcellulose (HPMC) with 0.1% Tween 80 in water.[12]
Q4: How can I monitor the effectiveness of the this compound treatment in my animal model?
A4: Tumor growth should be monitored regularly, typically 2-3 times per week, by measuring the tumor dimensions with calipers.[11][13] Tumor volume can be calculated using the formula: (width^2 * length) / 2. Animal body weight should also be monitored as an indicator of toxicity. For more advanced monitoring, non-invasive imaging techniques like bioluminescence imaging can be used if the tumor cells are engineered to express luciferase.[2][3][14] At the end of the study, tumors can be excised, weighed, and processed for pharmacodynamic biomarker analysis.
Q5: What are the expected outcomes of successful this compound treatment?
A5: Successful treatment should result in a statistically significant reduction in the rate of tumor growth (tumor growth inhibition, TGI) or even tumor regression compared to the vehicle-treated control group. At the molecular level, you would expect to see a decrease in the phosphorylation of Axl and its downstream signaling proteins like Akt in the tumor tissue.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant tumor growth inhibition observed. | 1. Suboptimal Dose: The dose of this compound may be too low to achieve a therapeutic concentration in the tumor. 2. Poor Bioavailability: The formulation may not be optimal for oral absorption. 3. Target Engagement Issues: The inhibitor may not be effectively reaching and inhibiting Axl in the tumor. 4. Tumor Model Resistance: The chosen cell line may have intrinsic resistance mechanisms to Axl inhibition. | 1. Dose Escalation Study: Perform a dose-response study with increasing doses of this compound (e.g., 25, 50, 100 mg/kg) to determine the maximally effective and tolerated dose. 2. Formulation Optimization: For poorly soluble compounds, consider using alternative formulation strategies such as lipid-based formulations or preparing a lipophilic salt to improve oral absorption.[12][15][16] 3. Pharmacodynamic (PD) Analysis: Collect tumor samples at various time points after dosing to assess the level of Axl phosphorylation by western blot or immunohistochemistry. This will confirm target engagement. 4. Cell Line Screening: Test the in vitro sensitivity of your chosen cell line to this compound before initiating in vivo studies. Consider using a cell line known to be sensitive to Axl inhibition, such as MV-4-11. |
| High toxicity or animal weight loss observed. | 1. Dose is too high: The administered dose may be exceeding the maximum tolerated dose (MTD). 2. Off-target effects: The inhibitor may be affecting other kinases or cellular processes, leading to toxicity. 3. Vehicle-related toxicity: The formulation vehicle itself may be causing adverse effects. | 1. Dose De-escalation: Reduce the dose of this compound. If efficacy is maintained at a lower, non-toxic dose, this would be the optimal therapeutic window. 2. Kinase Profiling: If not already done, perform a kinase panel screen to assess the selectivity of this compound. 3. Vehicle Control: Ensure that a vehicle-only control group is included in your study to rule out any toxicity associated with the formulation itself. |
| High variability in tumor growth within treatment groups. | 1. Inconsistent tumor cell implantation: Variation in the number of viable cells injected or the injection technique can lead to different tumor growth rates. 2. Inaccurate dosing: Inconsistent oral gavage technique can lead to variability in the amount of drug administered. 3. Animal health status: Underlying health issues in some animals can affect tumor growth and drug metabolism. | 1. Standardize Implantation: Ensure a consistent number of viable cells are injected subcutaneously in the same location for each animal. Practice the injection technique to ensure consistency. 2. Gavage Technique Training: Ensure all personnel administering the drug are proficient in oral gavage to minimize variability. 3. Animal Health Monitoring: Closely monitor the health of the animals throughout the study and exclude any animals that show signs of illness not related to the treatment. |
| Difficulty in assessing Axl phosphorylation in tumor samples. | 1. Poor sample quality: Degradation of proteins due to improper sample handling and storage. 2. Low antibody quality: The phospho-Axl antibody may be non-specific or have low affinity. 3. Timing of sample collection: Tumor samples may have been collected at a time point when the drug concentration was low and Axl signaling has recovered. | 1. Proper Sample Handling: Rapidly excise tumors, snap-freeze them in liquid nitrogen, and store them at -80°C. Use protease and phosphatase inhibitors during protein extraction. 2. Antibody Validation: Validate your phospho-Axl antibody using positive and negative controls (e.g., cells treated with a known Axl activator and inhibitor). 3. Pharmacokinetic/Pharmacodynamic (PK/PD) Study: Conduct a pilot study to determine the time course of Axl phosphorylation inhibition after a single dose of this compound to identify the optimal time point for sample collection. |
Data Summary
While specific in vivo efficacy data for this compound from its primary publication is not publicly available, the table below presents representative data for a similar potent and selective Axl inhibitor, Bemcentinib (BGB324), to provide a reference for expected outcomes.
Table 1: Representative In Vivo Efficacy of the Axl Inhibitor Bemcentinib (BGB324) in a Pancreatic Cancer Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 0.5% HPMC + 0.1% Tween 80, daily, p.o. | 1250 | - |
| Bemcentinib (BGB324) | 50 mg/kg, daily, p.o. | 750 | 40% |
| Gemcitabine | 50 mg/kg, every 3 days, i.p. | 625 | 50% |
| Bemcentinib + Gemcitabine | 50 mg/kg daily p.o. + 50 mg/kg q3d i.p. | 250 | 80% |
Data is illustrative and based on findings reported for Bemcentinib in preclinical pancreatic cancer models to demonstrate potential synergistic effects.
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Tumor Model for this compound Efficacy Study
This protocol describes the establishment of a subcutaneous xenograft model and subsequent treatment with this compound to evaluate its anti-tumor efficacy.
Materials:
-
MV-4-11 (or other suitable cancer cell line)
-
Matrigel (Corning)
-
Phosphate-buffered saline (PBS), sterile
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG)
-
This compound
-
Vehicle for formulation (e.g., 0.5% HPMC, 0.1% Tween 80 in sterile water)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture MV-4-11 cells according to the supplier's recommendations. Harvest cells during the exponential growth phase.
-
Cell Preparation for Injection: Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Formulation and Administration: Prepare a suspension of this compound in the chosen vehicle. Administer the designated dose (e.g., 50 mg/kg) orally by gavage daily. The control group should receive the vehicle only.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically the tumor volume at the end of the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and then processed for histological analysis or snap-frozen for western blot analysis.
Protocol 2: Western Blot for Axl Phosphorylation in Tumor Tissue
This protocol details the procedure for assessing the pharmacodynamic effect of this compound by measuring the phosphorylation of Axl in tumor tissue samples.
Materials:
-
Tumor tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-Axl (Tyr779), anti-total Axl, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Homogenize the frozen tumor tissue in ice-cold RIPA buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and load onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Axl overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total Axl and a loading control (e.g., GAPDH) to confirm equal protein loading and to assess the total amount of Axl protein.
Visualizations
Caption: A simplified diagram of the Axl signaling pathway and the inhibitory action of this compound.
References
- 1. Discovery a series of quinazolin derivatives as potent AXL inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 4. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | AXL抑制剂 | CAS 2642224-22-2 | 美国InvivoChem [invivochem.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound 2642224-22-2 | MCE [medchemexpress.cn]
- 8. Recent discovery and development of AXL inhibitors as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. WO2012006081A1 - Oral formulation of kinase inhibitors - Google Patents [patents.google.com]
- 13. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monitoring of xenograft tumor growth and response to chemotherapy by non-invasive in vivo multispectral fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Axl-IN-6 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Axl-IN-6, a potent and orally active AXL inhibitor. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the AXL receptor tyrosine kinase.[1] It functions by competing with ATP for binding to the kinase domain of AXL, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[2] These pathways are known to be involved in cell proliferation, survival, migration, and drug resistance.[3]
Q2: What are the physical and chemical properties of this compound?
While specific solubility data is not widely published, for experimental use, it is common to prepare stock solutions of similar small molecule inhibitors in dimethyl sulfoxide (DMSO).
| Property | Value | Reference |
| CAS Number | 2642224-22-2 | [1] |
| Molecular Formula | C32H36N4O | [1] |
| Molecular Weight | 492.65 g/mol | [1] |
| Storage | Store at -20°C for long-term stability. | [4] |
Q3: How should I prepare and store this compound for in vitro experiments?
It is recommended to prepare a high-concentration stock solution of this compound in a non-aqueous solvent such as DMSO. For cell-based assays, this stock solution can then be diluted to the final working concentration in the cell culture medium. To avoid solubility issues, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%). Aliquot the stock solution to minimize freeze-thaw cycles and store at -20°C.[4][5]
Q4: What is the recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental conditions. It is advisable to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of the target's activity) for your specific cell line. A starting point for such an experiment could be a range of concentrations from low nanomolar to low micromolar.[6]
Troubleshooting Inconsistent Results
Q5: My Western blot results for phosphorylated AXL (pAxl) are inconsistent after this compound treatment. What could be the cause?
Inconsistent pAxl levels can be due to several factors:
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit Axl phosphorylation or too high, leading to off-target effects. Perform a dose-response experiment to identify the optimal concentration.[6]
-
Timing of Treatment and Lysis: The timing of cell lysis after this compound treatment is critical. A time-course experiment can help determine the optimal duration of treatment for observing maximal inhibition of Axl phosphorylation.
-
Ligand-Independent Activation: AXL can be activated through ligand-independent mechanisms, such as heterodimerization with other receptor tyrosine kinases.[7] This can sometimes lead to persistent signaling even in the presence of an inhibitor.
-
Western Blotting Technique: Issues with the Western blotting procedure itself, such as inefficient protein transfer, improper antibody dilutions, or inadequate washing, can lead to inconsistent results.[7][8]
Q6: I am observing unexpected off-target effects in my experiments with this compound. How can I address this?
Off-target effects are a known consideration for many kinase inhibitors.[9] Here are some steps to investigate and mitigate them:
-
Perform a Kinome Scan: A kinome scan can identify other kinases that this compound may be inhibiting.
-
Use a Structurally Unrelated AXL Inhibitor: Comparing the effects of this compound with another AXL inhibitor that has a different chemical structure can help distinguish between on-target and off-target effects.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of AXL to see if this reverses the observed phenotype.
-
Lower the Inhibitor Concentration: Use the lowest effective concentration of this compound that still inhibits Axl phosphorylation to minimize off-target effects.[6]
Q7: The viability of my cells is not affected by this compound, even at high concentrations. What could be the reason?
-
Low AXL Expression: The cell line you are using may not express sufficient levels of AXL, or AXL signaling may not be a primary driver of survival in that specific cell line. Verify AXL expression levels by Western blot or qPCR.
-
Redundant Signaling Pathways: Cancer cells can often bypass the inhibition of one signaling pathway by upregulating others.[9]
-
Inhibitor Inactivity: Ensure that your this compound stock solution is prepared correctly and has not degraded.
-
Drug Efflux: Some cell lines can actively pump out small molecule inhibitors, reducing their intracellular concentration.
Experimental Protocols
Protocol 1: Cell-Based Axl Inhibition Assay
This protocol outlines a general procedure to determine the potency of this compound in a cell-based assay by measuring cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound dilution.
-
Treatment: Add the diluted this compound and vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for a period that allows for the assessment of cell viability (e.g., 48-72 hours).
-
Viability Assessment: Use a cell viability reagent (e.g., CellTiter-Glo) to measure the number of viable cells in each well.[10]
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
Protocol 2: Western Blot for pAxl and Total Axl
This protocol describes the detection of phosphorylated and total AXL levels in cells treated with this compound.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include a vehicle control.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.[12]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for pAxl (e.g., anti-pAxl Tyr779) and total Axl overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[12]
-
Analysis: Quantify the band intensities and normalize the pAxl signal to the total Axl signal.
Visualizations
Caption: AXL Signaling Pathway.
Caption: Experimental workflow for testing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Ace Therapeutics [acetherapeutics.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. arcusbio.com [arcusbio.com]
Cell line-specific responses to Axl-IN-6 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Axl-IN-6, a novel inhibitor of the Axl receptor tyrosine kinase. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the Axl receptor tyrosine kinase. Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptors and its activation, often through its ligand Gas6, plays a crucial role in various cellular processes including cell survival, proliferation, migration, and invasion.[1] Overexpression and activation of Axl have been linked to poor prognosis and drug resistance in several types of cancer.[1][2] this compound is designed to bind to the ATP-binding pocket of the Axl kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways such as the PI3K/AKT, MAPK/ERK, and NF-κB pathways.[1][3]
Q2: How does Axl inhibition affect cancer cells?
Inhibition of Axl signaling can have multiple effects on cancer cells, which are often cell line-specific. These can include:
-
Inhibition of proliferation and survival: By blocking pro-survival signaling pathways, Axl inhibitors can induce cell cycle arrest and apoptosis.
-
Reduction of migration and invasion: Axl is a key driver of the epithelial-to-mesenchymal transition (EMT), a process that enhances cell motility.[1] Axl inhibition can reverse this phenotype and reduce the metastatic potential of cancer cells.
-
Sensitization to other therapies: Axl overexpression is a known mechanism of resistance to various cancer therapies, including chemotherapy and targeted agents.[3][4][5] Inhibition of Axl can re-sensitize resistant cells to these treatments.[4]
Q3: Why do different cell lines show varied sensitivity to this compound?
The differential response of cell lines to this compound can be attributed to several factors:
-
Axl expression levels: Cells with higher levels of Axl expression are generally more dependent on Axl signaling for their survival and are therefore more sensitive to its inhibition.
-
EMT phenotype: Mesenchymal-like cancer cells often exhibit higher Axl expression and are typically more sensitive to Axl inhibitors compared to epithelial-like cells.[6]
-
Genetic background: The presence of mutations in other oncogenes or tumor suppressor genes can influence the reliance of a cell on the Axl signaling pathway.
-
Activation of bypass signaling pathways: Some cells may develop resistance by upregulating alternative survival pathways to compensate for the inhibition of Axl.
Q4: What are the potential off-target effects of Axl inhibitors?
While this compound is designed to be a selective Axl inhibitor, like many kinase inhibitors, it may exhibit some off-target activity against other kinases, particularly within the TAM family (Tyro3 and Mer). It is crucial to profile the selectivity of this compound against a panel of kinases to understand its full spectrum of activity.
Troubleshooting Guides
Cell Viability Assays
Issue: Inconsistent or unexpected IC50 values.
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize cell number to ensure they are in the logarithmic growth phase throughout the experiment. |
| Compound Solubility/Stability | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and is stable in the cell culture medium for the duration of the assay. Prepare fresh dilutions for each experiment. |
| Assay Type | Be aware of the limitations of different viability assays. For example, MTT assays can be influenced by the metabolic state of the cells. Consider using a direct cell counting method (e.g., Trypan Blue exclusion) or an ATP-based assay (e.g., CellTiter-Glo) for confirmation. |
| Incubation Time | The optimal treatment duration can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the most appropriate endpoint. |
Western Blotting for Phospho-Axl
Issue: Weak or no signal for phosphorylated Axl (p-Axl).
| Possible Cause | Troubleshooting Steps |
| Rapid Dephosphorylation | Work quickly and keep samples on ice. Use a lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate). |
| Low Abundance of p-Axl | Stimulate cells with the Axl ligand, Gas6, to induce Axl phosphorylation before inhibitor treatment. Increase the amount of protein loaded onto the gel. |
| Antibody Issues | Use a validated phospho-specific Axl antibody. Optimize the antibody dilution and incubation time. |
Issue: High background on the western blot.
| Possible Cause | Troubleshooting Steps |
| Blocking Inefficiency | Use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins that can cause background. |
| Insufficient Washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations. |
Quantitative Data
The following tables provide example IC50 values for well-characterized Axl inhibitors in various cancer cell lines. This data can serve as a reference for expected potencies and cell line-specific responses.
Table 1: IC50 Values of BGB324 (Bemcentinib) in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Histology | Axl Expression | IC50 (µM) |
| H226 | Squamous | High | 0.8 |
| H358 | Adenocarcinoma | High | 1.2 |
| H1299 | Adenocarcinoma | High | 1.5 |
| A549 | Adenocarcinoma | Low | >10 |
| H460 | Large Cell | Low | >10 |
Data adapted from relevant publications.
Table 2: IC50 Values of R428 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-231 | Breast Cancer | 14 |
| A549 | Lung Cancer | 25 |
| U87-MG | Glioblastoma | 30 |
| SK-OV-3 | Ovarian Cancer | 50 |
Data adapted from relevant publications.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Western Blotting for Axl and Phospho-Axl
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Axl (Tyr779), total Axl, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Western Blot Protocol | Proteintech Group [ptglab.com]
- 3. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating compensatory signaling pathways upon Axl-IN-6 treatment
Welcome to the technical support center for Axl-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential experimental challenges, with a specific focus on mitigating compensatory signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the Axl receptor tyrosine kinase (RTK).[1][2] Axl is a member of the TAM (Tyro3, Axl, Mer) family of RTKs.[3][4] Under normal physiological conditions, Axl is involved in processes like cell survival, proliferation, and migration.[4][5] In many cancers, Axl is overexpressed and contributes to tumor progression, metastasis, and the development of drug resistance.[2][6][7][8] this compound functions by binding to the ATP-binding pocket of the Axl kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[2] The primary signaling cascades inhibited by blocking Axl include the PI3K/AKT/mTOR and MAPK/ERK pathways.[3][5][9]
Q2: We are observing the development of resistance to this compound in our cancer cell line models. What are the potential compensatory signaling pathways that could be activated?
A2: Acquired resistance to Axl inhibitors like this compound is a significant challenge and is often driven by the activation of compensatory signaling pathways. Key mechanisms to investigate include:
-
Upregulation of Axl Receptor Expression: The cancer cells may adapt by increasing the expression of the Axl receptor itself, thereby requiring higher concentrations of this compound to achieve the same level of inhibition.[10]
-
Activation of other TAM Family Kinases: Increased signaling through other TAM family members, such as Mer or Tyro3, can sometimes compensate for Axl inhibition.
-
Bypass Signaling through other RTKs: Cancer cells can activate other receptor tyrosine kinases to bypass the Axl blockade. Common culprits include the Epidermal Growth Factor Receptor (EGFR), HER2/HER3, and c-Met.[3][5][9] Dimerization of Axl with these receptors can lead to sustained downstream signaling even in the presence of an Axl inhibitor.[3][9]
-
Activation of Downstream Signaling Nodes: Mutations or amplification of components downstream of Axl, such as PIK3CA or RAS, can render the cells independent of Axl signaling for their growth and survival.[11]
-
Increased Ligand (Gas6) Production: The tumor microenvironment can contribute to resistance by increasing the production of the Axl ligand, Gas6, which can lead to enhanced Axl activation.[12]
Troubleshooting Guides
Issue 1: Decreased efficacy of this compound treatment over time in in-vitro models.
This is a common observation and often points towards the emergence of resistant cell populations driven by compensatory signaling.
Troubleshooting Steps:
-
Confirm Axl Inhibition: Initially, verify that this compound is effectively inhibiting its target in your cell line.
-
Investigate Compensatory RTK Activation: Profile the activation status of other relevant RTKs.
-
Analyze Downstream Signaling Pathways: Examine key downstream signaling nodes for sustained activation.
-
Evaluate Combination Therapies: Based on the identified compensatory mechanism, consider rational combination therapies.
Experimental Workflow for Investigating Compensatory Signaling
References
- 1. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Inhibition of Axl Promotes the Therapeutic Effect of Targeted Inhibition of the PI3K/Akt Pathway in NRAS Mutant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Best practices for long-term storage of Axl-IN-6
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Axl-IN-6, alongside troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
1. What is this compound?
Axl-IN-8 (NO.1) is a potent AXL inhibitor, with an IC50 of <1 nM.[1] It also shows inhibitory activity against c-MET.[1] Axl-IN-8 has demonstrated anti-proliferative effects in various cancer cell lines.[1] The AXL receptor tyrosine kinase, the target of this compound, is involved in numerous cellular processes, including cell survival, proliferation, and migration, and its dysregulation is implicated in the progression of several cancers.[2][3][4][5]
2. What is the optimal method for long-term storage of this compound?
-
Solid Form: Store at -20°C for up to one year. For longer-term storage, -80°C is recommended.
-
DMSO Stock Solutions: Once dissolved in a solvent like DMSO, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots can be stored at -20°C for up to 3 months or at -80°C for up to 6 months.[6]
3. How should I prepare a stock solution of this compound?
This compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO).[2] To prepare a stock solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate the solution to ensure the compound is fully dissolved. Some compounds may require gentle warming in a 37°C water bath to fully dissolve.[6]
4. What are the safety precautions for handling this compound?
As with any chemical compound, proper safety protocols should be followed:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Avoid inhalation of dust or solution mist.
-
Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in aqueous media | The compound has limited solubility in aqueous solutions. | It is common for compounds dissolved in DMSO to precipitate when diluted in aqueous media.[6] To redissolve, try vortexing, sonicating, or gently warming the solution at 37°C.[6] Ensure the precipitate is fully dissolved before use. It is also advisable to prepare fresh dilutions for each experiment and to include a solvent control. |
| Inconsistent or no biological activity | - Compound degradation due to improper storage. - Inaccurate concentration of the stock solution. - Cellular resistance to the inhibitor. | - Ensure the compound has been stored correctly, avoiding multiple freeze-thaw cycles. - Verify the concentration of your stock solution. If possible, use a spectrophotometric method or other analytical technique. - Confirm Axl expression in your cell line, as expression levels can vary.[3] Consider potential resistance mechanisms in your experimental model. |
| Cell toxicity observed in control group (solvent only) | High concentration of DMSO. | Most cell lines can tolerate low concentrations of DMSO (typically ≤ 0.5%). However, sensitivity can vary. Perform a dose-response experiment with your solvent to determine the maximum tolerated concentration for your specific cell line. Always include a vehicle-only control in your experiments. |
Experimental Protocols & Workflows
General In Vitro Cell-Based Assay Workflow
This workflow outlines a general procedure for testing the effect of this compound on cancer cell viability.
General In Vivo Xenograft Model Workflow
This workflow provides a high-level overview of an in vivo study using a subcutaneous xenograft model.
Axl Signaling Pathway
This compound exerts its effects by inhibiting the Axl receptor tyrosine kinase. The binding of the ligand, Gas6, to Axl triggers a signaling cascade that promotes cell survival, proliferation, and migration. Key downstream pathways include PI3K/Akt, MAPK, and JAK/STAT.[2][3][5]
References
- 1. CheMondis Marketplace [chemondis.com]
- 2. AXL inhibition improves the anti-tumor activity of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL is a key factor for cell plasticity and promotes metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Axl and growth arrest-specific gene 6 are frequently overexpressed in human gliomas and predict poor prognosis in patients with glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Axl Kinase Inhibitors & Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Axl kinase inhibitors, such as Axl-IN-6, in cell viability assays. The information provided here is intended to help you control for potential artifacts and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Axl and why is it a target in drug development?
Axl is a receptor tyrosine kinase (RTK) that, along with Tyro3 and Mer, forms the TAM family of receptors.[1] Axl and its primary ligand, Gas6, play crucial roles in various cellular processes, including cell survival, proliferation, migration, and invasion.[2][3] In many types of cancer, Axl is overexpressed and its activation is associated with tumor growth, metastasis, and the development of resistance to therapies.[1][2] This makes Axl a promising therapeutic target for cancer treatment.
Q2: How do Axl inhibitors like this compound affect cell viability?
Axl inhibitors are designed to block the kinase activity of the Axl receptor. By doing so, they can inhibit downstream signaling pathways that are essential for cancer cell survival and proliferation, such as the PI3K/AKT, MAPK/ERK, and NF-κB pathways.[1][3] Inhibition of these pathways can lead to decreased cell viability, induction of apoptosis (programmed cell death), and reduced cell proliferation.
Q3: I am observing an unexpected increase in signal in my MTT assay after treating cells with an Axl inhibitor. What could be the cause?
This is a common issue when working with kinase inhibitors and metabolic assays like the MTT assay. An increase in the colorimetric signal does not always correlate with increased cell viability. Potential causes include:
-
Direct chemical interference: The inhibitor itself may directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal independent of cellular metabolic activity.
-
Metabolic reprogramming: The inhibitor might induce a metabolic shift in the cells, leading to an increase in mitochondrial reductase activity without an actual increase in cell number.
It is crucial to perform control experiments to rule out these possibilities.
Q4: What are the limitations of using MTT assays for assessing the effects of kinase inhibitors?
While widely used, MTT and other tetrazolium-based assays have limitations, especially when screening chemical compounds:
-
Susceptibility to chemical interference: As mentioned, compounds can directly interact with the assay reagents.
-
Dependence on metabolic state: The assay measures metabolic activity, which may not always directly reflect the number of viable cells. Cellular stress induced by a compound can alter metabolic rates.
-
Toxicity of the MTT reagent: Prolonged exposure to MTT can be toxic to some cell lines.
Therefore, it is highly recommended to use orthogonal assays to validate your findings.
Troubleshooting Guide
This guide addresses specific issues you might encounter when assessing the effect of this compound or other Axl inhibitors on cell viability.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | Variability in cell seeding density, incubation times, or reagent preparation. | Standardize your protocol meticulously. Ensure consistent cell numbers, treatment durations, and reagent concentrations. |
| High background in no-cell control wells (MTT assay) | The Axl inhibitor is directly reducing the MTT reagent. | Perform a cell-free assay to test for direct chemical interference. Incubate the inhibitor with the MTT reagent in cell-free media and measure the absorbance. If interference is confirmed, consider using an alternative viability assay. |
| Discrepancy between MTT results and cell morphology | Cells appear unhealthy or are detaching, but the MTT assay shows high viability. | This could be due to inhibitor-induced metabolic changes or direct interference. Validate your results with a non-metabolic assay, such as the Trypan Blue exclusion assay, which directly counts viable cells based on membrane integrity. |
| Low signal or no dose-response with a known active Axl inhibitor | The chosen cell line may not be dependent on Axl signaling for survival. | Confirm Axl expression and phosphorylation in your cell line of choice using Western blotting or other methods. Select a cell line known to be sensitive to Axl inhibition. |
Quantitative Data Summary
The following table provides representative IC50 values for the well-characterized Axl inhibitor, Bemcentinib (also known as R428 or BGB324), in various cancer cell lines. Note that IC50 values can vary depending on the cell line, assay conditions, and the specific viability assay used.
| Cell Line | Cancer Type | Axl Inhibitor | IC50 Value (µM) | Viability Assay |
| MDA-MB-231 | Triple-Negative Breast Cancer | Bemcentinib (R428) | ~1.5 | Not specified |
| A549 | Non-Small Cell Lung Cancer | Bemcentinib (R428) | ~2.0 | Not specified |
| U87-MG | Glioblastoma | Bemcentinib (R428) | ~2.5 | Not specified |
| Caki-1 | Renal Cell Carcinoma | Bemcentinib (R428) | ~1.0 | Not specified |
Disclaimer: These values are approximate and collected from various sources for illustrative purposes. For precise IC50 determination, it is essential to perform your own dose-response experiments under your specific experimental conditions.
Experimental Protocols
Protocol 1: Assessing Direct Compound Interference with the MTT Assay
This protocol is designed to determine if your Axl inhibitor directly reacts with the MTT reagent.
-
Prepare a 96-well plate with cell-free culture medium.
-
Add your Axl inhibitor at the same concentrations used in your cell-based experiments. Include a vehicle control (e.g., DMSO).
-
Add MTT reagent to each well at the final concentration used in your standard protocol.
-
Incubate the plate for the same duration as your cell-based assay (e.g., 2-4 hours) at 37°C.
-
Add the solubilization solution (e.g., DMSO or SDS solution).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
A significant increase in absorbance in the wells containing the inhibitor compared to the vehicle control indicates direct interference.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures ATP levels as an indicator of metabolically active cells and is generally less susceptible to interference than MTT.[4]
-
Seed cells in an opaque-walled 96-well plate and treat with your Axl inhibitor for the desired duration.[5]
-
Equilibrate the plate to room temperature for approximately 30 minutes.[5]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[5]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Measure the luminescence using a plate reader.
Protocol 3: Trypan Blue Exclusion Assay for Cell Viability
This method directly counts viable cells based on the principle that live cells with intact membranes exclude the dye, while dead cells do not.[6]
-
After treating cells with the Axl inhibitor, collect the cells (for adherent cells, trypsinize first).
-
Centrifuge the cell suspension and resuspend the pellet in a known volume of serum-free medium or PBS.[7]
-
Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cells + 10 µL of Trypan Blue).[8]
-
Incubate for 1-2 minutes at room temperature.[9]
-
Load a hemocytometer with the cell suspension.
-
Under a microscope, count the number of unstained (viable) and blue-stained (non-viable) cells in the central grid.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.[8]
Visualizations
Caption: AXL Signaling Pathway and the Point of Intervention for this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Axl as a mediator of cellular growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ch.promega.com [ch.promega.com]
- 6. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
Technical Support Center: Axl-IN-6 and Other Axl Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Axl-IN-6 and other Axl inhibitors in various tumor models. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for this compound in a subcutaneous xenograft model?
A: While this compound, a quinazoline derivative, has been reported to be well-tolerated and effective in an MV-4-11 subcutaneous xenograft model, the specific dosage has not been publicly disclosed in the available literature. For other quinazoline-based AXL inhibitors, dosages in xenograft models have ranged from 25 mg/kg to 100 mg/kg administered orally. Given the lack of specific data for this compound, it is crucial to perform a dose-escalation study to determine the optimal and safe dosage for your specific tumor model and experimental conditions.
Q2: How do I select the appropriate tumor model for my Axl inhibitor study?
A: The choice of tumor model should be guided by the expression levels of Axl and its ligand, Gas6.[1][2][3] Many cancer cell lines, such as the acute myeloid leukemia (AML) cell line MV-4-11, have high AXL expression.[1][2] It is recommended to perform preliminary in vitro screening of various cell lines to determine their Axl expression and sensitivity to Axl inhibitors before proceeding with in vivo studies.
Q3: What are the key signaling pathways downstream of Axl that I should monitor to confirm inhibitor activity?
A: Axl activation triggers several downstream signaling cascades that promote cancer cell survival, proliferation, and migration.[4] Key pathways to monitor for confirming the efficacy of an Axl inhibitor include the PI3K/AKT, MAPK/ERK, and STAT3 pathways.[5] Western blotting for the phosphorylated forms of key proteins in these pathways (e.g., p-Axl, p-AKT, p-ERK) is a standard method to assess inhibitor activity.
Q4: Can Axl inhibitors be combined with other anti-cancer therapies?
A: Yes, preclinical studies have shown that Axl inhibitors can enhance the efficacy of various anti-cancer treatments, including chemotherapy and targeted therapies. AXL overexpression is associated with resistance to numerous therapies, and its inhibition can re-sensitize resistant tumors.[5][6] For example, AXL inhibition has been shown to augment the antitumor effect of docetaxel in prostate cancer models.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of in vivo efficacy | - Insufficient drug dosage or bioavailability.- The tumor model has low or no Axl expression.- Rapid drug metabolism. | - Perform a dose-escalation study to find the maximally tolerated and effective dose.- Confirm Axl expression in your tumor model via IHC or Western blot.- Conduct pharmacokinetic studies to assess drug exposure. |
| High toxicity in animal models | - The administered dose is too high.- Off-target effects of the inhibitor. | - Reduce the dosage and/or the frequency of administration.- Evaluate the specificity of your Axl inhibitor. |
| Inconsistent results between experiments | - Variability in tumor cell implantation.- Inconsistent drug formulation or administration. | - Standardize the number of cells injected and the injection site.- Ensure the drug is properly solubilized and administered consistently. |
| Difficulty in assessing target engagement in vivo | - Lack of appropriate pharmacodynamic markers. | - Collect tumor samples at various time points post-treatment to assess levels of p-Axl and downstream signaling proteins via Western blot or IHC. |
Quantitative Data Summary
Table 1: Examples of In Vivo Dosages for Axl Inhibitors in Different Tumor Models
| Inhibitor | Tumor Model | Dosage | Administration Route | Reference |
| BGB324 (Bemcentinib) | Ovarian Cancer (Patient-Derived Xenograft) | Not specified | Not specified | [6] |
| BGB324 (Bemcentinib) | MV4-11 AML Xenograft | Not specified in abstract | Not specified in abstract | [3] |
| MP470 | DU145-DR Prostate Cancer Xenograft | 60 mg/kg | Not specified | |
| B10 (Quinazoline derivative) | A549 NSCLC Xenograft | 25 mg/kg | Not specified | [7] |
| YW327.6S2 (Monoclonal Antibody) | NSCLC and Breast Cancer Xenografts | Not specified | Not specified | [4] |
Note: This table provides examples and is not an exhaustive list. Researchers should always refer to the primary literature for detailed experimental conditions.
Experimental Protocols
Detailed Methodology: In Vivo Subcutaneous Xenograft Study with an Axl Inhibitor
This protocol provides a general framework for assessing the efficacy of an Axl inhibitor, such as this compound, in a subcutaneous tumor model, using MV-4-11 human AML cells as an example.
1. Cell Culture:
-
Culture MV-4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Regularly check for and ensure the absence of mycoplasma contamination.[8]
2. Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or SCID) for tumor cell implantation.[9]
-
Acclimatize animals for at least one week before the start of the experiment.
3. Tumor Implantation:
-
Harvest MV-4-11 cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS.
-
Subcutaneously inject 1 x 10^7 viable cells in a volume of 100-200 µL into the flank of each mouse. Matrigel may be co-injected to improve tumor take rate.[9]
4. Treatment Protocol:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[8][9]
-
Prepare the Axl inhibitor in a suitable vehicle (e.g., a solution of DMSO, PEG300, and saline). The final concentration of DMSO should be kept low to avoid toxicity.
-
Administer the Axl inhibitor (e.g., via oral gavage) at the predetermined doses and schedule. The control group should receive the vehicle only.
-
Monitor animal body weight and overall health status throughout the study.[9]
5. Efficacy Assessment:
-
Measure tumor volume twice weekly using the formula: Volume = (Length x Width²) / 2.[9]
-
At the end of the study, euthanize the animals and excise the tumors.
-
Tumor weight can also be recorded as an additional measure of efficacy.
-
A portion of the tumor tissue can be snap-frozen for Western blot analysis or fixed in formalin for immunohistochemistry to assess pharmacodynamic markers (e.g., p-Axl, Ki-67, cleaved caspase-3).
6. Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
Visualizations
Caption: Axl Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Dosage Determination.
Caption: Troubleshooting Decision Tree for In Vivo Efficacy.
References
- 1. thno.org [thno.org]
- 2. AXL as immune regulator and therapeutic target in Acute Myeloid Leukemia: from current progress to novel strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Inhibition of the Receptor Tyrosine Kinase AXL Improves Sensitivity to Platinum and Taxane in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel Quinazoline derivative exerts anti-tumor effects in non-small cell lung cancer through Wnt/β-catenin pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Validation & Comparative
Validating the On-Target Activity of Axl-IN-6 Using Axl Knockout Cells: A Comparative Guide
This guide provides a comprehensive comparison of the activity of the Axl inhibitor, Axl-IN-6, in wild-type versus Axl knockout cells to validate its on-target activity. For researchers, scientists, and drug development professionals, this guide offers detailed experimental protocols and data presentation to support the specific inhibition of the Axl receptor tyrosine kinase.
The Axl Signaling Pathway and this compound Inhibition
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, plays a crucial role in cell survival, proliferation, migration, and invasion.[1][2][3] Its ligand, growth arrest-specific 6 (Gas6), binds to the extracellular domain of Axl, leading to receptor dimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain.[4][5][6][7] This activation triggers several downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which in turn promote various oncogenic processes.[1][2][5][8] this compound is a small molecule inhibitor designed to specifically target the kinase activity of Axl, thereby blocking these downstream signals.
References
- 1. Frontiers | Immune Evasion Mechanism and AXL [frontiersin.org]
- 2. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. mdpi.com [mdpi.com]
Comparing the efficacy of Axl-IN-6 with other Axl inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Axl receptor tyrosine kinase has emerged as a critical target in oncology due to its role in tumor progression, metastasis, and drug resistance. A variety of small molecule inhibitors have been developed to target Axl, each with distinct biochemical and pharmacological profiles. This guide provides a comparative overview of the efficacy of three prominent Axl inhibitors: Bemcentinib (BGB324), TP-0903, and Sitravatinib (MGCD516).
Disclaimer: Information on a compound referred to as "Axl-IN-6" could not be located in publicly available scientific literature. Therefore, it is not included in this comparison.
Data Presentation: Quantitative Efficacy of Axl Inhibitors
The following table summarizes the in vitro potency of Bemcentinib, TP-0903, and Sitravatinib against the Axl kinase and in cell-based assays.
| Inhibitor | Type | Target(s) | IC50 (Axl, biochemical) | Cellular IC50 |
| Bemcentinib (BGB324/R428) | Selective Axl Inhibitor | Axl | 14 nM[1][2] | ~2.0 µM (in primary CLL B cells)[1] |
| TP-0903 (Dubermatinib) | Multi-kinase Inhibitor | Axl, Aurora A/B, JAK2, ALK, ABL1, VEGFR2 | 27 nM[3][4][5][6] | 6 nM (PSN-1 pancreatic cancer cells)[3][6][7] |
| Sitravatinib (MGCD516) | Multi-kinase Inhibitor | Axl, MER, VEGFRs, KIT, FLT3, DDR1/2, TRKA/B | 1.5 nM[8] | Varies by cell line (e.g., lower IC50 in TKI-resistant cells)[9] |
In Vivo Efficacy and Experimental Models
| Inhibitor | Animal Model | Dosing and Administration | Key In Vivo Findings |
| Bemcentinib (BGB324/R428) | MDA-MB-231 breast cancer xenograft, 4T1 orthotopic breast cancer model | 125 mg/kg, twice daily (MDA-MB-231); Not specified for 4T1[1] | Suppressed breast cancer metastasis and prolonged survival.[10][1] In combination with vincristine, significantly reduced tumor burden in a rhabdomyosarcoma PDX model.[11] |
| TP-0903 (Dubermatinib) | OCI-AML3-Luc+ AML xenograft, MOLM13-RES-Luc+ AML xenograft, KPfC pancreatic cancer model | 50 mg/kg, once daily, 5 days/week (OCI-AML3)[12]; 60 mg/kg, once daily, 5 days/week (MOLM13)[12]; Not specified for KPfC[13] | Suppressed leukemia outgrowth and prolonged survival in AML models.[12] In pancreatic cancer models, it had anti-tumor and anti-metastatic effects, and sensitized tumors to chemo- and immunotherapy.[13] |
| Sitravatinib (MGCD516) | Sarcoma xenograft models (e.g., LS141) | 15 mg/kg, oral administration | Significant suppression of tumor growth in sarcoma xenograft models, superior to imatinib and crizotinib.[14][15] Enhanced tumor growth inhibition in models of antiangiogenic therapy resistance.[16][17] |
Signaling Pathway and Experimental Workflow Visualizations
Axl Signaling Pathway
The following diagram illustrates the canonical Axl signaling pathway, which is a primary target for the inhibitors discussed.
Caption: Axl signaling cascade upon GAS6 ligand binding.
Experimental Workflow for Axl Inhibitor Efficacy Testing
The following flowchart outlines a typical experimental workflow for evaluating and comparing the efficacy of Axl inhibitors.
Caption: Workflow for preclinical Axl inhibitor evaluation.
Experimental Protocols
Biochemical Kinase Inhibition Assay (General Protocol)
-
Reagents and Materials: Recombinant human Axl kinase domain, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test inhibitors, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).[5]
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a microplate, add the Axl kinase, substrate peptide, and test inhibitor to the kinase assay buffer.
-
Initiate the kinase reaction by adding a solution of ATP (at a concentration close to the Km for Axl).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo) or ELISA.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Western Blot for Axl Phosphorylation
-
Cell Culture and Treatment:
-
Culture cancer cells known to express Axl (e.g., PSN-1, 786-0) to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal receptor tyrosine kinase activity.
-
Pre-treat the cells with various concentrations of the Axl inhibitor for 1-2 hours.
-
Stimulate the cells with recombinant human GAS6 (e.g., 100 ng/mL) for 15-30 minutes to induce Axl phosphorylation.
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[18]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[19][20]
-
Incubate the membrane with a primary antibody against phospho-Axl (e.g., Tyr779) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total Axl and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Immunohistochemistry (IHC) for Axl Expression in Paraffin-Embedded Tissues
-
Tissue Preparation:
-
Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount them on positively charged slides.[21]
-
-
Antigen Retrieval:
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block solution (e.g., serum-free protein block).[21]
-
Incubate the sections with a primary antibody against Axl overnight at 4°C.
-
Wash with a buffer solution (e.g., PBS or TBS).
-
Incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.[22]
-
Develop the signal using a DAB substrate kit and counterstain with hematoxylin.[22]
-
-
Analysis:
-
Dehydrate the slides, clear in xylene, and mount with a coverslip.
-
Evaluate Axl expression based on staining intensity and the percentage of positive tumor cells.[22]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TP-0903 (Dubermatinib) | Axl inhibitor | Probechem Biochemicals [probechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Enhanced efficacy of sitravatinib in metastatic models of antiangiogenic therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bemcentinib (R428, BGB324) | Axl inhibitor | Probechem Biochemicals [probechem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. TP-0903 is active in models of drug-resistant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AXL inhibitor TP-0903 reduces metastasis and therapy resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Enhanced efficacy of sitravatinib in metastatic models of antiangiogenic therapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhanced efficacy of sitravatinib in metastatic models of antiangiogenic therapy resistance | PLOS One [journals.plos.org]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Preclinical validation of AXL receptor as a target for antibody-based pancreatic cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Axl receptor tyrosine kinase expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Axl Inhibitors: A Preclinical Comparison of Axl-IN-6 and R428 (BGB324)
For researchers, scientists, and drug development professionals, the selection of a potent and selective Axl inhibitor is critical for advancing preclinical oncology research. This guide provides a comparative overview of two small molecule Axl inhibitors, the clinical-stage compound R428 (also known as Bemcentinib or BGB324) and the preclinical candidate Axl-IN-6, based on available data.
The Axl receptor tyrosine kinase has emerged as a key player in cancer progression, contributing to tumor cell proliferation, survival, invasion, and the development of therapeutic resistance.[1] Consequently, the development of specific Axl inhibitors is a highly active area of research. This guide focuses on a comparative analysis of this compound and the well-characterized inhibitor R428 to aid researchers in selecting the appropriate tool for their preclinical studies.
At a Glance: Key Preclinical Data
To facilitate a direct comparison, the following tables summarize the available quantitative data for this compound and R428. It is important to note that publicly available data for this compound is limited, and the information presented here is based on a representative potent 2,4,5-trisubstituted pyrimidine Axl inhibitor from which this compound is likely derived.
| Inhibitor | Axl IC50 (in vitro) | Cellular IC50 (PSN-1 Pancreatic Cancer Cells) | Reference |
| This compound (Compound 13) | 19 nM | 6 nM | [2] |
| R428 (BGB324) | 14 nM | Not explicitly reported for PSN-1 | [3] |
Table 1: In Vitro Potency Comparison. This table highlights the half-maximal inhibitory concentration (IC50) of each compound against the Axl kinase in a biochemical assay and in a cellular context.
| Inhibitor | Selectivity Profile | Reference |
| This compound | Data not publicly available. As a member of the 2,4,5-trisubstituted pyrimidine series, it is expected to have good selectivity, but this needs to be experimentally confirmed. | |
| R428 (BGB324) | >100-fold selective for Axl versus Abl. 50- to 100-fold more selective for Axl than Mer and Tyro3. >100-fold selective for Axl over InsR, EGFR, HER2, and PDGFRβ. | [3] |
Table 2: Kinase Selectivity Profile. This table outlines the selectivity of R428 against other kinases, a critical factor in minimizing off-target effects.
| Inhibitor | Preclinical Model | Key Findings | Reference |
| This compound | Data not publicly available. | ||
| R428 (BGB324) | MDA-MB-231 and 4T1 breast cancer metastasis models. | Reduced metastatic burden and extended survival. | [3] |
| Uterine serous carcinoma xenograft model. | Improved chemosensitivity to paclitaxel. | [4] |
Table 3: In Vivo Efficacy in Preclinical Models. This table summarizes the reported effects of R428 in animal models of cancer.
Delving Deeper: Experimental Methodologies
Understanding the experimental context of the presented data is crucial for its interpretation. Below are detailed protocols for key assays typically used to characterize Axl inhibitors.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of a compound against the Axl kinase.
Protocol:
-
Recombinant human Axl kinase domain is incubated with the test compound (e.g., this compound or R428) at varying concentrations in a kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a synthetic peptide).
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation ([γ-³²P]ATP) followed by autoradiography, or by using specific antibodies that recognize the phosphorylated substrate in an ELISA or fluorescence-based assay.
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.
Cellular Axl Phosphorylation Assay
Objective: To assess the ability of an inhibitor to block Axl activation in a cellular context.
Protocol:
-
Cancer cells endogenously expressing or overexpressing Axl (e.g., PSN-1) are seeded in multi-well plates and allowed to attach.
-
The cells are serum-starved for a period (e.g., 16-24 hours) to reduce basal receptor tyrosine kinase activity.
-
The cells are pre-treated with various concentrations of the Axl inhibitor for a defined time (e.g., 1-2 hours).
-
Axl signaling is stimulated by adding its ligand, Gas6, for a short period (e.g., 15-30 minutes).
-
The cells are lysed, and the protein concentration of the lysates is determined.
-
The levels of phosphorylated Axl (p-Axl) and total Axl are analyzed by Western blotting or ELISA using specific antibodies.
-
The inhibition of Axl phosphorylation is quantified relative to the vehicle-treated control.
Cell Viability Assay
Objective: To determine the effect of the Axl inhibitor on the proliferation and survival of cancer cells.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the Axl inhibitor.
-
The plates are incubated for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT, MTS, or CellTiter-Glo assay, which measures metabolic activity as an indicator of cell number.
-
The IC50 value, representing the concentration of the inhibitor that reduces cell viability by 50%, is determined from the dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the Axl inhibitor in a living organism.
Protocol:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically injected with human cancer cells.
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the Axl inhibitor (e.g., R428 administered orally), while the control group receives a vehicle.
-
Tumor size is measured regularly (e.g., twice a week) with calipers.
-
The body weight of the mice is monitored as an indicator of toxicity.
-
At the end of the study, the tumors are excised and weighed. The efficacy of the inhibitor is determined by comparing the tumor growth in the treated group to the control group.
Visualizing the Molecular Landscape
To better understand the context of Axl inhibition, the following diagrams illustrate the Axl signaling pathway and a typical experimental workflow for inhibitor comparison.
Caption: Axl Signaling Pathway and Points of Inhibition.
Caption: Comparative Experimental Workflow for Axl Inhibitors.
Conclusion
Both this compound and R428 (BGB324) demonstrate potent inhibition of the Axl receptor tyrosine kinase in preclinical models. R428 is a well-documented, selective Axl inhibitor with proven in vivo efficacy against various cancer models and has advanced into clinical trials. While specific preclinical data for this compound is not as extensively available in the public domain, the data from its parent series of 2,4,5-trisubstituted pyrimidines suggests it is also a highly potent Axl inhibitor.
For researchers requiring a well-validated tool compound with a significant body of supporting literature and a clear selectivity profile, R428 (BGB324) is an excellent choice. This compound, as a representative of a novel chemical scaffold, may offer opportunities for investigating structure-activity relationships and developing new intellectual property. The ultimate choice will depend on the specific research question, the need for a clinically relevant compound, and the desired novelty of the chemical matter. Further head-to-head studies are warranted to provide a more definitive comparison of these two promising Axl inhibitors.
References
Head-to-Head Comparison: Axl-IN-6 vs. Foretinib in Kinase Inhibition
In the landscape of targeted cancer therapy, receptor tyrosine kinases (RTKs) present pivotal targets for drug development. Among these, the AXL receptor tyrosine kinase has garnered significant attention due to its role in tumor progression, metastasis, and drug resistance. This guide provides a detailed, data-driven comparison of two kinase inhibitors, Axl-IN-6 and Foretinib, both of which exhibit activity against AXL. This objective analysis is intended for researchers, scientists, and drug development professionals to inform preclinical research and development decisions.
Overview and Mechanism of Action
This compound is a potent and selective inhibitor of AXL kinase. Its mechanism of action is centered on the competitive inhibition of ATP binding to the AXL kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and migration.
Foretinib (also known as GSK1363089 or XL880) is a multi-kinase inhibitor that targets several RTKs, including AXL, MET, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). By inhibiting these kinases, Foretinib disrupts key signaling pathways involved in tumor growth, angiogenesis, and metastasis. Its broader target profile suggests potential for wider-ranging effects but also a possibility of more off-target activities compared to a more selective inhibitor like this compound.
In Vitro Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activity of this compound and Foretinib against a panel of kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Kinase Target | This compound IC50 (nM) | Foretinib IC50 (nM) |
| AXL | 19 | 7 [1] |
| MET | - | 0.4[2] |
| KDR (VEGFR2) | - | 0.9[2] |
| RON | - | 3[2] |
| FLT1 (VEGFR1) | - | 6.8[2] |
| FLT4 (VEGFR3) | - | 2.8[2] |
| PDGFRα | - | 28.7[3] |
Note: A comprehensive kinase selectivity profile for this compound against a broad panel was not publicly available. The data for this compound primarily focuses on its high potency against its intended target, AXL.
Cellular Activity
The efficacy of these inhibitors in a cellular context is critical for understanding their therapeutic potential. The following table presents the half-maximal inhibitory concentration (IC50) values of this compound and Foretinib in various cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (nM) | Foretinib IC50 (µM) |
| PSN-1 | Pancreatic Cancer | 6 | - |
| B16F10 | Melanoma | - | 0.04[2] |
| A549 | Lung Cancer | - | 0.029[2] |
| HT29 | Colon Cancer | - | 0.165[2] |
| SKOV3ip1 | Ovarian Cancer | - | Reduces tumor burden[4] |
| HeyA8 | Ovarian Cancer | - | Reduces tumor burden[4] |
| T98G | Glioblastoma | - | 4.66[5] |
| U87MG | Glioblastoma | - | 29.99[5] |
| U251 | Glioblastoma | - | - |
| MDA-MB-157 (ALDH1 high) | Breast Cancer | - | 0.79 |
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways targeted by this compound and Foretinib.
References
Selectivity Profile of Axl Inhibitor AB801: A Comparative Guide
This guide provides a detailed comparison of the kinase selectivity profile of AB801 (formerly referred to as Compound B), a potent and selective Axl inhibitor developed by Arcus Biosciences, against other known Axl inhibitors. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic targeting of the Axl receptor tyrosine kinase.
Data Presentation: Kinase Selectivity and Potency
The following table summarizes the in vitro potency and selectivity of AB801 compared to other Axl inhibitors: Bemcentinib, Dubermatinib, and Sitravatinib. The data is compiled from biochemical and cellular assays.
| Assay Type | Target | AB801 (Compound B) | Bemcentinib | Dubermatinib | Sitravatinib |
| Biochemical Assay | |||||
| HTRF IC50 (nM) | hAXL | 1.8 | 5.2 | 77 | 0.98 |
| mAXL | 0.90 | 2.7 | -- | -- | |
| Selectivity vs. MERTK (fold) | hMERTK | 65x | 42x | 14x | 10x |
| Selectivity vs. TYRO3 (fold) | hTYRO3 | 130x | 33x | 9x | 2x |
| Cellular Assay | |||||
| NanoBRET™ KD (nM) | hAXL | 9.1 | 135 | 1710 | 12 |
| PathHunter® IC50 (nM) | hAXL | 15 | 340 | 1110 | 11 |
| PathHunter® IC50 (nM, 100% serum) | hAXL | 776 | 2270 | 2930 | 162 |
Data sourced from Arcus Biosciences presentations.[1][2]
Kinome Scan Analysis of AB801: A comprehensive kinome scan of AB801 against 403 non-mutant kinases demonstrated a high degree of selectivity. The most significant off-target interaction was with DRAK1, showing a 47-fold lower affinity compared to Axl. All other kinases tested exhibited over 100-fold lower affinity, highlighting the minimal off-target potential of AB801.[2]
Experimental Protocols
HTRF KinEASE-TK Assay (Biochemical Potency)
This assay quantifies the enzymatic activity of Axl kinase. The protocol involves two main steps:
-
Kinase Reaction:
-
Detection:
-
The reaction is stopped by the addition of a detection buffer containing EDTA.
-
Europium (Eu3+) cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 are added.
-
If the substrate is phosphorylated by Axl, the binding of the antibody and streptavidin to the same molecule brings the Eu3+ cryptate and XL665 into close proximity, resulting in a FRET signal that is measured on a compatible plate reader.[3][4]
-
NanoBRET™ Target Engagement Intracellular Kinase Assay (Cellular Affinity)
This assay measures the binding affinity of a compound to its target kinase within living cells.
-
Cell Preparation:
-
HEK293 cells are transiently transfected with a vector expressing a NanoLuc® luciferase-Axl fusion protein.
-
-
Assay Procedure:
-
The transfected cells are incubated with a cell-permeable fluorescent NanoBRET™ tracer that binds to the ATP-binding pocket of the Axl kinase.
-
Varying concentrations of the test compound are added to the cells.
-
If the test compound binds to Axl, it will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal between the NanoLuc®-Axl fusion protein (donor) and the tracer (acceptor).
-
The BRET signal is measured, and the data is used to determine the intracellular affinity (KD) of the compound.[5][6][7][8]
-
PathHunter® β-Arrestin Recruitment Assay (Cellular Potency)
This assay measures the functional inhibition of Axl signaling in cells.
-
Principle:
-
The assay utilizes engineered cells that co-express a ProLink™-tagged Axl receptor and an Enzyme Acceptor (EA)-tagged β-arrestin.
-
Activation of the Axl receptor leads to the recruitment of β-arrestin.
-
This recruitment forces the complementation of the two β-galactosidase enzyme fragments (ProLink™ and EA), forming a functional enzyme.[9]
-
-
Assay Procedure:
-
The engineered cells are plated and incubated.
-
The cells are treated with varying concentrations of the Axl inhibitor.
-
The cells are then stimulated with the Axl ligand, Gas6, to induce receptor activation and β-arrestin recruitment.
-
A detection reagent containing a chemiluminescent substrate for β-galactosidase is added.
-
The resulting luminescence, which is proportional to the extent of β-arrestin recruitment, is measured to determine the IC50 of the inhibitor.[9][10][11][12][13]
-
Mandatory Visualizations
Axl Signaling Pathway
Caption: A simplified diagram of the Axl signaling pathway.
Experimental Workflow for Kinase Selectivity Profiling
Caption: General experimental workflows for kinase selectivity profiling.
References
- 1. arcusbio.com [arcusbio.com]
- 2. arcusbio.com [arcusbio.com]
- 3. revvity.com [revvity.com]
- 4. weichilab.com [weichilab.com]
- 5. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 6. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [nld.promega.com]
- 7. NanoBRET® TE Intracellular Kinase Assays [france.promega.com]
- 8. NanoBRET™ TE Intracellular Kinase Assay Services - Carna Biosciences, Inc. [carnabio.com]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cosmobio.co.jp [cosmobio.co.jp]
- 11. cosmobio.co.jp [cosmobio.co.jp]
- 12. cosmobio.co.jp [cosmobio.co.jp]
- 13. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
Cross-validation of Axl-IN-6's anti-tumor effects in different cell lines
This guide provides a comprehensive cross-validation of the anti-tumor effects of a novel, potent AXL inhibitor, herein referred to as a representative compound from a series of 2,4,5-trisubstituted pyrimidines, in different cancer cell lines. The data presented is based on a study detailing the design, synthesis, and biological evaluation of this series of AXL kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the AXL receptor tyrosine kinase.
Introduction to AXL and its Role in Cancer
AXL is a receptor tyrosine kinase belonging to the TAM (Tyro3, Axl, Mer) family.[1] Its activation, primarily through its ligand Gas6, triggers downstream signaling pathways, including PI3K/AKT, MAPK, and NF-κB, which are crucial for cell survival, proliferation, migration, and invasion.[2][3] Overexpression of AXL has been observed in a variety of cancers, including non-small cell lung cancer (NSCLC), breast cancer, and pancreatic cancer, and is often associated with poor prognosis and drug resistance.[4][5] Consequently, AXL has emerged as a promising therapeutic target for cancer treatment.[1][6]
Comparative Efficacy of a Novel AXL Inhibitor
Data Presentation
The following tables summarize the in vitro efficacy of the representative AXL inhibitor against the AXL kinase and in a cancer cell line. For comparison, data for other notable AXL inhibitors are included.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Representative AXL Inhibitor (Compound 13) | AXL | 19 | [2] |
| BGB324 (Bemcentinib) | AXL | 14 | [7] |
| R428 | AXL | 14 | [7] |
| Foretinib | MET, VEGFR2, AXL, RON | 11 | [8] |
| Cabozantinib | MET, VEGFR2, AXL, RET, KIT, FLT3 | 42 (in cells) | [7] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| Representative AXL Inhibitor (Compound 13) | PSN-1 | Pancreatic Cancer | Cell Viability | 6 | [2] |
| BGB324 (Bemcentinib) | H1299 | NSCLC | Cell Viability | ~2000 | [2] |
| BGB324 (Bemcentinib) | Calu-1 | NSCLC | Cell Viability | ~1000 | [2] |
| R428 | MDA-MB-231 | Breast Cancer | Cell Viability | Not specified | [4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay
Objective: To determine the concentration of the AXL inhibitor that inhibits 50% of cell growth (IC50).
Protocol:
-
Cancer cells (e.g., PSN-1 pancreatic cancer cells) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of the AXL inhibitor (e.g., from 0.1 nM to 10 µM) or vehicle control (DMSO).
-
Cells are incubated for a period of 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
Objective: To assess the inhibition of AXL signaling by measuring the phosphorylation status of AXL and downstream targets like AKT.
Protocol:
-
Cell Lysis: Cancer cells are seeded and grown to 70-80% confluency. Following treatment with the AXL inhibitor at various concentrations for a specified time, the cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phospho-AXL, total AXL, phospho-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with the AXL inhibitor.
Protocol:
-
Cells are seeded in 6-well plates and treated with the AXL inhibitor at various concentrations for 24-48 hours.
-
Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are viable.
Visualizations
AXL Signaling Pathway
Caption: The AXL signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining the IC50 of this compound using a cell viability assay.
Logical Relationship of AXL Inhibition and Cellular Outcomes
Caption: The logical cascade from AXL inhibition by this compound to anti-tumor cellular outcomes.
References
- 1. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Axl-dependent signaling: A clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of a Series of Novel Axl Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Axl as the Mediator of Axl-IN-6 Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the role of the Axl receptor tyrosine kinase in apoptosis induced by the potent and selective inhibitor, Axl-IN-6. By examining the established mechanisms of other well-characterized Axl inhibitors, we present the expected experimental outcomes and detailed protocols to confirm that the apoptotic effects of this compound are on-target.
Introduction to Axl and its Role in Cancer
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a key player in various cellular processes, including cell survival, proliferation, and migration.[1][2] Its overexpression is frequently observed in a multitude of cancers, where it is associated with poor prognosis and the development of resistance to conventional therapies.[3] Activation of Axl by its ligand, Gas6, triggers downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which promote cell survival and inhibit apoptosis.[1] Consequently, the inhibition of Axl has emerged as a promising therapeutic strategy to induce cancer cell death.
This compound: A Potent Axl Inhibitor
Comparative Analysis of Axl Inhibitors
To understand the expected apoptotic effects of this compound, we can compare it with other well-studied Axl inhibitors.
| Inhibitor | Target(s) | IC50 (Axl) | Cell Line | Apoptotic Effect | Reference |
| This compound (Expected) | Axl | Potent (Specific value not publicly available) | Various Cancer Cells | Induction of apoptosis | Based on mechanism |
| Bemcentinib (R428) | Axl | 14 nM | HeLa, MDA-MB-231, MCF-7 | Induces apoptosis, enhances TRAIL-mediated apoptosis | [6] |
| TP-0903 | Axl | ~25-100 nM (in cells) | MDA-MB-157, SKLU1, 584 | Induces apoptosis in combination with PARP inhibitors | [3][4] |
| AX-0085 | Axl | Not specified | Triple-Negative Breast Cancer Cells | Facilitates apoptotic cell death | N/A |
Validating the Role of Axl in this compound-Mediated Apoptosis: A Step-by-Step Workflow
To rigorously validate that Axl is the primary mediator of apoptosis induced by this compound, a series of experiments are recommended.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Axl as a mediator of cellular growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AXL-specific single domain antibodies show diagnostic potential and anti-tumor activity in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Axl Inhibitors
This guide provides a detailed comparison of the pharmacokinetic profiles of three prominent Axl inhibitors: bemcentinib, gilteritinib, and cabozantinib. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available experimental data.
Axl Signaling Pathway
The Axl receptor tyrosine kinase, upon binding its ligand Gas6 (Growth arrest-specific 6), activates several downstream signaling pathways crucial for cell survival, proliferation, migration, and invasion. These include the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways. Dysregulation of Axl signaling is implicated in cancer progression and therapeutic resistance.[1][2][3][4][5]
Pharmacokinetic Profiles Comparison
The following tables summarize the key pharmacokinetic parameters of bemcentinib, gilteritinib, and cabozantinib.
Table 1: Bemcentinib Pharmacokinetic Parameters
| Parameter | Value | Conditions | Clinical Trial |
| Tmax (median) | 8.9-13.3 hours (rat), 14.0-18.0 hours (dog), 6.7-28 hours (monkey) | Single oral dose | Preclinical |
| AUC (steady state) | 2824 ± 420 ng·h/mL | 200 mg loading dose for 3 days, then 100 mg maintenance dose | NCT02922777[6] |
| Bioavailability | High (in animals) | Oral administration | Preclinical |
| Protein Binding | ~90% (human plasma) | - | Preclinical |
Table 2: Gilteritinib Pharmacokinetic Parameters
| Parameter | Value | Conditions | Clinical Trial |
| Tmax (median) | 2-6 hours | Single and repeat doses (20-450 mg) | NCT02014558[7][8] |
| Half-life (mean) | 113 hours | Repeat dosing | Multiple studies[7][9] |
| Metabolism | Primarily via CYP3A4 | - | Multiple studies[7][9] |
| Food Effect | No significant effect on exposure | High-fat meal | - |
Table 3: Cabozantinib Pharmacokinetic Parameters
| Parameter | Value | Conditions | Clinical Trial |
| Tmax (median) | 3-5 hours | Single dose (tablet) | XL184-020, XL184-003, XL184-017, XL184-018, XL184-010[10] |
| Half-life (mean) | ~120 hours | - | Multiple studies[11][12] |
| Metabolism | Substrate of CYP3A4 | - | - |
| Food Effect | Cmax and AUC increased by 41% and 57% respectively | High-fat meal (capsule) | XL184-004[10] |
| Protein Binding | 99.7% | - | - |
Experimental Protocols
Bemcentinib Pharmacokinetic Analysis (NCT02922777)[13]
-
Study Design : A phase 1, open-label, dose-escalation study of bemcentinib in combination with docetaxel in patients with previously treated advanced non-small cell lung cancer (NSCLC).[13]
-
Dosing : Patients received a loading dose of bemcentinib (200 mg or 400 mg) for 3 days, followed by a daily maintenance dose (100 mg or 200 mg).[14]
-
Sample Collection : Blood samples for bemcentinib pharmacokinetics were collected at pre-dose, on Days -6, -5, 1, and 2 of Cycle 1, and on Day 1 of Cycles 2 and 4.[13]
-
Analytical Method : Plasma concentrations of bemcentinib were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[13]
Gilteritinib Pharmacokinetic Analysis (CHRYSALIS Study; NCT02014558)[7][15]
-
Study Design : A phase 1/2 dose-escalation and expansion study evaluating the safety, tolerability, and pharmacokinetics of gilteritinib in adults with relapsed or refractory acute myeloid leukemia (AML).[15][16]
-
Dosing : Gilteritinib was administered orally once daily in doses ranging from 20 to 450 mg.[8][17]
-
Sample Collection : For single-dose pharmacokinetics, blood samples were collected pre-dose and at 0.5, 1, 2, 4, 6, 24, and 48 hours post-dose. For multiple-dose pharmacokinetics, samples were collected at similar time points on Day 15 of Cycle 1.[17]
-
Analytical Method : Plasma concentrations of gilteritinib were determined using validated bioanalytical methods.[17]
Cabozantinib Pharmacokinetic Analysis[10][18]
-
Study Design : Various phase 1 and 3 studies in healthy volunteers and patients with metastatic renal cell carcinoma (mRCC) and other cancers.[18][19]
-
Dosing : Single or multiple oral doses of cabozantinib tablets or capsules were administered, with doses ranging from 20 mg to 140 mg.[10][19]
-
Sample Collection : Blood samples for pharmacokinetic analysis were collected at multiple time points post-dosing, with specific timings varying between studies. In some studies, trough concentrations were measured.[18]
-
Analytical Method : Plasma concentrations of cabozantinib were quantified using validated analytical methods.[20]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Gas6/AXL pathway: immunological landscape and therapeutic potential [frontiersin.org]
- 5. AXL signaling in cancer: from molecular insights to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.bergenbio.com [files.bergenbio.com]
- 7. escholarship.org [escholarship.org]
- 8. Pharmacokinetics and pharmacodynamics of gilteritinib in patients with relapsed or refractory acute myeloid leukemia. - ASCO [asco.org]
- 9. Pharmacokinetic Profile of Gilteritinib: A Novel FLT-3 Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Clinical Pharmacokinetics and Pharmacodynamics of Cabozantinib | CoLab [colab.ws]
- 12. researchgate.net [researchgate.net]
- 13. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. researchgate.net [researchgate.net]
- 18. Association of cabozantinib pharmacokinetics, progression and toxicity in metastatic renal cell carcinoma patients: results from a pharmacokinetics/pharmacodynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Association of cabozantinib pharmacokinetics, progression and toxicity in metastatic renal cell carcinoma patients: results from a pharmacokinetics/pharmacodynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to AXL Kinase Inhibitors: Evaluating Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
The AXL receptor tyrosine kinase has emerged as a critical target in oncology, implicated in tumor growth, metastasis, and the development of therapeutic resistance. As a result, the development of small molecule inhibitors targeting AXL has intensified. A key challenge in the development of kinase inhibitors is ensuring selectivity, as off-target effects can lead to unforeseen toxicities and diminish therapeutic efficacy. This guide provides a comparative analysis of the off-target effects of several prominent AXL kinase inhibitors.
Disclaimer: No publicly available information was found for a compound designated "Axl-IN-6." Therefore, this guide focuses on a comparison of other well-characterized AXL inhibitors: Bemcentinib (R428), Cabozantinib (XL184), and Merestinib (LY2801653).
Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window. The following tables summarize the inhibitory activity of Bemcentinib, Cabozantinib, and Merestinib against AXL and a panel of other kinases. This data, typically generated through in vitro biochemical assays, provides a quantitative measure of their selectivity.
Table 1: Inhibitory Activity (IC50/Kᵢ in nM) of Selected AXL Kinase Inhibitors
| Kinase | Bemcentinib (R428)[1][2] | Cabozantinib (XL184)[3] | Merestinib (LY2801653)[4][5] |
| AXL | 14 | 7 | 2 |
| MER | >50-fold vs AXL | - | 10 |
| TYRO3 | >100-fold vs AXL | - | 28 |
| VEGFR2 | - | 0.035 | - |
| MET | - | 1.3 | 2 (Kᵢ) |
| RET | - | 5.2 | - |
| KIT | - | 4.6 | - |
| FLT3 | - | 11.3 | 7 |
| TIE2 | - | 14.3 | 63 |
| ROS1 | - | - | 23 |
| DDR1 | - | - | 0.1 |
| DDR2 | - | - | 7 |
| MKNK1/2 | - | - | 7 |
| MST1R (RON) | - | - | 11 |
| PDGFRA | - | - | 41 |
| ABL | >100-fold vs AXL | - | - |
AXL Signaling Pathway
Understanding the AXL signaling pathway is fundamental to appreciating the on- and off-target effects of its inhibitors. AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases.[6] Its primary ligand is the growth arrest-specific 6 (Gas6) protein.[6][7] Binding of Gas6 to AXL induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[6] This activation triggers several downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, survival, migration, and invasion.[6][8]
Caption: AXL signaling pathway initiated by Gas6 binding.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile and its on- and off-target effects relies on a variety of robust experimental methodologies.
Kinase Profiling Assays (e.g., KINOMEscan™)
Objective: To determine the binding affinity of an inhibitor against a large panel of kinases.
Methodology: This is a competition binding assay. The kinase of interest is tagged with DNA and incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is binding to the kinase and preventing its interaction with the immobilized ligand. The output is often reported as a dissociation constant (Kd) or percent of control.
References
- 1. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 3. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. signalchemlifesciences.com [signalchemlifesciences.com]
Independent Validation of AXL Inhibitor Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The AXL receptor tyrosine kinase has emerged as a significant target in oncology, implicated in tumor growth, metastasis, and the development of therapeutic resistance. This guide provides an independent validation and comparison of published studies on AXL inhibitors, offering a comprehensive overview of their performance based on available experimental data. Due to the limited availability of detailed published studies on "Axl-IN-6," this guide focuses on a well-characterized and clinically evaluated AXL inhibitor, Bemcentinib (formerly BGB324) , as a representative agent for comparison.
Data Summary
The following tables summarize key quantitative data from published studies on Bemcentinib, providing a comparative look at its biochemical activity, cellular potency, and selectivity against other kinases.
Table 1: Biochemical and Cellular Activity of Bemcentinib
| Assay Type | Target | IC50 (nM) | Cell Line | Reference |
| Biochemical HTRF | hAXL | 5.2 | - | [1] |
| Biochemical HTRF | mAXL | 2.7 | - | [1] |
| Cellular NanoBRET™ | hAXL | 135 | - | [1] |
| Cellular PathHunter® | hAXL | 340 | - | [1] |
| Cellular PathHunter® (100% serum) | hAXL | 2270 | - | [1] |
Table 2: Kinase Selectivity Profile of Bemcentinib
| Kinase | Selectivity (Fold over AXL IC50) | Reference |
| MER | 42x | [1] |
| TYRO3 | 33x | [1] |
| ABL | >100x | [2] |
Experimental Protocols
Detailed methodologies are crucial for the independent validation and replication of scientific findings. Below are the protocols for key experiments cited in the studies.
HTRF KinEASE-TK Assay (Biochemical Potency)
This assay was utilized to determine the biochemical potency of inhibitors against AXL and other kinases. The protocol involves the following steps:
-
Reaction Setup: The kinase, substrate (biotinylated-poly-GT), and ATP are combined in a reaction buffer.
-
Inhibitor Addition: A serial dilution of the test compound (e.g., Bemcentinib) is added to the reaction mixture.
-
Incubation: The reaction is incubated at room temperature to allow for kinase activity and phosphorylation of the substrate.
-
Detection: A detection solution containing streptavidin-XL665 and a phosphotyrosine-specific antibody labeled with Eu3+-cryptate is added.
-
Signal Measurement: The plate is read on an HTRF-compatible reader, and the signal ratio is used to calculate the IC50 values.[3]
AXL NanoBRET™ Intracellular Kinase Assay (Cellular Target Engagement)
This assay measures the intracellular target engagement of the inhibitor by monitoring the displacement of a competitive fluorescent tracer.
-
Cell Preparation: Cells are transiently transfected with a vector encoding for AXL-NanoLuc® fusion protein.
-
Tracer and Inhibitor Addition: The transfected cells are incubated with the NanoBRET™ tracer and varying concentrations of the test inhibitor.
-
Signal Measurement: The BRET signal is measured using a luminometer. The displacement of the tracer by the inhibitor results in a decrease in the BRET signal, from which the intracellular K
Dcan be determined.[3]
Western Blotting (Analysis of AXL Phosphorylation)
Western blotting is employed to assess the effect of inhibitors on the phosphorylation status of AXL and downstream signaling proteins.
-
Cell Lysis: Cells treated with the inhibitor and stimulated with the AXL ligand, Gas6, are lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a standard protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AXL (p-AXL), total AXL, and other relevant signaling proteins (e.g., p-AKT).
-
Detection: After incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.[4]
Visualizing Key Pathways and Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams were generated using the Graphviz DOT language.
Caption: AXL signaling pathway and the inhibitory action of Bemcentinib.
Caption: Workflow for Western blot analysis of AXL phosphorylation.
References
Assessing the Synergistic Effects of Axl Inhibition with Standard Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The receptor tyrosine kinase Axl is a critical mediator of tumor progression, metastasis, and therapeutic resistance. Its overexpression is correlated with poor prognosis in a variety of cancers, making it a compelling target for novel anti-cancer therapies. This guide provides a comparative overview of the synergistic effects observed when Axl inhibitors are combined with standard chemotherapy agents, supported by preclinical experimental data. We focus on prominent Axl inhibitors that have been extensively studied, including bemcentinib (also known as R428), TP-0903, and their combinations with conventional chemotherapeutics like docetaxel, gemcitabine, and cisplatin.
Quantitative Data on Synergistic Effects
The synergy between Axl inhibitors and chemotherapy is often quantified by the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][2] Another common measure is the reduction in the half-maximal inhibitory concentration (IC50) of the chemotherapeutic agent in the presence of the Axl inhibitor.
Table 1: Synergistic Effects of Axl Inhibitor R428 (Bemcentinib) with Docetaxel in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Docetaxel IC50 (nM) - Single Agent | Docetaxel IC50 (nM) - In Combination with R428 (1 µM) | Fold Change in Docetaxel IC50 |
| PC9 Parental (PAR) | 2.265 | 0.535 | 4.2x |
| PC9 Mesenchymal (MES) | >300 | 0.3 | >1000x |
| HCC4006 Parental (PAR) | 0.429 | 0.223 | 1.9x |
| HCC4006 Erlotinib-Resistant (ERL-R) | >300 | 0.191 | >1570x |
| HCC827 Parental (PAR) | 2.759 | 1.012 | 2.7x |
| HCC827 Erlotinib-Resistant (ERL-R) | >300 | 100 | >3x |
Data extracted from a study on AXL inhibition in erlotinib-resistant NSCLC.[3]
Axl Signaling Pathway
The Axl receptor tyrosine kinase, upon binding to its ligand Gas6, dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that promote cell survival, proliferation, migration, and invasion. Key pathways activated by Axl include the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.
Caption: Axl signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to assess the synergistic effects of Axl inhibitors and chemotherapy.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled multiwell plates (96- or 384-well)
-
Cells in culture medium
-
Luminometer
Procedure:
-
Seed cells in opaque-walled multiwell plates at a desired density and culture overnight.
-
Treat cells with the Axl inhibitor, chemotherapy agent, or their combination at various concentrations. Include untreated control wells.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed and treat cells with the drug combinations as described for the cell viability assay.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Migration Assay (Boyden Chamber Assay)
This assay measures the migratory capacity of cells through a porous membrane in response to a chemoattractant.
Materials:
-
Boyden chamber apparatus with microporous membrane inserts (e.g., Transwell®)
-
Cell culture medium with and without a chemoattractant (e.g., fetal bovine serum)
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Pre-hydrate the Boyden chamber inserts in serum-free medium.
-
Add medium containing a chemoattractant to the lower chamber.
-
Seed cells, pre-treated with the Axl inhibitor, chemotherapy agent, or combination, in serum-free medium into the upper chamber of the insert.
-
Incubate the chamber for a period that allows for cell migration (e.g., 12-24 hours).
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of stained, migrated cells in several microscopic fields.
-
Compare the migration rates between different treatment groups.
Experimental Workflow for Synergy Assessment
The systematic evaluation of drug synergy involves a multi-step process, from initial single-agent dose-response profiling to combination studies and mechanistic validation.
Caption: Workflow for assessing drug synergy.
Mechanism of Synergy: Axl Inhibition and Chemotherapy
The synergistic interaction between Axl inhibitors and standard chemotherapy is multifactorial. Axl signaling is a key driver of epithelial-to-mesenchymal transition (EMT), a process that confers chemoresistance. By inhibiting Axl, the mesenchymal phenotype can be reversed, re-sensitizing cancer cells to chemotherapeutic agents. Furthermore, Axl activation promotes cell survival pathways, such as the PI3K/AKT pathway, which can counteract the cytotoxic effects of chemotherapy. Inhibition of Axl can therefore lower the threshold for chemotherapy-induced apoptosis.
Caption: Logic of Axl inhibitor-chemo synergy.
References
- 1. Preclinical versus clinical drug combination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Study of Axl-IN-6 in 2D and 3D Culture Systems: A Guide for Researchers
This guide provides a comparative analysis of the Axl inhibitor, Axl-IN-6, in conventional two-dimensional (2D) monolayer and more physiologically relevant three-dimensional (3D) spheroid culture systems. The information presented herein is intended for researchers, scientists, and drug development professionals to highlight the importance of model selection in preclinical drug evaluation. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes known information about Axl inhibitors and the general disparities observed between 2D and 3D cell culture models to provide a comprehensive overview.
Introduction to Axl and this compound
The AXL receptor tyrosine kinase is a key player in various cellular processes, including cell survival, proliferation, migration, and invasion.[1][2] Its overexpression is frequently observed in a multitude of cancers and is often associated with poor prognosis and the development of drug resistance.[3][4][5] AXL is a member of the TAM (Tyro3, Axl, MerTK) family of receptors and is activated by its ligand, Growth Arrest-Specific 6 (Gas6).[2][6][7][8][9] The activation of the Gas6/Axl signaling pathway triggers several downstream cascades, including the PI3K/AKT/mTOR, MAPK, and JAK/STAT pathways, which collectively promote tumorigenesis.[6][7][10][11][12]
This compound is an orally active and potent small molecule inhibitor of AXL kinase.[13][14] By targeting AXL, this compound aims to counteract the oncogenic effects driven by this pathway, making it a promising candidate for cancer therapy.
The Axl Signaling Pathway
The binding of Gas6 to the extracellular domain of AXL induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation initiates a cascade of downstream signaling events that promote cancer cell survival, proliferation, migration, and invasion. The following diagram illustrates the key components of the Axl signaling pathway.
References
- 1. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 2. Axl-dependent signaling: A clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL as immune regulator and therapeutic target in Acute Myeloid Leukemia: from current progress to novel strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas6/Axl Signaling Pathway in the Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - Ace Therapeutics [acetherapeutics.com]
- 14. medchemexpress.com [medchemexpress.com]
Axl-IN-6: A Comparative Benchmarking Guide Against Next-Generation Axl Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Axl-IN-6 against a selection of the latest generation of Axl inhibitors, offering a comprehensive overview of their performance based on available experimental data. The information is intended to assist researchers in making informed decisions for their drug discovery and development programs.
The Axl receptor tyrosine kinase has emerged as a critical target in oncology due to its role in tumor progression, metastasis, and the development of therapeutic resistance.[1] A new wave of potent and selective Axl inhibitors is undergoing preclinical and clinical evaluation. This guide benchmarks the novel inhibitor this compound against established and emerging Axl inhibitors such as Bemcentinib (R428), Gilteritinib, Merestinib, and Sitravatinib.
Biochemical Potency: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported biochemical IC50 values of this compound and other prominent Axl inhibitors against the Axl kinase. It is important to note that these values are derived from various studies and experimental conditions, and direct head-to-head comparisons under identical assay conditions would provide the most accurate assessment.
| Inhibitor | Axl IC50 (nM) | Other Notable Kinase Targets (IC50, nM) |
| This compound | Data not publicly available | Selectivity profile not fully disclosed |
| Bemcentinib (R428) | 14[2][3] | Mer (>700), Tyro3 (>1400), Abl (>1400)[2][4] |
| Gilteritinib (ASP2215) | 0.73[5][6] | FLT3 (0.29), LTK (0.35), ALK (1.2)[5][7] |
| Merestinib (LY2801653) | 2[8][9] | c-Met (Ki=2), MST1R (11), FLT3 (7), MERTK (10)[8][10] |
| Sitravatinib (MGCD516) | 1.5[11] | MER (2), VEGFR1/2/3 (6, 5, 2), KIT (6), FLT3 (8)[11] |
Axl Signaling Pathway
The Axl receptor, upon activation by its ligand Gas6, initiates a cascade of downstream signaling events that promote cell survival, proliferation, migration, and invasion.[12][13][14] Understanding this pathway is crucial for contextualizing the mechanism of action of Axl inhibitors.
References
- 1. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. AXL Kinase Enzyme System Application Note [worldwide.promega.com]
- 4. signalchemlifesciences.com [signalchemlifesciences.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. AXL targeting by a specific small molecule or monoclonal antibody inhibits renal cell carcinoma progression in an orthotopic mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. The Axl kinase domain in complex with a macrocyclic inhibitor offers first structural insights into an active TAM receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Axl-IN-6: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility are paramount when handling and disposing of chemical compounds. This guide provides essential information and step-by-step procedures for the proper disposal of Axl-IN-6, a potent and orally active AXL inhibitor used in research.
As a small molecule kinase inhibitor, this compound requires careful handling throughout its lifecycle, from acquisition to disposal. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance can be drawn from the safety protocols of similar compounds, such as Axl-IN-21, and general principles of laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before disposal, it is crucial to adhere to proper handling procedures to minimize exposure and risk.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Eye Protection: Safety goggles with side-shields are essential to protect against splashes.
-
Hand Protection: Wear protective gloves, such as nitrile or butyl rubber.
-
Body Protection: A lab coat or other impervious clothing should be worn.
-
Respiratory Protection: If there is a risk of dust or aerosol formation, use a suitable respirator.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an accessible safety shower and eye wash station are nearby.
General Handling Advice:
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of in the regular trash or poured down the drain.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weigh boats, pipette tips), and contaminated PPE in a designated, clearly labeled hazardous waste container. The container should be made of a compatible material and have a secure lid.
-
Liquid Waste: If this compound is in a solvent, collect the solution in a designated, labeled hazardous waste container for flammable or chemical liquids. Be mindful of chemical incompatibilities when mixing different waste streams.
-
Empty Containers: Empty original containers of this compound should also be treated as hazardous waste, as they may retain product residue. Do not reuse the containers.
Step 2: Labeling of Waste Containers
-
Clearly label all waste containers with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the primary hazards (e.g., "Toxic," "Harmful if swallowed").
-
Include the date when the waste was first added to the container.
Step 3: Storage of Chemical Waste
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Keep containers tightly sealed when not in use.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.
-
Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating agent.
-
Report the spill to your laboratory supervisor and EHS department.
Summary of Key Disposal Information
| Waste Type | Disposal Method | Key Considerations |
| Solid this compound | Collect in a labeled hazardous waste container. | Avoid creating dust. |
| This compound in Solvent | Collect in a labeled hazardous liquid waste container. | Do not mix with incompatible chemicals. |
| Contaminated Labware | Dispose of in the solid hazardous waste container. | Includes pipette tips, gloves, weigh paper, etc. |
| Empty Product Containers | Treat as hazardous waste and place in the solid waste container. | Residual amounts of the chemical may be present. |
Disclaimer: The information provided here is a general guide based on best practices for handling similar chemical compounds. In the absence of a specific Safety Data Sheet for this compound, it is imperative to consult with your institution's Environmental Health and Safety department for specific disposal protocols and to ensure full compliance with all applicable regulations.
Axl Signaling Pathway Overview
Axl is a receptor tyrosine kinase that, upon binding its ligand Gas6, activates several downstream signaling pathways crucial for cell survival, proliferation, migration, and invasion. Understanding this pathway is key to comprehending the mechanism of action of Axl inhibitors like this compound.
Caption: Axl signaling pathway and the inhibitory action of this compound.
Personal protective equipment for handling Axl-IN-6
This guide provides essential safety and logistical information for handling the Axl inhibitor, Axl-IN-6. The following procedures are based on best practices for handling potent small molecule compounds and data from the Safety Data Sheet (SDS) for the structurally related compound, Axl-IN-21. Researchers should always consult the specific SDS for this compound if available and follow all institutional and regulatory guidelines.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times in the laboratory to protect from splashes or airborne particles. |
| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Inspect gloves for integrity before each use and change them frequently. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing should be worn to prevent skin contact. |
| Respiratory Protection | Suitable Respirator | Use in areas with adequate ventilation. If dust or aerosols may be generated, a respirator is necessary.[1] |
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid the formation of dust and aerosols.[1] An accessible safety shower and eye wash station must be available.[1]
Operational Plan for Handling this compound
A systematic workflow is critical to ensure safety and experimental integrity when working with this compound.
Step-by-Step Handling Protocol
-
Preparation :
-
Put on all required personal protective equipment as detailed in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents, including this compound, solvent, vials, and pipettes.
-
-
Handling :
-
Weighing : Carefully weigh the desired amount of this compound powder in the chemical fume hood. Avoid generating dust.
-
Dissolving : Add the appropriate solvent to the this compound powder. Mix gently to dissolve.
-
Storage : For long-term storage, it is recommended to store this compound as a powder at -20°C or in a solvent at -80°C.[1]
-
-
Cleanup and Disposal :
-
Decontamination : Clean all work surfaces with an appropriate solvent to decontaminate them.
-
Disposal : Dispose of all contaminated waste, including empty containers, pipette tips, and gloves, in an approved hazardous waste container.[1] Do not dispose of this compound or its containers in the regular trash or down the drain.
-
PPE Removal : Remove personal protective equipment in the correct order to avoid cross-contamination. Wash hands thoroughly after handling.
-
Emergency Procedures
In the event of an accidental exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek prompt medical attention.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : All solid and liquid waste containing this compound must be collected in designated, sealed, and clearly labeled hazardous waste containers.
-
Environmental Precautions : Prevent any leakage or spillage from entering drains or water courses.[1]
-
Disposal Method : Dispose of contents and containers at an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
